2-Methyl-4-(trifluoromethylthio)phenol
Description
Properties
IUPAC Name |
2-methyl-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLBUCOJDWVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654255 | |
| Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-96-6 | |
| Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethylthio)phenol
Abstract
The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This functional group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, often enhancing the efficacy and pharmacokinetic properties of bioactive compounds.[1] 2-Methyl-4-(trifluoromethylthio)phenol is a valuable substituted phenol that serves as a key building block for more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, focusing on the most efficient and practical methodologies. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations necessary for successful synthesis, purification, and characterization.
Strategic Approach: Retrosynthetic Analysis
A logical synthesis plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. For this compound, two primary strategic disconnections are evident:
-
Strategy A (Direct C-H Functionalization): The most efficient approach involves the direct installation of the "-SCF₃" group onto the aromatic ring of a readily available precursor, o-cresol. This disconnection relies on a regioselective electrophilic trifluoromethylthiolation reaction.
-
Strategy B (Multi-step Construction): A more classical, though often lower-yielding, approach involves building the trifluoromethylthio moiety on a pre-functionalized benzene ring through a series of steps, such as diazotization of an aminophenol followed by Sandmeyer-type reactions or nucleophilic substitution on a halo-phenol derivative.
This guide will focus primarily on Strategy A, as it represents the current state-of-the-art, offering high efficiency and operational simplicity.[2][3]
Core Methodology: Acid-Promoted Electrophilic Trifluoromethylthiolation
The direct functionalization of phenols with an electrophilic "SCF₃⁺" source is a powerful and highly regioselective method. A leading protocol, developed by Jereb and Gosak, utilizes N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) as a stable, easy-to-handle electrophilic reagent in the presence of a strong acid promoter.[2][3]
Reaction Scheme & Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The starting material, o-cresol, possesses two activating groups: the hydroxyl (-OH) and the methyl (-CH₃) group. Both are ortho, para-directing. The hydroxyl group is the stronger activator, and its directing effect dominates. Since the para position relative to the hydroxyl group is vacant and sterically accessible, substitution occurs exclusively at this position.
The proposed mechanism involves the protonation of the nitrogen atom of PhNHSCF₃ by triflic acid (TfOH).[2] This protonation increases the polarization of the N-S bond, generating a more potent sulfur electrophile ("SCF₃⁺" equivalent) that can be attacked by the electron-rich aromatic ring of o-cresol.[2] Experiments conducted in the presence of the radical scavenger TEMPO showed no inhibition of the reaction, providing strong evidence against a radical-mediated pathway.[2]
Causality Behind Experimental Choices
-
Choice of Substrate (o-cresol): This is the logical starting material as it already contains the required methyl group and the phenolic hydroxyl group in the correct relative positions.
-
Choice of Reagent (PhNHSCF₃): Unlike highly toxic and gaseous reagents like CF₃SCl, N-(trifluoromethylsulfanyl)aniline is a stable and manageable solid, making it suitable for non-specialized laboratories.[2]
-
Choice of Promoter (Triflic Acid - TfOH): While other acids like BF₃·Et₂O can be used, triflic acid was found to be the promoter of choice for less reactive phenols, ensuring high conversion and yield.[2][3] The acid's role is critical; it activates the electrophilic reagent to overcome the energy barrier for aromatic substitution.
-
Choice of Solvent (Dichloromethane - DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without participating in the reaction. The reaction can be performed in non-dried DCM under a normal air atmosphere, highlighting its robustness.[2]
Detailed Experimental Protocol
The following protocol is adapted from the work of Jereb and Gosak (2015).[2]
Materials:
-
o-Cresol (1.0 mmol, 108.1 mg)
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.3 mmol, 251.1 mg)
-
Triflic acid (TfOH) (1.3 mmol, 114 µL)
-
Dichloromethane (DCM) (10 mL)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of o-cresol (1.0 mmol) in dichloromethane (10 mL), add N-(trifluoromethylsulfanyl)aniline (1.3 equiv.).
-
Add triflic acid (1.3 equiv.) to the mixture.
-
Stir the resulting mixture at room temperature for approximately 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an additional 10 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of NaHCO₃, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Data Summary
| Parameter | Value | Reference |
| Starting Material | o-Cresol | [2] |
| Reagent | PhNHSCF₃ | [2] |
| Promoter | Triflic Acid (TfOH) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Time | 14 hours | [2] |
| Temperature | Room Temperature | [2] |
| Isolated Yield | 81% | [2] |
| Product Appearance | Yellow, viscous liquid | [2] |
Alternative Synthetic Strategies
While direct electrophilic trifluoromethylthiolation is highly effective, other strategies exist, which may be relevant in specific contexts.
-
Multi-Step Synthesis from Nitroarenes: Classical approaches often start with nitrophenylsulfides. These routes can involve diazotization and subsequent functional group interconversions but are generally longer and less atom-economical.[4]
-
Palladium-Catalyzed Cross-Coupling: Methods involving the reaction of 4-chlorothiophenol with trifluoromethyl iodide in the presence of a palladium catalyst have been developed, offering an alternative for industrial-scale production.[5]
-
Radical Trifluoromethylthiolation: Photoredox catalysis can be used to generate the SCF₃ radical from sources like N-trifluoromethylthiosaccharin, which can then add to alkenes or participate in other radical transformations.[6] While powerful, achieving regioselectivity on a phenol ring can be more challenging compared to the electrophilic pathway.
Purification and Characterization
Purification
The primary method for purifying the product is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and diethyl ether or hexane and ethyl acetate, is typically effective at separating the non-polar product from more polar impurities and starting materials.
Characterization
Confirmation of the product's identity and purity requires a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is a key identifier. The data reported for this compound is:
-
¹H NMR (500 MHz, CDCl₃): δ 2.26 (s, 3H, -CH₃), 5.07 (br s, 1H, -OH), 6.79 (d, J = 8.3 Hz, 1H, Ar-H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H, Ar-H), 7.42 (d, J = 1.8 Hz, 1H, Ar-H).[2]
-
-
¹³C NMR: The carbon spectrum will show the aromatic carbons and the methyl carbon. The carbon attached to the SCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Based on analogous structures, the quaternary carbon of the CF₃ group is expected around δ 125-135 ppm (q, J ≈ 308 Hz), while the aromatic carbon attached to the sulfur will show a smaller quartet coupling.[7]
-
¹⁹F NMR: This is a definitive technique for confirming the presence of the -SCF₃ group. A single, sharp singlet is expected in the range of δ -40 to -45 ppm.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₇F₃OS, MW: 208.20 g/mol ).[8]
Experimental Workflow Visualization
The overall process from starting material to final, characterized product can be visualized as follows.
Safety Considerations
Professional laboratory safety practices are mandatory. The key hazards associated with the primary reagents are:
-
o-Cresol: Toxic if swallowed or in contact with skin.[9][10] Causes severe skin burns and eye damage.[9] Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]
-
Triflic Acid (TfOH): A very strong, corrosive acid. Causes severe skin burns and eye damage. Reacts violently with water. It should be handled with extreme care in a fume hood, using acid-resistant gloves and face shield.
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃): While less hazardous than other trifluoromethylthiolating agents, it should be handled as a toxic and irritating compound. Avoid inhalation and skin contact.
All waste should be disposed of according to institutional and local environmental regulations.
Applications in Drug Development
The trifluoromethylthio group is highly prized in drug design for its ability to increase lipophilicity, which can improve a drug's ability to cross biological membranes.[1] Furthermore, its strong electron-withdrawing nature can enhance metabolic stability, leading to a longer half-life in the body.[1]
Phenolic compounds are a recurring motif in pharmaceuticals, acting as hydrogen bond donors/acceptors or as precursors for ether linkages.[11] Therefore, this compound is a valuable intermediate for synthesizing:
-
Active Pharmaceutical Ingredients (APIs): It serves as a building block for more complex molecules targeting a range of diseases.[12]
-
Agrochemicals: The SCF₃ group is also prevalent in modern herbicides, fungicides, and insecticides, where it enhances potency and environmental stability.[5][12]
The combination of the phenol, methyl, and trifluoromethylthio groups provides a scaffold with multiple points for further chemical modification, making it a versatile tool for creating libraries of compounds for biological screening.
References
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. [Link]
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis of Aryl Trifluoromethyl Thioethers. Chinese Journal of Chemistry. [Link]
-
Hu, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3858–3861. [Link]
-
Pitrat, A., et al. (2020). Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes. ResearchGate. [Link]
-
Supporting Information for a relevant study. Source Not Specified. [Link]
-
Jouvin, K., Matheis, C., & Goossen, L. J. (2015). Synthesis of Aryl Tri‐ and Difluoromethyl Thioethers via a C-H‐Thiocyanation/Fluoroalkylation Cascade. Sci-Hub. [Link]
-
Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC, National Institutes of Health. [Link]
-
Supporting Information: Trifluoromethylation of Thiophenols and Thiols. The Royal Society of Chemistry. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. RSC Publishing. [Link]
-
Safety Data Sheet: WES40. SasolTechData.com. [Link]
-
Cheng, Y., et al. (2020). Radical-initiated trifluoromethylthiolation of alkenes. ResearchGate. [Link]
-
Hong, X., et al. (2023). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. ResearchGate. [Link]
-
Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
o-Cresol - SAFETY DATA SHEET. Penta chemicals. [Link]
- Preparation of trifluoromethyl-substituted phenols and phenates.
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - o-Cresol. CDC. [Link]
-
4 Trifluoromethylthio Phenol Market Trends and Forecast. Facilities Management. [Link]
-
4-(Trifluoromethylsulfanyl)phenol. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Cresol [cdc.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 4 Trifluoromethylthio Phenol Market Trends and Forecast Signal Strong Industry Expansion Supported by a 9.81% CAGR Through 2032 [facilitiesmanagement-now.com]
An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethylthio)phenol (CAS Number 709-96-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Trifluoromethylthio Moiety in Modern Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and materials science. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique combination of properties. Its high lipophilicity, metabolic stability, and strong electron-withdrawing nature can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] This guide focuses on a specific, valuable building block bearing this moiety: 2-Methyl-4-(trifluoromethylthio)phenol. While this compound serves primarily as a key intermediate, a thorough understanding of its synthesis, properties, and the broader implications of its structural motifs is essential for researchers looking to leverage its potential in the design of novel chemical entities.
Physicochemical and Spectroscopic Characterization
This compound is a yellow, viscous liquid at room temperature.[2] A comprehensive understanding of its chemical identity is paramount for its effective use and is established through a combination of analytical techniques.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 709-96-6 | [2] |
| Molecular Formula | C₈H₇F₃OS | [2] |
| Molecular Weight | 208.20 g/mol | [2] |
| Appearance | Yellow, viscous liquid | [2] |
Spectroscopic Profile
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J = 1.8 Hz, 1H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H), 6.79 (d, J = 8.3 Hz, 1H), 5.07 (br s, 1H), 2.26 (s, 3H).[2]
-
¹³C NMR (125 MHz, CDCl₃): δ 156.3, 139.4, 136.0, 129.6 (q, J = 308.1 Hz), 125.3, 115.9, 114.7 (q, J = 1.7 Hz), 15.6.[2]
-
¹⁹F NMR (470 MHz, CDCl₃): δ -44.4 (s, SCF₃).[2]
-
-
Infrared (IR) Spectroscopy: Key stretches include 3409 cm⁻¹ (O-H), 1588, 1495, 1401 cm⁻¹ (aromatic C=C), and 1087 cm⁻¹ (C-F).[2]
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS: m/z calculated for C₈H₆F₃OS (M - H)⁻ 207.0097, found 207.0095.[2]
Synthesis and Mechanistic Considerations
The regioselective introduction of the trifluoromethylthio group onto a phenol ring is a key synthetic challenge. A highly efficient and selective method for the preparation of this compound involves the acid-promoted electrophilic trifluoromethylthiolation of 2-methylphenol.[2]
Recommended Synthetic Protocol: Electrophilic Trifluoromethylthiolation
This protocol is based on the work of Jereb et al. and offers excellent regioselectivity for the para-position.[2]
Materials:
-
2-Methylphenol (1.0 mmol)
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.3 mmol)
-
Triflic acid (TfOH) (1.3 mmol)
-
Dichloromethane (DCM), non-dried (10 mL)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane and Diethyl ether for column chromatography
Procedure:
-
To a solution of 2-methylphenol in dichloromethane, add N-(trifluoromethylsulfanyl)aniline.
-
Add triflic acid to the mixture.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with a 10% solution of NaHCO₃, followed by water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a hexane-diethyl ether eluent system to yield this compound.
Causality of Experimental Choices:
-
Electrophilic Reagent: PhNHSCF₃ serves as a source of an electrophilic "SCF₃⁺" species. It is a relatively weak electrophile on its own.
-
Promoter: The strong Brønsted acid, triflic acid (TfOH), is crucial for activating the PhNHSCF₃ reagent. It is believed to protonate the nitrogen atom, leading to a greater polarization of the N-S bond and enhancing the electrophilicity of the sulfur atom.[2]
-
Regioselectivity: The reaction exhibits high para-selectivity on phenols with an unsubstituted para-position, such as 2-methylphenol. This is a classic example of electrophilic aromatic substitution, where the hydroxyl group is a strong ortho-, para-director. Steric hindrance from the methyl group at the 2-position likely disfavors ortho-substitution, leading to the preferential formation of the 4-substituted product.[2]
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the electrophilic trifluoromethylthiolation is a highly effective method, other strategies for the synthesis of related trifluoromethylthio phenols have been reported and could potentially be adapted. These often involve multi-step sequences starting from different precursors, such as nitrophenylsulfones or nitrochlorobenzenes, and may involve steps like methylation, chlorination, fluorination, and reduction.[3] Another approach involves the use of trifluoromethylating reagents like trifluoromethyl iodide with a suitable thiophenol in the presence of a catalyst.[4] However, for directness and regioselectivity for the target compound, the electrophilic addition to 2-methylphenol remains a superior strategy.
Applications in Drug Discovery and Development
While specific biological activities for this compound itself are not extensively reported in peer-reviewed literature, its value lies in its role as a structural motif and a key intermediate for the synthesis of more complex molecules. The trifluoromethylthio-phenol scaffold is of significant interest in medicinal chemistry.
The Role of the -SCF₃ Group
The trifluoromethylthio group is a bioisostere of other functionalities and imparts several desirable properties to a drug candidate:
-
Lipophilicity: The -SCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds make the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Electron-Withdrawing Nature: The potent electron-withdrawing effect of the -SCF₃ group can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[1]
Potential Therapeutic Areas
Derivatives of trifluoromethylthio-phenols are explored in various therapeutic areas. For instance, the related compound 4-(trifluoromethylthio)phenol is an intermediate in the synthesis of toltrazuril, a coccidiostat used in veterinary medicine. Structural analogs containing the trifluoromethylphenyl moiety are also investigated for antibacterial, antifungal, and anticancer properties.[5] Given these precedents, it is plausible that derivatives of this compound could be investigated for a range of biological activities.
Analytical Methodologies
The accurate quantification and quality control of this compound are crucial for its application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a robust approach for the analysis of substituted phenols.
Illustrative HPLC Protocol:
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.
-
Detection: UV detection at a wavelength appropriate for the chromophore (e.g., around 270-280 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially for the identification of impurities. Due to the polarity of the phenolic hydroxyl group, derivatization may be necessary to improve chromatographic performance.
Illustrative GC-MS Protocol:
-
Derivatization (Optional): The phenolic hydroxyl group can be derivatized (e.g., by silylation) to increase volatility and reduce tailing.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection depending on the concentration.
-
Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Future Outlook and Conclusion
This compound is a valuable chemical entity, primarily serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is well-defined, and its physicochemical properties are well-characterized. The strategic importance of the trifluoromethylthio group in modulating the properties of bioactive molecules ensures that this and related compounds will continue to be of interest to researchers.
Future research could focus on exploring the direct biological activities of this compound and its simple derivatives, as well as developing a more comprehensive toxicological profile. The development of new synthetic methodologies that are even more efficient and sustainable will also be of interest. For drug development professionals, this compound represents a readily accessible starting material for the introduction of the valuable -SCF₃ pharmacophore, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
-
PubMed. (2014, May 20). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. Retrieved from [Link]
-
MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Retrieved from [Link]
-
Jereb, M., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115. DOI: 10.1039/c4ob02571a. Available from: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethylsulfanyl)phenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
PubMed. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-274. DOI: 10.1093/toxsci/69.1.265. Available from: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3815158, 4-(Trifluoromethylsulfanyl)phenol. Retrieved January 20, 2026 from [Link].
-
ResearchGate. (n.d.). Acute and chronic toxicities of substituted phenols to rainbow trout (fry). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
Internet Archive. (n.d.). Full text of "Thermodynamics And Its Applications". Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
An In--Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-4-(trifluoromethylthio)phenol
Abstract
This technical guide provides a comprehensive examination of 2-Methyl-4-(trifluoromethylthio)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethylthio (SCF₃) group onto a phenol scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in modern drug discovery.[1][2] This document details the compound's molecular architecture, physicochemical characteristics, a validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the properties of this versatile intermediate.
Physicochemical Properties and Molecular Structure
This compound is characterized by a phenol ring substituted with a methyl group at position 2 and a trifluoromethylthio group at position 4. The interplay between the electron-donating methyl group and the strongly electron-withdrawing and lipophilic trifluoromethylthio group governs its chemical reactivity and biological interactions.[3][4]
The trifluoromethylthio (SCF₃) moiety is a key functional group in medicinal chemistry, prized for its ability to enhance a molecule's membrane permeability and protect adjacent chemical bonds from enzymatic degradation, thereby improving metabolic stability. These attributes make compounds containing the SCF₃ group highly sought after in the development of new drugs and agrochemicals.[3][5]
Table 1: Key Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 709-96-6 | [6] |
| Molecular Formula | C₈H₇F₃OS | [6] |
| Molecular Weight | 208.20 g/mol | [6] |
| Appearance | Yellow, viscous liquid | [7] |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.26 (s, 3H), 5.07 (br s, 1H), 6.79 (d, J = 8.3 Hz, 1H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H) | [7] |
Note: The CAS number 1546-83-4 was investigated but found to be unassigned to this specific compound.
Synthesis and Mechanistic Insights
The synthesis of this compound can be effectively achieved via a direct electrophilic trifluoromethylthiolation of 2-methylphenol. This method offers high regioselectivity and proceeds under relatively mild conditions.
Causality in Experimental Design
The chosen protocol involves the reaction of 2-methylphenol with an electrophilic trifluoromethylthiolating reagent, such as N-(Trifluoromethylthio)aniline (PhNHSCF₃), in the presence of a strong acid promoter like triflic acid (TfOH).
-
Substrate Choice : 2-Methylphenol (o-cresol) is an electron-rich aromatic system. The methyl group is an ortho-, para-director. While the ortho position is sterically hindered by the methyl group, the para position is highly activated and accessible, leading to the selective formation of the 4-substituted product.[8]
-
Reagent Selection : Electrophilic trifluoromethylthiolation reagents are designed to deliver the "SCF₃⁺" synthon. Reagents like PhNHSCF₃ are effective and have been demonstrated to work well with various phenol derivatives.[7][8]
-
Catalyst/Promoter : Strong acids like triflic acid (TfOH) are required to activate the electrophilic reagent and facilitate the electrophilic aromatic substitution reaction on the less reactive phenol substrates.[7][8]
-
Solvent : Dichloromethane (DCM) is an excellent choice as it is a non-coordinating, inert solvent that solubilizes the reactants without interfering with the reaction mechanism.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the trifluoromethylthiolation of phenols.[8]
-
Preparation : To a solution of 2-methylphenol (1 mmol) in dry dichloromethane (10 mL) in a round-bottom flask, add N-(Trifluoromethylthio)aniline (1.3 mmol).
-
Reaction Initiation : Add triflic acid (1.3 mmol) dropwise to the mixture at room temperature while stirring.
-
Reaction Monitoring : Stir the resulting mixture at room temperature for 14-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash the organic phase sequentially with a 10% aqueous solution of NaHCO₃ and then with water.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : The crude product can be purified by flash column chromatography on silica gel to yield this compound as a yellow, viscous liquid.[7]
Synthesis Workflow Diagram
Caption: Electrophilic synthesis of the target compound.
Spectroscopic Characterization and Structural Elucidation
The molecular structure of this compound is unequivocally confirmed by spectroscopic analysis. The data provided is consistent with the assigned structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule:
-
δ 7.42 (d, J=1.8 Hz, 1H) : This small doublet corresponds to the proton at C5, which is ortho to the SCF₃ group and meta to the hydroxyl group.
-
δ 7.38 (dd, J = 8.3, 1.8 Hz, 1H) : This doublet of doublets is assigned to the proton at C3, which is ortho to the hydroxyl group and meta to the SCF₃ group.
-
δ 6.79 (d, J = 8.3 Hz, 1H) : This doublet represents the proton at C6, which is ortho to the methyl group.
-
δ 5.07 (br s, 1H) : A broad singlet characteristic of the acidic phenolic hydroxyl proton.
-
δ 2.26 (s, 3H) : A sharp singlet corresponding to the three protons of the methyl group.[7]
Other Spectroscopic Techniques
-
¹³C NMR Spectroscopy : Would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atoms would appear as a quartet due to C-F coupling.
-
¹⁹F NMR Spectroscopy : Would exhibit a singlet for the three equivalent fluorine atoms of the SCF₃ group.
-
Infrared (IR) Spectroscopy : Key absorption bands would include a broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-F stretches (~1000-1100 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) confirming the molecular weight of 208.20 g/mol .
Applications in Research and Drug Development
The unique electronic properties and lipophilicity imparted by the SCF₃ group make this compound and its derivatives valuable in medicinal chemistry and agrochemical research.
-
Scaffold for Bioactive Molecules : It serves as a key intermediate for synthesizing more complex molecules. The phenolic hydroxyl group can be readily functionalized, allowing for its incorporation into a wide range of potential drug candidates or pesticides.[4][5]
-
Modulation of Pharmacokinetic Properties : Incorporating this phenol derivative into a lead compound can enhance its lipophilicity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The electron-withdrawing nature of the SCF₃ group can also increase the metabolic stability of the molecule.[3]
Role in Development Pipeline
Caption: Role as a building block in drug discovery.
Conclusion
This compound is a strategically important chemical intermediate whose molecular structure confers desirable properties for the development of novel pharmaceuticals and agrochemicals. A clear understanding of its synthesis, characterization, and the influence of its functional groups is essential for researchers aiming to exploit its potential. The methodologies and data presented in this guide provide a solid foundation for its application in advanced chemical research.
References
-
Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 3103-3115. Available at: [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information for Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fustero, S., et al. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. Retrieved January 7, 2026, from [Link]
-
PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2014). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Request PDF. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS 461-84-7: 4-(Trifluoro methylthio)phenol | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Characterization of 2-Methyl-4-(trifluoromethylthio)phenol: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Methyl-4-(trifluoromethylthio)phenol, a molecule of interest in the fields of medicinal chemistry and materials science. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow for the unambiguous structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies, thereby ensuring scientific integrity and reproducibility.
Introduction: The Compound and the Analytical Imperative
This compound (Molecular Formula: C₈H₇F₃OS, Molecular Weight: 208.20 g/mol ) incorporates several key functional groups: a phenol, a methyl group, and a trifluoromethylthio ether. The trifluoromethylthio (-SCF₃) group is of particular interest in drug development for its ability to enhance metabolic stability and lipophilicity. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide demonstrates the synergistic power of multiple spectroscopic techniques to achieve an irrefutable structural confirmation.
The Integrated Spectroscopic Workflow
A robust structural elucidation relies not on a single technique, but on the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry yields the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity and chemical environment of each atom.
The Trifluoromethylthio Group: A Technical Guide to its Potent Electron-Withdrawing Effects in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (-SCF3) group has emerged as a substituent of profound interest, offering a unique confluence of potent electronic effects and significant lipophilicity. This guide provides a deep technical dive into the core electron-withdrawing properties of the -SCF3 group, its impact on molecular characteristics, and the experimental methodologies crucial for its application and analysis. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.
Deconstructing the Electronic Influence of the -SCF3 Moiety
The remarkable electronic character of the trifluoromethylthio group is a direct consequence of its atomic composition and arrangement. The synergistic interplay between the highly electronegative fluorine atoms and the sulfur atom culminates in a powerful electron-withdrawing effect that can be dissected into its fundamental components: inductive and resonance effects.
The Dominance of the Inductive Effect (-I)
The primary driver of the -SCF3 group's electron-withdrawing nature is a formidable inductive effect. The three fluorine atoms, with their high electronegativity, create a strong dipole by pulling electron density away from the carbon atom of the trifluoromethyl unit. This electron deficiency is then propagated to the adjacent sulfur atom, which in turn withdraws electron density from the molecular scaffold to which it is attached. This effect is transmitted through the sigma (σ) bonds of the molecule.
A Suppressed Resonance Effect (+R)
While the sulfur atom in the -SCF3 group possesses lone pairs of electrons that could theoretically participate in resonance donation into an adjacent π-system (a +R effect), this phenomenon is significantly attenuated. The intense inductive pull of the trifluoromethyl group effectively reduces the availability of the sulfur's lone pairs for delocalization. Consequently, the inductive electron withdrawal overwhelmingly dictates the net electronic influence of the -SCF3 group.
Caption: Dominant Inductive vs. Suppressed Resonance Effects of -SCF3.
Quantifying the Electron-Withdrawing Strength: A Comparative Analysis
To contextualize the potency of the -SCF3 group, we can utilize Hammett parameters (σ), which provide a quantitative measure of a substituent's electronic influence on an aromatic ring. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | σm | σp |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -CF3 | 0.43 | 0.54 |
| -SCF3 | 0.40 | 0.50 |
| -SO2CF3 | 0.79 | 0.93 |
| -NO2 | 0.71 | 0.78 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
This data underscores the significant electron-withdrawing power of the -SCF3 group, comparable to other well-established electron-withdrawing moieties. This property is pivotal in modulating the reactivity and physicochemical properties of a parent molecule.
Physicochemical Consequences of a Potent Electron-Withdrawing Group
The introduction of a -SCF3 group can profoundly alter a molecule's characteristics, a feature extensively leveraged in drug discovery and materials science.
-
Acidity and Basicity (pKa): The strong inductive withdrawal of the -SCF3 group can significantly impact the pKa of nearby functional groups. For instance, it will increase the acidity of a proximal carboxylic acid or phenol and decrease the basicity of a nearby amine. This modulation of ionization state is critical for receptor binding and pharmacokinetic profiles.
-
Lipophilicity: The -SCF3 group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to permeate biological membranes.[1][2] This is a crucial parameter in the design of orally bioavailable drugs.
-
Metabolic Stability: The electron-deficient nature of molecules bearing a -SCF3 group can render them less susceptible to oxidative metabolism.[1] This can lead to an increased in vivo half-life, a desirable attribute for many therapeutic agents.
Experimental Workflows: Synthesis and Characterization
A robust understanding of the -SCF3 group necessitates familiarity with its synthesis and the characterization of its electronic effects.
Synthesis of Aryl Trifluoromethyl Thioethers
The introduction of the -SCF3 group onto an aromatic scaffold is a common synthetic challenge. A variety of methods have been developed to achieve this transformation.[3][4]
Protocol: A General Procedure for the Synthesis of Aryl Trifluoromethyl Thioethers from Sodium Arylsulfinates
This transition-metal-free method offers an environmentally conscious approach.[4]
-
Reaction Setup: To a solution of sodium arylsulfinate (0.5 mmol) in anhydrous solvent, add TMSCF3 (Ruppert-Prakash reagent, 1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Synthesis of Aryl Trifluoromethyl Thioethers Workflow.
Quantifying Electronic Effects: pKa Determination by UV-Vis Spectrophotometry
The impact of the -SCF3 group on the acidity or basicity of a molecule can be precisely measured by determining its pKa value using UV-Vis spectrophotometry. This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[5][6]
Protocol: pKa Determination of a Chromophoric Compound
-
Preparation of Buffers: Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 2 pH units above and below the expected pKa.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound of interest in a suitable solvent (e.g., DMSO).
-
Sample Preparation: In a 96-well microtiter plate, add a small, constant volume of the stock solution to each well containing the different buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on the pH.[5]
-
Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum of each well over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.
-
pKa Calculation: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.[5]
The -SCF3 Group in Action: Applications in Drug Design
The unique electronic and physicochemical properties of the trifluoromethylthio group have made it a valuable tool in the design of novel therapeutics. Its incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and increased metabolic stability.[7][8][9]
Examples of Bioactive Molecules Incorporating the -SCF3 Group:
While specific drug names containing the -SCF3 group are still emerging in the market, numerous promising candidates in preclinical and clinical development utilize this moiety to optimize their therapeutic potential.[8][10] The ability to fine-tune a molecule's properties with the -SCF3 group continues to make it an attractive feature in the design of next-generation pharmaceuticals.[11]
Conclusion
The trifluoromethylthio group stands out as a powerful and versatile substituent in the chemist's toolkit. Its dominant, electron-withdrawing inductive effect, coupled with its significant lipophilicity, provides a reliable means to modulate the electronic and physical properties of organic molecules. A thorough grasp of its fundamental principles and the experimental techniques for its implementation and characterization is essential for leveraging its full potential in the advancement of science, particularly in the realms of medicinal chemistry and materials science.
References
-
Synthesis of Aryl Trifluoromethyl Thioethers. Chinese Journal of Chemistry, 2015. [Link]
-
Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. [Link]
-
Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters, 2021. [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2012. [Link]
-
Spectrophotometric Determination of pKa of an Indicator. eGyanKosh. [Link]
-
Examples of bioactive molecules with a trifluoromethylthiolated group (SCF3). ResearchGate. [Link]
-
Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]
-
UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]
-
Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Request PDF. [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]
-
Examples of SCF3 containing drugs. ResearchGate. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
-
Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
-
Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters, 2025. [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aryl Trifluoromethyl Thioethers [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethylthio (SCF3) Group: A Bioisostere for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethylthio (SCF3) group has emerged as a compelling bioisostere for a range of functional groups, prized for its unique electronic profile that significantly influences lipophilicity and metabolic stability. This guide provides an in-depth exploration of the SCF3 moiety, grounded in experimental evidence and practical methodologies for its application in drug discovery programs.
Understanding the Physicochemical Impact of the SCF3 Group
The trifluoromethylthio group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect deactivates adjacent aromatic rings, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. Unlike its ether analog, the trifluoromethoxy (OCF3) group, the SCF3 group possesses a unique combination of lipophilicity and electronic properties that sets it apart.
The lipophilicity of a functional group is often quantified by the Hansch-Leo parameter (π), which describes the contribution of a substituent to the partition coefficient (logP) of a parent molecule. The SCF3 group is highly lipophilic, with a π value for C6H5SCF3 of approximately 1.05 to 1.44. This positions it as one of the most lipophilic substituents in medicinal chemistry, significantly more so than the trifluoromethyl (CF3) group. This high lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching its biological target.
The following diagram illustrates the relationship between the SCF3 group's core properties and its downstream effects on drug-like characteristics.
Caption: Logical flow from core SCF3 properties to drug development impact.
Quantitative Comparison of Lipophilicity
The choice of a functional group during lead optimization is a multi-parameter decision. The table below provides a comparative summary of the Hansch-Leo parameter (π) for the SCF3 group and other commonly used fluorine-containing substituents and halogens, highlighting the significant lipophilicity of the SCF3 moiety.
| Substituent | Hansch-Leo Parameter (π) | Reference |
| -SCF3 | 1.05 - 1.44 | |
| -OCF3 | 1.04 | |
| -CF3 | 0.88 | |
| -I | 1.12 | |
| -Br | 0.86 | |
| -Cl | 0.71 | |
| -F | 0.14 |
Data presented is for substituents on a benzene ring.
Enhancing Metabolic Stability: The Role of the SCF3 Group
A primary challenge in drug development is engineering molecules that resist rapid metabolic breakdown, thereby ensuring sufficient exposure at the target site. The SCF3 group offers a distinct advantage in this regard. Its strong electron-withdrawing nature reduces the electron density of adjacent C-H bonds, particularly on aromatic systems, making them less favorable for hydroxylation by cytochrome P450 (CYP) enzymes, a major pathway for Phase I metabolism.
Furthermore, the sulfur-carbon bond in the SCF3 group is exceptionally stable and generally resistant to metabolic cleavage. This contrasts with other sulfur-containing functional groups that can be susceptible to oxidation.
Experimental Workflow: In Vitro Microsomal Stability Assay
To experimentally quantify the metabolic stability of a new chemical entity (NCE), the in vitro microsomal stability assay is a standard and informative method. This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of CYP enzymes.
The following diagram outlines the typical workflow for this assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Protocol for Microsomal Stability Assay
This protocol provides a self-validating system by including appropriate controls.
1. Reagent Preparation:
-
Test Compound (NCE) Stock: Prepare a 10 mM stock solution in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: (e.g., human, rat, mouse): Thaw on ice immediately before use. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the CYP cofactor NADPH.
-
Stop Solution: Acetonitrile containing an internal standard (a compound with similar analytical behavior to the NCE but not present in the sample).
2. Incubation Procedure:
-
In a 96-well plate, add the NCE to the diluted microsome solution to achieve a final substrate concentration of 1 µM.
-
Include control wells:
-
Negative Control: NCE + heat-inactivated microsomes (to assess non-enzymatic degradation).
-
Positive Control: A compound with known metabolic instability (e.g., verapamil, testosterone) to validate the assay performance.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NRS to all wells.
3. Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation wells to a separate plate containing the cold stop solution. The 0-minute sample is taken immediately after adding the NRS.
4. Sample Analysis:
-
Centrifuge the sample plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the NCE relative to the internal standard at each time point.
5. Data Analysis:
-
Calculate the percentage of the NCE remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .
A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. By comparing the CLint of an SCF3-containing compound to its non-SCF3 analog, a direct quantitative measure of the group's stabilizing effect can be obtained.
Case Study: The Impact of SCF3 in Drug Candidates
The practical application of the SCF3 group is evident in several drug development programs. For example, in the development of selective androgen receptor modulators (SARMs), the introduction of an SCF3 group onto an aromatic ring has been shown to significantly improve metabolic stability compared to analogs containing other substituents. This enhanced stability is attributed to the deactivation of the aromatic ring towards oxidative metabolism, leading to improved pharmacokinetic profiles in preclinical studies.
Conclusion
The trifluoromethylthio (SCF3) group is a valuable addition to the medicinal chemist's toolkit. Its potent electron-withdrawing nature and high lipophilicity provide a unique handle to modulate the ADME properties of drug candidates. Specifically, the incorporation of an SCF3 group can significantly enhance metabolic stability by shielding metabolically labile positions from CYP-mediated oxidation. The experimental protocols outlined in this guide provide a robust framework for quantifying the impact of this important functional group, enabling data-driven decisions in the iterative process of drug design and lead optimization.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Zhang, X., He, Y., & Sui, Z. (2014). SCF3-Containing Compounds: A New Opportunity for Drug Design and Development. Current Topics in Medicinal Chemistry, 14(8), 994-1004. [Link]
The Rise of "CF3S+": A Technical Guide to Electrophilic Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The trifluoromethylthio (SCF3) group has emerged as a critical structural motif in modern medicinal chemistry and agrochemical design. Its unique combination of high lipophilicity and strong electron-withdrawing character can profoundly enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability.[1][2] This guide provides an in-depth exploration of electrophilic trifluoromethylthiolation, a powerful strategy for the direct installation of the SCF3 moiety. We will dissect the evolution of "CF3S+" reagents, from early toxic and gaseous precursors to the development of stable, versatile, and commercially available compounds. Mechanistic underpinnings, practical experimental considerations, and a survey of applications will be discussed to provide researchers with a comprehensive understanding of this transformative methodology.
The Strategic Imperative for the Trifluoromethylthio Group
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design.[1][3][4][5][6] Among the various fluorinated substituents, the trifluoromethylthio (SCF3) group holds a privileged position. Its remarkable lipophilicity (Hansch parameter π = 1.44) significantly surpasses that of the trifluoromethyl (CF3) group, enhancing the ability of drug candidates to cross cellular membranes.[1][7] This property is particularly advantageous for central nervous system (CNS) targets, where penetration of the blood-brain barrier is a prerequisite for efficacy.[8] Furthermore, the strong electron-withdrawing nature of the SCF3 group can modulate the acidity of nearby functional groups and improve the metabolic stability of the parent molecule by shielding it from enzymatic degradation.[1][8][9]
Historically, the synthesis of trifluoromethylthiolated compounds was often arduous, relying on multi-step sequences or the use of hazardous reagents under harsh conditions.[1] The advent of direct electrophilic trifluoromethylthiolation, which conceptually involves the transfer of a "CF3S+" synthon to a nucleophilic substrate, has revolutionized the accessibility of this valuable functional group.
The Reagent's Journey: From Hazardous Gases to Benchtop-Stable Solids
The practical utility of electrophilic trifluoromethylthiolation is intrinsically linked to the properties of the reagent employed. The ideal reagent should be shelf-stable, safe to handle, and exhibit broad reactivity with a diverse range of nucleophiles under mild conditions.
Early Reagents: Pioneers with Practical Limitations
The earliest foray into electrophilic trifluoromethylthiolation utilized reagents like trifluoromethanesulfenyl chloride (CF3SCl).[7] While effective, its gaseous nature and high toxicity severely restricted its widespread adoption in synthetic laboratories.[7][10] This necessitated the development of more user-friendly alternatives.
The Yagupolskii-Umemoto Era: The Dawn of Stable Reagents
A significant breakthrough came with the development of S-(trifluoromethyl)diarylsulfonium salts by Yagupolskii and later expanded upon by Umemoto.[3][4][11] These reagents, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, were among the first shelf-stable, crystalline solids capable of electrophilic trifluoromethylthiolation.[3] They demonstrated efficacy in trifluoromethylthiolating a range of nucleophiles, particularly thiols.[3]
Hypervalent Iodine Reagents: Expanding the Scope
Inspired by the success of hypervalent iodine reagents in electrophilic trifluoromethylation, researchers developed analogous reagents for trifluoromethylthiolation.[1][3] These compounds offered a new avenue for accessing the "CF3S+" synthon and further broadened the substrate scope of the reaction.
A Modern Toolbox: N-Trifluoromethylthioamides and Beyond
The quest for more reactive and versatile reagents led to the development of a new class of compounds based on an N-S bond. N-Trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide have emerged as highly effective and broadly applicable electrophilic trifluoromethylthiolating agents.[1][12][13][14] The enhanced electrophilicity of these reagents, attributed to the presence of two electron-withdrawing sulfonyl groups, allows for the trifluoromethylthiolation of a wider array of nucleophiles, including electron-rich arenes, under mild conditions.[12][13] The development of optically pure reagents, such as (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam, has enabled the asymmetric synthesis of chiral trifluoromethylthiolated compounds.[12]
Understanding the "How": Mechanistic Considerations
The mechanism of electrophilic trifluoromethylthiolation can vary depending on the reagent, substrate, and reaction conditions. While a comprehensive understanding is still evolving, several key pathways have been proposed and are supported by experimental and computational evidence.
Ionic Pathways: The Classic Electrophilic Attack
For many reactions involving electron-rich nucleophiles, a direct electrophilic attack is the operative mechanism. In the case of arene trifluoromethylthiolation, the reaction proceeds via a classic electrophilic aromatic substitution (SEAr) pathway, often requiring a Lewis or Brønsted acid activator to enhance the electrophilicity of the reagent.[1]
The reaction of styrenes with N-trifluoromethylthiodibenzenesulfonimide is proposed to proceed through the formation of a benzylic cation or a thiiranium intermediate, followed by proton elimination to yield the trifluoromethylthiolated alkene.[13]
Caption: Proposed ionic mechanism for the trifluoromethylthiolation of styrenes.
Radical Pathways: An Alternative Route
In some instances, evidence points towards the involvement of radical intermediates. Radical clock experiments and spin trapping studies have suggested that certain trifluoromethylthiolation reactions may proceed, at least in part, through a free radical process.[1] The homolytic cleavage of the S-CF3 bond in the reagent can generate a trifluoromethylthio radical (•SCF3), which then engages in subsequent reactions.
Caption: Generalized radical pathway for trifluoromethylthiolation.
Practical Applications and Experimental Protocols
The versatility of modern electrophilic trifluoromethylthiolating reagents has enabled the synthesis of a vast array of SCF3-containing molecules.
Trifluoromethylthiolation of Diverse Nucleophiles
A wide range of nucleophiles are amenable to electrophilic trifluoromethylthiolation, including:
-
C-Nucleophiles: Electron-rich arenes and heterocycles,[13][15] silyl enol ethers,[16] and β-keto esters.[1]
-
S-Nucleophiles: Thiols are readily converted to trifluoromethyl disulfides.[3][17][18][19]
-
O-Nucleophiles: Alcohols and phenols can be trifluoromethylthiolated, though sometimes require activation.[1]
-
N-Nucleophiles: Amines can also serve as nucleophiles in this transformation.[1]
Comparative Reactivity of Common Reagents
| Reagent Class | General Structure | Key Advantages | Typical Substrates |
| Yagupolskii-Umemoto | Ar2SCF3+ X- | Shelf-stable, crystalline solids | Thiols, some activated arenes |
| Hypervalent Iodine | ArI(SCF3)X | Good reactivity | Broad range of nucleophiles |
| N-Thioamides | R(SO2)2NSCF3 | Highly electrophilic, versatile | Electron-rich arenes, alkenes, ketones |
Experimental Protocol: Trifluoromethylthiolation of an Electron-Rich Arene
Reagents: N-Trifluoromethylthiodibenzenesulfonimide, electron-rich arene (e.g., N,N-dimethylaniline), triflic acid (catalyst), dichloromethane (solvent).
Procedure:
-
To a solution of the electron-rich arene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added triflic acid (0.1 mmol).
-
N-Trifluoromethylthiodibenzenesulfonimide (1.1 mmol) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylthiolated arene.[1][13]
The Future of Electrophilic Trifluoromethylthiolation
The field of electrophilic trifluoromethylthiolation continues to evolve rapidly. Current research is focused on the development of even more efficient and selective reagents, the expansion of the substrate scope to include less reactive nucleophiles, and the application of this methodology in the synthesis of complex, biologically active molecules. The development of catalytic and asymmetric variants of these reactions remains a significant and exciting challenge.
Conclusion
Electrophilic trifluoromethylthiolation has matured into a powerful and indispensable tool for the modern synthetic chemist. The availability of a diverse toolbox of benchtop-stable reagents has democratized access to the valuable SCF3 group, paving the way for the discovery of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of the underlying principles of reagent design, reactivity, and mechanism will continue to drive innovation in this important area of fluorine chemistry.
References
-
A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. [Link]
-
Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. Organic Letters. [Link]
-
Cu-Mediated Trifluoromethylation of Aromatic α-Diazo Esters by Yagupolskii-Umemoto's Reagent. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
State-of-the-Art in Electrophilic Trifluoromethylthiolation Reagents. ResearchGate. [Link]
-
Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. [Link]
-
Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent. The Journal of Organic Chemistry. [Link]
-
Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry. [Link]
-
Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]
-
Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. Molecules. [Link]
-
In situ generation of electrophilic trifluoromethylthio reagents for enantioselective trifluoromethylthiolation of oxindoles. Organic Letters. [Link]
-
Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanethiosulfonate. Angewandte Chemie International Edition. [Link]
-
Electrophilic trifluoromethylthiolation reagents. ResearchGate. [Link]
-
Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]
-
Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling. Organic Chemistry Frontiers. [Link]
-
A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. [Link]
-
Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry – A European Journal. [Link]
-
ChemInform Abstract: Electrophilic Trifluoromethylthiolation of Thiols with Trifluoromethanesulfenamide. ChemInform. [Link]
-
Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Advances. [Link]
-
Electrophilic trifluoromethylsulfinylation of C/N/O nucleophiles via N‐trifluoromethylsulfinylphthalimide. ResearchGate. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto’s reagents. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sci-Hub. ChemInform Abstract: Electrophilic Trifluoromethylthiolation of Thiols with Trifluoromethanesulfenamide. / ChemInform, 2015 [sci-hub.ru]
- 19. Sci-Hub. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide / RSC Advances, 2015 [sci-hub.ru]
Discovery and history of organofluorine compounds
An In-Depth Technical Guide to the Discovery and History of Organofluorine Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigma of Fluorine
Before the first carbon-fluorine bond was ever forged, the element itself was a dangerous enigma. Known only through its fiercely reactive acid, hydrofluoric acid—capable of etching glass since the 17th century—the elemental form of fluorine remained elusive.[1][2][3] It resisted isolation with a ferocity that maimed and even killed several chemists who tried to tame it.[4] Fluorine, the most electronegative element, possesses a relentless desire to acquire an electron, making it extraordinarily reactive.[4][5] This inherent violence meant that once isolated, it would react explosively with almost any organic compound it touched.[1] This guide chronicles the journey from these perilous beginnings to the sophisticated and controlled chemistry that has made organofluorine compounds indispensable to modern science and society.
Chapter 1: The Isolation of a Chemical "Beast" - Henri Moissan's 1886 Triumph
For 74 years, the world's top chemists chased the isolation of fluorine.[2] The primary method attempted was the electrolysis of fluorine salts, but the extreme temperatures required and the corrosiveness of any fluorine produced destroyed the experimental apparatus.[4] The challenge was twofold: finding a vessel that could withstand the reaction and a medium that could conduct electricity without being consumed.
French chemist Henri Moissan, after numerous failed attempts, devised an ingenious solution.[4] He reasoned that electrolysis at cold temperatures could succeed where high-temperature methods had failed. His critical breakthrough was the choice of an electrolyte: a solution of potassium hydrogen fluoride (KHF₂) in anhydrous liquid hydrogen fluoride (HF).[2][3][4] This mixture remained liquid at low temperatures and, crucially, was a good electrical conductor.[2][4]
Moissan constructed his apparatus from a platinum-iridium alloy, which offered greater resistance to chemical attack than pure platinum, and used fluorite stoppers.[2] On June 26, 1886, by electrolyzing his cold KHF₂/HF solution, he finally produced a pale yellow-green gas that reacted violently with silicon, confirming the first successful isolation of elemental fluorine.[2][6] For this monumental achievement, which laid the foundation for all subsequent fluorine chemistry, Moissan was awarded the Nobel Prize in Chemistry in 1906.[3][4][7]
Experimental Protocol: Moissan's Electrolytic Cell for Fluorine Isolation
-
Apparatus Construction: A U-shaped tube is constructed from a platinum-iridium alloy. The electrodes, also made of platinum-iridium, are inserted through fluorite stoppers, which are resistant to hydrogen fluoride.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride (HF) is condensed into the U-tube, which is cooled in a bath of boiling methyl chloride (-23 °C).
-
Enhancing Conductivity: Dry potassium hydrogen fluoride (KHF₂) is added to the liquid HF. This salt dissolves and dissociates, allowing the solution to conduct electricity.
-
Electrolysis: A direct current is passed through the solution. Hydrogen gas is evolved at the cathode, and elemental fluorine gas is produced at the anode.
-
Verification: The evolved gas at the anode is passed over a substance like crystalline silicon. An immediate, incandescent reaction provides qualitative proof of the isolation of highly reactive fluorine.
Chapter 2: The Dawn of Organofluorine Synthesis - From Halogen Exchange to Swarts' Reagents
Paradoxically, the first synthesis of an organofluorine compound predates the isolation of elemental fluorine. In 1835, Dumas and Péligot reported the formation of methyl fluoride.[1][8] A few decades later, in 1862, the composer-chemist Alexander Borodin synthesized benzoyl fluoride using a halogen exchange (Halex) reaction, a method that would become a cornerstone of industrial fluorine chemistry.[1][8] However, these were isolated achievements. The extreme reactivity of elemental fluorine made its direct use in organic synthesis nearly impossible, often resulting in explosions and complex mixtures of decomposition products.[1]
The first major, systematic advance in taming fluorine came from the Belgian chemist Frédéric Swarts. Beginning in the 1890s, Swarts developed a practical and much milder method for introducing fluorine into organic molecules.[8][9]
The Swarts Reaction: This method involves the use of inorganic fluorides, most notably antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine.[9][10][11] This halogen exchange reaction provided the first reliable pathway to synthesize a wide range of aliphatic chlorofluoro- and bromofluoro-compounds.[9] The Swarts reaction was a pivotal development, transforming organofluorine chemistry from a dangerous curiosity into a viable synthetic field.[11]
Chapter 3: The Industrial Revolution - Catalysts for a New Chemistry
The 20th century saw organofluorine chemistry explode from the laboratory into large-scale industrial production, driven by three transformative, parallel developments.
The "Miracle" Refrigerants: The Rise of Chlorofluorocarbons (CFCs)
In the 1920s, refrigeration relied on toxic and flammable compounds like ammonia and sulfur dioxide.[12] General Motors tasked a team led by engineer Thomas Midgley Jr. to find a non-toxic, non-flammable alternative.[13][14] Using the principles established by Swarts, Midgley's team synthesized dichlorodifluoromethane (CCl₂F₂), the first of the chlorofluorocarbons (CFCs), which they branded "Freon".[13][15] To demonstrate its safety at a 1930 American Chemical Society meeting, Midgley famously inhaled a lungful of the gas and used it to blow out a candle.[14][15] This discovery, commercialized by DuPont, revolutionized refrigeration and air conditioning.[2][12]
An Accidental Masterpiece: The Story of Teflon (PTFE)
The discovery of one of the most important fluoropolymers was entirely serendipitous. On April 6, 1938, chemist Roy J. Plunkett at DuPont was investigating new CFC refrigerants.[16][17][18] He and his assistant had prepared cylinders of gaseous tetrafluoroethylene (TFE). When they opened the valve on one cylinder, no gas came out, even though it felt full.[18][19] Instead of discarding the cylinder, they sawed it open and discovered a waxy, white solid.[16][19] The TFE gas had spontaneously polymerized into polytetrafluoroethylene (PTFE).[16] Plunkett quickly recognized the material's extraordinary properties: it was incredibly slippery and inert to virtually all chemicals.[16][18] Initially classified, PTFE's first major use was in the Manhattan Project.[20]
The Manhattan Project's Critical Demand
During World War II, the Manhattan Project required a method to separate the fissile uranium-235 isotope from the more abundant uranium-238.[21][22] The most viable method was gaseous diffusion, which required converting uranium into a gaseous compound.[22][23] Uranium hexafluoride (UF₆) was the only compound sufficiently volatile for the process.[23] This created an urgent and massive demand for elemental fluorine and the technology to handle it safely on an industrial scale.[1][2] The project spurred immense investment and research into fluorination, leading to the development of new, more robust methods and materials, such as the use of cobalt(III) fluoride for high-yield fluorination of hydrocarbons.[1]
| Pioneering Organofluorine Compound | Discoverer(s) | Year | Significance |
| Methyl Fluoride | Dumas & Péligot | 1835 | First synthesized organofluorine compound.[1][8] |
| Benzoyl Fluoride | Alexander Borodin | 1862 | Early example of halogen exchange (Halex) synthesis.[1][8] |
| Chlorofluorocarbons (CFCs) | Thomas Midgley Jr. | 1928 | Revolutionized refrigeration; first major industrial application.[12][13][15] |
| Polytetrafluoroethylene (PTFE) | Roy J. Plunkett | 1938 | Accidental discovery of a highly inert and low-friction polymer (Teflon).[16][17][18] |
| Uranium Hexafluoride (UF₆) | Industrial Scale-up | ~1942 | Critical material for the Manhattan Project, driving large-scale fluorine production.[1][2][23] |
Chapter 4: The Modern Era - The Quest for Precision and Safety
While early methods were groundbreaking, they had significant limitations. Elemental fluorine was too reactive for complex molecules, and reagents like SbF₃ were harsh and toxic.[9][24] The growing need for selectively fluorinated compounds, particularly in the life sciences, drove the development of a new generation of fluorinating agents. The goal was to create "bench-stable" reagents that were safer to handle and could introduce fluorine into specific positions within a molecule without destroying sensitive functional groups.
This led to a bifurcation in fluorination strategies:
-
Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST), developed in the 1970s, provide a source of "F⁻" to replace hydroxyl groups and carbonyl oxygens.[24] While effective, DAST is thermally unstable.[24] This led to the creation of safer alternatives like Deoxo-Fluor®.[24]
-
Electrophilic Fluorination: The major breakthrough in this area came with the development of N-F class reagents. These compounds contain a relatively weak nitrogen-fluorine bond, allowing them to deliver "F⁺" to electron-rich centers. The most prominent example is Selectfluor® (F-TEDA-BF₄), a stable, crystalline solid developed in the 1990s.[25][26] Its ease of handling, safety, and high selectivity have made it the reagent of choice for many modern electrophilic fluorination reactions in both academic and industrial settings.[25][26]
Chapter 5: Fluorine in Life Sciences - The "Magic Bullet"
The introduction of fluorine into pharmaceuticals and agrochemicals has become a dominant strategy in modern drug development. It is estimated that around 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine.[5] The strategic placement of a fluorine atom can profoundly alter a molecule's properties in beneficial ways.
Causality Behind Fluorine's Utility in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1][5] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (like Cytochrome P450), increasing the drug's half-life and bioavailability.[27][28][29]
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable electrostatic interactions with electron-poor sites in protein targets.[30] It can also participate in hydrogen bonding and other non-covalent interactions, "locking" a drug into its binding pocket more tightly.
-
Altered Physicochemical Properties: Fluorine's high lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[27][31] Furthermore, its strong electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.[31]
Iconic examples of fluorinated drugs include the antidepressant Fluoxetine (Prozac), the cholesterol-lowering drug Atorvastatin (Lipitor), and the antibiotic Ciprofloxacin .[8][28]
Conclusion: Legacy and Future Horizons
From the life-threatening quest to isolate a single element to the routine, atom-precise synthesis of complex life-saving drugs, the history of organofluorine chemistry is a testament to scientific perseverance and ingenuity. The journey from Moissan's platinum U-tube to modern, catalytic methods has unlocked materials and medicines that have fundamentally shaped the modern world. While challenges remain, including the development of more sustainable fluorination methods and addressing the environmental legacy of certain persistent compounds, the unique properties of the carbon-fluorine bond ensure that it will remain a critical tool for innovation in science and technology for the foreseeable future.
References
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 20, 2026, from [Link]
-
Rational Thinker. (2023, March 2). The Chemist Who First Isolated Fluorine [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). History of fluorine. Retrieved January 20, 2026, from [Link]
-
The Editors of Encyclopaedia Britannica. (2023, December 26). Henri Moissan. In Encyclopædia Britannica. [Link]
-
Wikipedia. (n.d.). Thomas Midgley Jr.. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Manhattan Project. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Swarts fluorination. Retrieved January 20, 2026, from [Link]
-
Iqbal, N., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
-
Alt, I., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(3), 698. [Link]
-
Grokipedia. (n.d.). Swarts fluorination. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). S-50 (Manhattan Project). Retrieved January 20, 2026, from [Link]
-
REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. University of Manchester. [Link]
-
Wikipedia. (n.d.). Roy J. Plunkett. Retrieved January 20, 2026, from [Link]
- Ni, C., & Hu, J. (2017). Contemporary synthetic strategies in organofluorine chemistry.
-
Wisniak, J. (2016). Henri Moissan – The Discoverer of Fluorine. Revista CENIC Ciencias Químicas, 47(1), 5-18. [Link]
-
American Chemical Society. (n.d.). Thomas Midgley, Jr.: Developed Tetraethyl Lead for Gasoline. [Link]
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 189, 1-10. [Link]
-
Science History Institute. (n.d.). Roy J. Plunkett. Retrieved January 20, 2026, from [Link]
-
Encyclopedia.com. (n.d.). Swarts, Frédéric Jean Edmond. Retrieved January 20, 2026, from [Link]
-
Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 116. [Link]
-
Annual Reviews. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Annual Review of Biochemistry, 91, 591-622. [Link]
- American Chemical Society Publications. (2006). Thomas Midgley, Jr., and the Development of New Substances: A Case Study for Chemical Educators.
-
Atomic Heritage Foundation. (n.d.). Building the Bomb - 1943. Nuclear Museum. [Link]
-
Diva-portal.org. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. [Link]
-
Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Retrieved January 20, 2026, from [Link]
- Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry. Science of Synthesis.
- ResearchGate. (2018). Thomas Midgley, Jr., and the invention of chlorofluorocabon refrigerants: It ain't necessarily so.
-
Reddit. (2020). The Manhattan Project required 18.9 million pounds of uranium ore... Where did it all go? r/askscience. [Link]
- The Royal Society Publishing. (2000). Organofluorine chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 358(1767), 455-471.
- ResearchGate. (2019). Selectfluor® Radical Dication (TEDA) – A Versatile Species in Modern Synthetic Organic Chemistry.
-
NobelPrize.org. (1906). Award ceremony speech. Nobel Prize in Chemistry 1906. [Link]
-
Chemistry LibreTexts. (2023). 6.3: The Manhattan Project - Labs and Fuel. [Link]
-
History.com. (2019, August 23). This 1920s Inventor Sped Up Climate Change With His Chemical Creations. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
-
American Chemical Society. (n.d.). The discovery of PTFE also known as Teflon. [Link]
-
Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. [Link]
-
ResearchGate. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. [Link]
-
MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6548. [Link]
-
PPM Consultants. (n.d.). From Award Winning Chemist to Modern Day Villain, the Story of Roy J. Plunkett, the Inventor of Teflon. [Link]
-
Defense Technical Information Center. (1976). Synthesis of Organofluorine Compounds by Direct Fluorination. [Link]
Sources
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of fluorine - Wikipedia [en.wikipedia.org]
- 3. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.com [encyclopedia.com]
- 10. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Thomas Midgley Jr. - Wikipedia [en.wikipedia.org]
- 14. This 1920s Inventor Sped Up Climate Change With His Chemical Creations | HISTORY [history.com]
- 15. researchgate.net [researchgate.net]
- 16. teflon.com [teflon.com]
- 17. Roy J. Plunkett - Wikipedia [en.wikipedia.org]
- 18. Roy J. Plunkett | Science History Institute [sciencehistory.org]
- 19. easeals.co.uk [easeals.co.uk]
- 20. ppmco.com [ppmco.com]
- 21. Manhattan Project - Wikipedia [en.wikipedia.org]
- 22. Building the Bomb - 1943 - Nuclear Museum [ahf.nuclearmuseum.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Simpler fluorine chemistry [soci.org]
- 25. mdpi.com [mdpi.com]
- 26. REF Case study search [impact.ref.ac.uk]
- 27. tandfonline.com [tandfonline.com]
- 28. inhancetechnologies.com [inhancetechnologies.com]
- 29. mdpi.com [mdpi.com]
- 30. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 31. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Value of the Trifluoromethylthio Group
An Application Guide and Protocol for the Electrophilic Trifluoromethylthiolation of Phenols
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylthio (–SCF₃) group is particularly sought after for its ability to significantly modulate the physicochemical properties of parent molecules.[1][2] The –SCF₃ group imparts a unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character, which can enhance a drug candidate's metabolic stability, cell membrane permeability, and binding affinity.[2] Consequently, efficient methods for the direct installation of this moiety onto aromatic scaffolds, such as phenols, are of paramount importance for drug discovery and development professionals.
This document provides a detailed guide to the electrophilic trifluoromethylthiolation of phenols, a direct and highly regioselective method for synthesizing aryl-SCF₃ compounds. We will explore the underlying reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the reaction's scope and limitations, grounded in authoritative research.
Reaction Principles and Mechanism
The direct trifluoromethylthiolation of phenols is an electrophilic aromatic substitution reaction. Phenols, being electron-rich aromatic systems, can act as nucleophiles and react with a suitable electrophilic source of "SCF₃⁺". However, most modern electrophilic trifluoromethylthiolating reagents are not sufficiently reactive on their own and require activation by a promoter.[3][4]
Key Components:
-
Phenol Substrate: The nucleophile. The hydroxyl group is a strong activating and ortho, para-directing group.
-
Electrophilic SCF₃ Reagent: A compound designed to deliver the trifluoromethylthio group. A variety of such reagents have been developed, including N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) and N-Trifluoromethylthiosaccharin.[3][4][5] These shelf-stable reagents offer a safer alternative to hazardous gases like CF₃SCl.[4][6]
-
Promoter (Activator): Typically a Brønsted or Lewis acid, such as triflic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O).[3][6][7] The acid coordinates to the electrophilic reagent, enhancing the electrophilicity of the sulfur atom and facilitating the transfer of the SCF₃ group.
The reaction proceeds with high regioselectivity. For phenols that are unsubstituted at the para position, the reaction overwhelmingly yields the para-substituted product.[6][7] This is attributed to the powerful directing effect of the hydroxyl group and steric hindrance at the ortho positions. If the para position is blocked, substitution occurs at an available ortho position.[6][7]
The proposed mechanism involves the activation of the electrophilic reagent by the acid promoter, followed by nucleophilic attack from the electron-rich phenol ring to form a resonance-stabilized carbocation (a Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the trifluoromethylthiolated phenol.
Caption: Proposed mechanism for acid-promoted electrophilic trifluoromethylthiolation of phenols.
Detailed Experimental Protocol
This protocol is adapted from the highly regioselective method developed by Jereb and Gosak.[3][6][7] It demonstrates operational simplicity and is suitable for laboratories not specialized in fluorine chemistry.[6]
Workflow Overview
Caption: General workflow for the trifluoromethylthiolation of phenols.
Materials and Equipment
-
Reactants: Substituted phenol, N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃), Boron trifluoride etherate (BF₃·Et₂O) or Triflic acid (TfOH).
-
Solvent: Dichloromethane (DCM), reagent grade.
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, hexane, diethyl ether (or ethyl acetate).
-
Glassware: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), separatory funnel.
-
Monitoring: Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Boron trifluoride etherate and triflic acid are corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Dispose of all chemical waste in accordance with local regulations.[5]
Step-by-Step Procedure
This representative procedure is for a 1.0 mmol scale reaction.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol, 1.0 equiv.).
-
Add dichloromethane (10 mL) and stir until the phenol is completely dissolved. The reaction can be performed in an air atmosphere with non-dried solvent.[6]
-
-
Addition of Reagents:
-
To the stirred solution, add N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.2 mmol, 1.2 equiv.).
-
Carefully add the acid promoter. Choose the promoter based on the reactivity of the phenol substrate[6][7]:
-
For reactive phenols (e.g., catechol, estradiol): Add boron trifluoride etherate (BF₃·Et₂O) (2.0 mmol, 2.0 equiv.) dropwise.
-
For less reactive phenols: Add triflic acid (TfOH) (1.2 mmol, 1.2 equiv.) dropwise. The addition may be exothermic; cooling in an ice bath may be necessary for larger-scale reactions.
-
-
-
Reaction and Monitoring:
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting phenol is consumed (typically 1-16 hours). A suitable eluent system is a mixture of hexane and diethyl ether.
-
-
Workup:
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/diethyl ether or hexane/ethyl acetate gradient to afford the pure trifluoromethylthiolated phenol.[3]
-
Substrate Scope and Regioselectivity
The acid-promoted electrophilic trifluoromethylthiolation is effective for a wide range of phenol derivatives. The choice of acid promoter can be tuned based on the electronic nature of the substrate.[7] Highly reactive phenols work well with the milder Lewis acid BF₃·Et₂O, while less reactive phenols may require the stronger Brønsted acid, triflic acid.[6][7]
| Substrate | Promoter | Product | Yield (%) | Citation |
| Phenol | TfOH | 4-(Trifluoromethylthio)phenol | 85 | [3] |
| 4-Methylphenol (p-cresol) | BF₃·Et₂O | 2-(Trifluoromethylthio)-4-methylphenol | 80 | [3] |
| 4-Methoxyphenol | BF₃·Et₂O | 2-(Trifluoromethylthio)-4-methoxyphenol | 75 | [3] |
| 4-Chlorophenol | TfOH | 4-Chloro-2-(trifluoromethylthio)phenol | 78 | [3] |
| Estradiol | BF₃·Et₂O | 4-(Trifluoromethylthio)estradiol | 70 | [7] |
| 2-Allylphenol | TfOH | 2-Allyl-4-(trifluoromethylthio)phenol | 61 | [7] |
Table 1: Representative examples of the electrophilic trifluoromethylthiolation of various phenols, demonstrating the reaction's scope and high regioselectivity.
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficiently active promoter for a deactivated phenol.
-
Solution: Switch from BF₃·Et₂O to the stronger acid, triflic acid (TfOH).[7] Ensure the promoter has not degraded due to improper storage.
-
-
Formation of Multiple Products:
-
Cause: For some complex substrates, side reactions may occur. For instance, 2-allylphenol can undergo a subsequent addition/cyclization sequence.[6][7]
-
Solution: Carefully analyze the product mixture by NMR and MS to identify byproducts. Optimization of reaction time and temperature may improve selectivity.
-
-
Difficult Purification:
-
Cause: The product may have a similar polarity to the aniline byproduct (PhNH₂).
-
Solution: An acidic wash (e.g., 1M HCl) during the workup can help remove the basic aniline byproduct by converting it to its water-soluble salt. However, be cautious as this may not be compatible with highly acid-sensitive products.
-
Conclusion
The acid-promoted electrophilic trifluoromethylthiolation of phenols is a robust, operationally simple, and highly regioselective method for synthesizing valuable aryl-SCF₃ compounds.[6] By using shelf-stable electrophilic reagents and common acid promoters, this protocol provides a direct and accessible route for introducing the trifluoromethylthio group, making it a powerful tool for researchers in medicinal chemistry and drug development.[4] The high functional group tolerance and predictable selectivity allow for the late-stage functionalization of complex molecules, streamlining the synthesis of novel bioactive compounds.
References
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Available at: [Link]
-
Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. Available at: [Link]
-
Prakash, G. K. S., et al. (2012). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 77(24), 11254–11262. Available at: [Link]
-
Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1839–1849. Available at: [Link]
-
Zhang, C., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic Chemistry Frontiers, 9(17), 4683-4688. Available at: [Link]
-
Shen, Q., & Lu, L. (2012). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 77(4), 1947–1953. Available at: [Link]
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 3103-3115. Available at: [Link]
-
Ma, J.-A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 3, 9. Available at: [Link]
-
Shen, Q. (2015). ChemInform Abstract: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ChemInform, 46(41). Available at: [Link]
-
Togni, A., et al. (2006). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemistry - A European Journal, 12(9), 2579-2589. Available at: [Link]
-
Szabó, K. J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7174–7184. Available at: [Link]
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Available at: [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Synthetic Utility of 2-Methyl-4-(trifluoromethylthio)phenol
Prepared by: Senior Application Scientist, Organic Synthesis Division
Introduction: A Versatile Fluorinated Building Block
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agrochemical research.[1][2][3] The trifluoromethylthio (–SCF₃) group, in particular, is highly valued for its unique electronic properties and steric profile. It is a strong electron-withdrawing group and is highly lipophilic, characteristics that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[4][5]
2-Methyl-4-(trifluoromethylthio)phenol (CAS No: 709-96-6) is a key intermediate that provides a scaffold for introducing the valuable trifluoromethylthio moiety into more complex molecular architectures.[6] Its bifunctional nature—a nucleophilic hydroxyl group and an activated aromatic ring—opens a wide array of synthetic possibilities. This guide provides an in-depth exploration of its reactivity, supported by field-proven protocols for its application in key organic transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 709-96-6 | [6] |
| Molecular Formula | C₈H₇F₃OS | [6] |
| Molecular Weight | 208.20 g/mol | [6] |
| Appearance | Yellow, viscous liquid | [7] |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.26 (s, 3H), 5.07 (br s, 1H), 6.79 (d, J = 8.3 Hz, 1H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H), 7.42 (d, J = 1.8 Hz, 1H) | [7] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 15.6, 114.7 (q, J = 1.7 Hz), 115.9, 125.3, 129.6 (q, J = 308.1 Hz), 136.0, 139.4, 156.3 | [7] |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -44.4 (s, SCF₃) | [7] |
Core Synthetic Applications & Protocols
The utility of this compound stems from the reactivity of both its phenolic hydroxyl group and the aromatic ring.
Synthesis via Electrophilic Trifluoromethylthiolation
The most direct synthesis of this compound involves the electrophilic trifluoromethylthiolation of 2-methylphenol (o-cresol). The reaction is highly regioselective, with the bulky –SCF₃ group being directed to the sterically less hindered para-position relative to the hydroxyl group.[8]
Figure 1. Synthesis of this compound.
Protocol 1: Synthesis of this compound [7][8]
-
Materials: 2-methylphenol (1.0 mmol), N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃, 1.3 mmol), Triflic acid (TfOH, 1.3 mmol), Dichloromethane (DCM, 10 mL), round-bottom flask, magnetic stirrer.
-
Procedure:
-
To a stirred solution of 2-methylphenol in DCM, add PhNHSCF₃.
-
Carefully add triflic acid to the mixture at room temperature.
-
Stir the reaction mixture for 14 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure product.
-
Nucleophilic Substitution at the Hydroxyl Group: O-Alkylation
The phenolic proton is acidic and can be readily removed by a base, generating a potent phenoxide nucleophile. This anion can then undergo substitution with various electrophiles, such as alkyl halides, in a classic Williamson ether synthesis. This reaction is fundamental for incorporating the 2-methyl-4-(trifluoromethylthio)phenyl moiety into molecules via an ether linkage.
Figure 2. General workflow for O-Alkylation.
Protocol 2: General O-Alkylation (Adapted from a similar phenol[7])
-
Materials: this compound (1.0 mmol), alkyl halide (e.g., benzyl bromide, 1.0 mmol), Potassium carbonate (K₂CO₃, 1.2 mmol), Acetonitrile (10 mL), round-bottom flask, reflux condenser.
-
Procedure:
-
Combine this compound, the alkyl halide, and K₂CO₃ in a round-bottom flask.
-
Add acetonitrile and heat the mixture to 80 °C.
-
Stir at reflux and monitor the reaction by TLC until the starting phenol is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and remove the solvent under vacuum.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired ether.
-
Conversion to Aryl Triflates for Cross-Coupling Reactions
To engage the molecule in modern cross-coupling reactions, the phenolic hydroxyl group must be converted into a more suitable leaving group. Transformation into an aryl triflate (–OTf) is a highly effective strategy, creating a substrate suitable for a wide range of palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9] This two-step sequence dramatically expands the synthetic utility of the parent phenol.
Figure 3. Two-step cross-coupling workflow.
Protocol 3: Two-Step Suzuki-Miyaura Coupling
Step A: Synthesis of 2-Methyl-4-(trifluoromethylthio)phenyl triflate
-
Materials: this compound (1.0 mmol), Pyridine (1.5 mmol), Triflic anhydride (Tf₂O, 1.1 mmol), Dichloromethane (DCM, 10 mL), ice bath.
-
Procedure:
-
Dissolve the phenol in dry DCM in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of triflic anhydride.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude triflate is often used directly in the next step without further purification.
-
Step B: Suzuki-Miyaura Cross-Coupling (General protocol[10][11])
-
Materials: Crude aryl triflate from Step A (approx. 1.0 mmol), Arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), 1,4-Dioxane (8 mL, degassed), Water (2 mL, degassed), Schlenk flask.
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl triflate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-16 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the final biaryl product.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound and its parent compound, 4-(trifluoromethylthio)phenol.
-
Hazards: Causes skin irritation and serious eye irritation.[12][13][14] May cause respiratory irritation.[14] Harmful if swallowed or in contact with skin.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[12][13] Work in a well-ventilated area or use a chemical fume hood.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12] Avoid breathing dust, fumes, or vapors.[14]
-
Storage: Store in a cool, dry, and well-ventilated place.[12][14] Keep the container tightly closed.[12][14]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12][13]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][14]
-
References
- B. Török, et al. (2015).
- (2015). Organic & Biomolecular Chemistry. RSC Publishing.
- (2025). SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- (2025). SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- (2025). SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- (2024). Safety Data Sheet - Angene Chemical. Angene Chemical.
- (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD..
- (n.d.). 4-(Trifluoromethylthio)phenol: Synthesis, Applications, and Role as a Key Intermediate in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD..
- (n.d.). This compound. CymitQuimica.
- G. Landelle, et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
- (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- G. A. Molander, et al. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH Public Access.
- (n.d.).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biesterfeld.no [biesterfeld.no]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. angenechemical.com [angenechemical.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Methyl-4-(trifluoromethylthio)phenol
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety in Medicinal Chemistry
The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention due to its unique combination of high lipophilicity and strong electron-withdrawing character.[2] This duality allows for the enhancement of crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2] 2-Methyl-4-(trifluoromethylthio)phenol is a valuable starting material, providing a scaffold that can be elaborated into a variety of complex pharmaceutical intermediates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key pharmaceutical intermediate, a substituted pyrazole, starting from this compound. The synthetic strategy is centered around the construction of a 1,3-dicarbonyl precursor, which is then cyclized to form the pyrazole core, a privileged structure in many COX-2 inhibitors.
Synthetic Strategy Overview: A Three-Step Approach to Pyrazole Intermediates
The synthesis of the target pharmaceutical intermediate from this compound is accomplished through a robust three-step sequence. This strategy is designed to be efficient and adaptable, allowing for the potential generation of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow from the starting phenol to the target pyrazole intermediate.
Part 1: Synthesis of the 1,3-Dicarbonyl Intermediate
The initial phase of the synthesis focuses on the construction of a key 1,3-dicarbonyl intermediate, which serves as the direct precursor to the pyrazole ring system. This is achieved through a two-step process involving acetylation followed by a regioselective Fries rearrangement and a subsequent Claisen condensation.
Step 1: Acetylation of this compound
The first step involves the protection of the phenolic hydroxyl group as an acetate ester. This not only serves as a protecting group but also sets the stage for the subsequent Fries rearrangement.
Protocol 1: Acetylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-4-(trifluoromethylthio)phenyl acetate, which can often be used in the next step without further purification.
Step 2: Fries Rearrangement for Ortho-Acylation
The Fries rearrangement is a powerful method for the ortho- and para-acylation of phenols from their corresponding esters.[3][4][5][6] By carefully controlling the reaction conditions, we can favor the formation of the ortho-acylated product, which is essential for the subsequent Claisen condensation. Higher temperatures generally favor the formation of the ortho isomer.[7]
Protocol 2: Fries Rearrangement
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in a high-boiling inert solvent such as nitrobenzene or 1,2-dichlorobenzene.
-
Substrate Addition: Slowly add 2-Methyl-4-(trifluoromethylthio)phenyl acetate (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 1-(2-Hydroxy-3-methyl-5-(trifluoromethylthio)phenyl)ethanone, is then purified by column chromatography on silica gel.
| Reaction Step | Key Reagents | Temperature | Typical Yield | Reference |
| Acetylation | Acetyl chloride, Triethylamine | 0 °C to RT | >95% | General Procedure |
| Fries Rearrangement | Aluminum chloride | 140-160 °C | 60-70% (ortho-isomer) | [3][4][7] |
Step 3: Claisen Condensation to Form the 1,3-Diketone
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is ideal for the synthesis of β-dicarbonyl compounds.[8][9][10][11] In this step, the ortho-hydroxyacetophenone derivative is reacted with an excess of ethyl trifluoroacetate in the presence of a strong base to yield the desired 1,3-diketone.
Protocol 3: Claisen Condensation
-
Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (2.5 eq) to ethanol. Alternatively, a solution of a strong, non-nucleophilic base like sodium hydride (NaH, 2.5 eq) in an aprotic solvent like THF can be used.
-
Substrate Addition: To the cooled (0 °C) base solution, add a solution of 1-(2-Hydroxy-3-methyl-5-(trifluoromethylthio)phenyl)ethanone (1.0 eq) in the same solvent.
-
Acylating Agent Addition: Slowly add ethyl trifluoroacetate (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into a cold solution of dilute hydrochloric acid to neutralize the excess base and protonate the enolate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting 4,4,4-Trifluoro-1-(2-hydroxy-3-methyl-5-(trifluoromethylthio)phenyl)butane-1,3-dione can be purified by crystallization or column chromatography.
Part 2: Synthesis of the Pyrazole Pharmaceutical Intermediate
With the key 1,3-dicarbonyl intermediate in hand, the final step is the construction of the pyrazole ring through a cyclization reaction with a suitable hydrazine derivative. The choice of hydrazine will determine the substitution pattern on the pyrazole ring and ultimately the pharmacological profile of the final compound. For the purpose of these application notes, we will use 4-sulfamoylphenylhydrazine, a common building block for celecoxib and its analogues.
Caption: Final cyclization step to form the target pharmaceutical intermediate.
Protocol 4: Pyrazole Formation
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product, a celecoxib analogue, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pharmaceutical intermediate as a solid.
| Parameter | Value |
| Product Name | 4-(5-(2-hydroxy-3-methyl-5-(trifluoromethylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |
| Molecular Formula | C₁₈H₁₃F₆N₃O₃S₂ |
| Molecular Weight | 513.44 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >98% (by HPLC) |
Conclusion and Future Perspectives
The protocols detailed in these application notes provide a reliable and adaptable synthetic route for the preparation of valuable pharmaceutical intermediates from this compound. The strategic incorporation of the trifluoromethylthio group, combined with the versatile pyrazole scaffold, offers a promising avenue for the discovery of novel therapeutics, particularly in the area of anti-inflammatory agents. Further exploration of different hydrazine derivatives in the final cyclization step can lead to the generation of a diverse library of compounds for biological screening and the development of next-generation pharmaceuticals.
References
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. NIH. [Link]
-
Fries rearrangement. Grokipedia. [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
ChemInform Abstract: Reaction of Hydrazines and Hydroxylamine with Trifluoromethyl‐β‐diketones: Synthesis of Trifluoromethylpyrazole and Isoxazole Derivatives. Sci-Hub. [Link]
-
Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
What is the Fries Rearrangement Reaction? BYJU'S. [Link]
-
Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. PMC - NIH. [Link]
-
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
- CN104974065A - Method for preparing alpha-trifluoromethylthio-one.
- KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
The Claisen Condensation. University of Basrah. [Link]
-
(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journals. [Link]
-
23.7 The Claisen Condensation Reaction. Organic Chemistry | OpenStax. [Link]
-
Ethanone, 1-(2-hydroxy-5-methylphenyl)-. the NIST WebBook. [Link]
-
Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. PrepChem.com. [Link]
Sources
- 1. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Anwendungs- und Protokollhandbuch zur Derivatisierung von 2-Methyl-4-(trifluormethylthio)phenol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 2-Methyl-4-(trifluormethylthio)phenol, einer wichtigen Bausteinverbindung in der Agrochemie und pharmazeutischen Forschung. Die hier beschriebenen Protokolle und wissenschaftlichen Erläuterungen sollen Forschern ermöglichen, gezielte Derivatisierungsstrategien zu entwickeln und umzusetzen.
Einleitung und strategische Überlegungen
2-Methyl-4-(trifluormethylthio)phenol ist ein substituiertes Phenol, das durch seine einzigartige Kombination von funktionellen Gruppen von besonderem Interesse ist. Die phenolische Hydroxylgruppe (-OH), die Methylgruppe (-CH₃) und die Trifluormethylthiogruppe (-SCF₃) verleihen dem Molekül spezifische sterische und elektronische Eigenschaften, die seine Reaktivität maßgeblich beeinflussen.
-
Die Hydroxylgruppe: Als nukleophiler Angriffspunkt ermöglicht sie Reaktionen wie Veretherung und Veresterung und ist gleichzeitig ein stark aktivierender ortho-, para-dirigierender Substituent bei elektrophilen aromatischen Substitutionen.
-
Die Methylgruppe: Als schwach aktivierender ortho-, para-dirigierender Substituent erhöht sie die Elektronendichte des aromatischen Rings und beeinflusst die Regioselektivität von Ringreaktionen.
-
Die Trifluormethylthiogruppe: Diese Gruppe übt einen starken elektronenziehenden Effekt (-I) aus, der die Acidität der phenolischen Hydroxylgruppe erhöht und den aromatischen Ring für elektrophile Angriffe desaktiviert. Dennoch kann das Schwefelatom durch seine freien Elektronenpaare einen schwachen mesomeren Effekt (+M) ausüben, was in der Regel zu einer ortho-, para-Dirigierung führt.
Die Derivatisierung dieser Verbindung zielt darauf ab, ihre physikochemischen Eigenschaften (z. B. Lipophilie, Löslichkeit) und ihre biologische Aktivität gezielt zu modifizieren. Die folgenden Abschnitte beschreiben detaillierte Protokolle für Schlüsselreaktionen.
Derivatisierung der phenolischen Hydroxylgruppe
Die Umwandlung der Hydroxylgruppe in Ether oder Ester ist eine der fundamentalsten Strategien zur Modifikation von Phenolen. Diese Reaktionen maskieren die saure Natur des Phenols und ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen.
O-Alkylierung mittels Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung von Ethern, bei der ein deprotoniertes Phenol (Phenoxid) mit einem Alkylhalogenid in einer S N 2-Reaktion umgesetzt wird.[1][2] Die erhöhte Acidität von 2-Methyl-4-(trifluormethylthio)phenol durch die -SCF₃-Gruppe erleichtert die Deprotonierung.
Wissenschaftliche Begründung: Die Reaktion erfordert eine Base, um das Phenol in das reaktivere Phenoxid-Ion umzuwandeln.[3][4][5] Schwächere Basen wie Kaliumcarbonat (K₂CO₃) sind oft ausreichend und werden bevorzugt, um Nebenreaktionen zu minimieren. Aprotische, polare Lösungsmittel wie Acetonitril (CH₃CN) oder Dimethylformamid (DMF) sind ideal, da sie die S N 2-Reaktion begünstigen.[6] Als Elektrophile eignen sich primäre Alkylhalogenide am besten, da sekundäre und tertiäre Halogenide zu Eliminierungsreaktionen neigen.[2]
Protokoll 1: Synthese von 2-Methyl-4-(trifluormethylthio)phenylbenzylether
-
Materialien:
-
2-Methyl-4-(trifluormethylthio)phenol
-
Benzylbromid (BnBr)
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
Acetonitril (CH₃CN), wasserfrei
-
Rundkolben, Magnetrührer, Rückflusskühler, Heizplatte
-
Aufarbeitungsreagenzien: Diethylether, Wasser, gesättigte NaCl-Lösung
-
Trockenmittel: wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Durchführung:
-
In einem trockenen 250-mL-Rundkolben werden 2-Methyl-4-(trifluormethylthio)phenol (1,0 Äq.) und wasserfreies Kaliumcarbonat (1,5 Äq.) in wasserfreiem Acetonitril (ca. 10 mL pro 1 g Phenol) suspendiert.
-
Die Mischung wird unter Rühren auf Raumtemperatur gebracht.
-
Benzylbromid (1,1 Äq.) wird langsam zugetropft.
-
Das Reaktionsgemisch wird anschließend für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rückstand wird in Diethylether aufgenommen und mit Wasser (2x) und gesättigter NaCl-Lösung (1x) gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt werden.
-
| Parameter | Bedingung | Anmerkung |
| Base | K₂CO₃ (1,5 Äq.) | Ausreichend stark für die Deprotonierung; geringere Nebenreaktionen. |
| Lösungsmittel | Acetonitril (CH₃CN) | Polares aprotisches Lösungsmittel, begünstigt S N 2-Reaktionen. |
| Temperatur | Rückfluss (ca. 82 °C) | Erhöht die Reaktionsgeschwindigkeit. |
| Reaktionszeit | 4-6 Stunden | Überwachung mittels DC empfohlen. |
Diagramm 1: Arbeitsablauf der Williamson-Ethersynthese
Abbildung 1: Schematischer Arbeitsablauf der Williamson-Ethersynthese.
Veresterung
Esterderivate werden häufig synthetisiert, um die Lipophilie zu erhöhen oder eine Prodrug-Strategie zu verfolgen. Zwei gängige Methoden sind die Umsetzung mit Acylchloriden und die Steglich-Veresterung.
Diese Methode ist sehr effizient, erfordert jedoch die Anwesenheit einer Base (z. B. Pyridin oder Triethylamin), um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.
Wissenschaftliche Begründung: Acylchloride sind hochreaktive Elektrophile. Die Reaktion mit dem Phenol ist schnell und in der Regel irreversibel.[7][8] Die Base dient nicht nur als Säurefänger, sondern kann auch die Nukleophilie des Phenols durch Deprotonierung erhöhen. Die sterische Hinderung durch die 2-Methylgruppe kann die Reaktionsgeschwindigkeit beeinflussen, ist aber in der Regel kein limitierender Faktor für diese reaktive Methode.
Protokoll 2: Synthese von 2-Methyl-4-(trifluormethylthio)phenylacetat
-
Materialien:
-
2-Methyl-4-(trifluormethylthio)phenol
-
Acetylchlorid (AcCl)
-
Pyridin, wasserfrei
-
Dichlormethan (DCM), wasserfrei
-
Aufarbeitungsreagenzien: 1 M Salzsäure (HCl), gesättigte Natriumbicarbonat-Lösung (NaHCO₃), Wasser, gesättigte NaCl-Lösung
-
-
Durchführung:
-
2-Methyl-4-(trifluormethylthio)phenol (1,0 Äq.) wird in einem trockenen Rundkolben in wasserfreiem Dichlormethan gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.
-
Wasserfreies Pyridin (1,2 Äq.) wird zugegeben.
-
Acetylchlorid (1,1 Äq.), gelöst in etwas wasserfreiem DCM, wird langsam zugetropft. Es bildet sich ein Niederschlag (Pyridiniumhydrochlorid).
-
Nach der Zugabe wird das Eisbad entfernt und die Reaktion für 1-2 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.
-
Nach vollständigem Umsatz wird die Reaktion mit 1 M HCl (2x) gewaschen, um überschüssiges Pyridin zu entfernen.
-
Anschließend wird mit gesättigter NaHCO₃-Lösung (1x), Wasser (1x) und gesättigter NaCl-Lösung (1x) gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das Produkt zu erhalten. Eine weitere Reinigung ist oft nicht notwendig.
-
Die Steglich-Veresterung ist eine milde Methode, die sich besonders für säure- oder basenempfindliche Substrate eignet. Sie verwendet ein Carbodiimid wie DCC (N,N'-Dicyclohexylcarbodiimid) oder EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) als Kupplungsreagenz und einen Katalysator wie DMAP (4-Dimethylaminopyridin).[7][9][10][11]
Wissenschaftliche Begründung: DCC aktiviert die Carbonsäure zu einem hochreaktiven O-Acylisourea-Intermediat.[9][10] DMAP wirkt als nukleophiler Katalysator, indem es mit diesem Intermediat einen noch reaktiveren N-Acylpyridinium-Komplex bildet, der dann vom Phenol angegriffen wird.[9] Diese Methode ist besonders vorteilhaft bei sterisch anspruchsvollen Phenolen oder Carbonsäuren.[7][9]
Protokoll 3: Steglich-Veresterung mit Benzoesäure
-
Materialien:
-
2-Methyl-4-(trifluormethylthio)phenol
-
Benzoesäure
-
EDC (oder DCC)
-
DMAP (katalytische Menge)
-
Dichlormethan (DCM), wasserfrei
-
-
Durchführung:
-
In einem trockenen Rundkolben werden Benzoesäure (1,2 Äq.), 2-Methyl-4-(trifluormethylthio)phenol (1,0 Äq.) und DMAP (0,1 Äq.) in wasserfreiem DCM gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
EDC (1,5 Äq.) wird in einer Portion zugegeben.
-
Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 12-16 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach der Reaktion wird die organische Phase mit 1 M HCl (2x) und gesättigter NaHCO₃-Lösung (2x) gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Endprodukt zu isolieren.
-
Derivatisierung am aromatischen Ring
Die elektrophile aromatische Substitution (S E Ar) ermöglicht die Einführung von funktionellen Gruppen direkt am Benzolring. Die Regioselektivität wird durch die vorhandenen Substituenten bestimmt. Bei 2-Methyl-4-(trifluormethylthio)phenol dirigieren die -OH (stark aktivierend) und -CH₃ (schwach aktivierend) Gruppen bevorzugt in die ortho- und para-Positionen. Die -SCF₃-Gruppe ist desaktivierend, aber ebenfalls ortho-, para-dirigierend. Die Positionen 3, 5 und 6 sind für eine Substitution verfügbar.
-
Position 6: ortho zur -OH Gruppe, meta zur -SCF₃ Gruppe. Elektronisch und sterisch begünstigt.
-
Position 5: meta zur -OH und -CH₃ Gruppe. Elektronisch stark benachteiligt.
-
Position 3: ortho zur -CH₃ und meta zur -OH Gruppe. Weniger aktiviert als Position 6.
Daher ist eine Substitution in Position 6 (ortho zur Hydroxylgruppe) am wahrscheinlichsten.
Nitrierung
Die Nitrierung führt eine Nitrogruppe (-NO₂) in den Ring ein, die ein wichtiger Vorläufer für Amine und andere funktionelle Gruppen ist.
Wissenschaftliche Begründung: Die Nitrierung von Phenolen erfordert milde Bedingungen, da der Ring stark aktiviert ist und Salpetersäure ein Oxidationsmittel ist. Verdünnte Salpetersäure in einem geeigneten Lösungsmittel ist oft ausreichend. Eine Studie zur Derivatisierung von 4-(Trifluormethylthio)phenol zeigte, dass die Reaktion mit 65%iger HNO₃ bei 30-40 °C zu einer Mononitrierung führt.[12]
Protokoll 4: Synthese von 2-Methyl-6-nitro-4-(trifluormethylthio)phenol
-
Materialien:
-
2-Methyl-4-(trifluormethylthio)phenol
-
Salpetersäure (HNO₃, 65%)
-
Essigsäure (optional, als Lösungsmittel)
-
Aufarbeitungsreagenzien: Eiswasser, Dichlormethan
-
-
Durchführung:
-
2-Methyl-4-(trifluormethylthio)phenol (1,0 Äq.) wird in einem Kolben vorgelegt und auf 0-5 °C gekühlt.
-
Eine gekühlte Lösung von Salpetersäure (1,1 Äq.) in Essigsäure (falls verwendet) wird langsam unter starkem Rühren zugetropft, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach der Zugabe wird die Mischung für 1-3 Stunden bei 0-5 °C gerührt.
-
Die Reaktion wird durch vorsichtiges Gießen auf Eiswasser beendet.
-
Das ausgefallene Produkt wird abfiltriert oder die wässrige Phase wird mit Dichlormethan (3x) extrahiert.
-
Die vereinten organischen Phasen werden mit Wasser gewaschen, über Na₂SO₄ getrocknet und eingeengt.
-
Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt. Es wird erwartet, dass das Hauptprodukt das 6-Nitro-Isomer ist.[13][14]
-
Diagramm 2: Logik der Regioselektivität bei der elektrophilen Substitution
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. grokipedia.com [grokipedia.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 13. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. anaxlab.com [anaxlab.com]
Application Notes and Protocols for the GC/MS Analysis of Phenols
Introduction
Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring, are a diverse class of chemicals with widespread significance. They are prevalent as environmental pollutants, key components in pharmaceutical and industrial manufacturing, and naturally occurring compounds in foods and beverages.[1] Their analysis is critical for environmental monitoring, quality control in drug development and manufacturing, and food safety assessment.[1] Gas chromatography-mass spectrometry (GC/MS) has emerged as a powerful and preferred analytical technique for the identification and quantification of phenols due to its high sensitivity, selectivity, and resolving power.[2][3]
This guide provides a comprehensive overview and detailed protocols for the analysis of phenols using GC/MS. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the entire analytical workflow, from sample acquisition to final data interpretation.
The Imperative of Derivatization in Phenol Analysis
A foundational concept in the GC/MS analysis of phenols is the necessity of derivatization. Phenols, by their nature, are polar and often have high boiling points, making them less than ideal for direct GC analysis.[2][4] This can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[4]
Derivatization is a chemical modification process that converts the polar hydroxyl group of the phenol into a less polar, more volatile, and more thermally stable functional group.[2] This crucial step enhances the chromatographic behavior of the analytes, leading to sharper peaks, improved separation, and increased sensitivity. The most common derivatization techniques for phenols are silylation and acylation.[2]
The Mechanism of Silylation
Silylation involves the replacement of the acidic proton of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are widely used.[5][6] The reaction proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of the silylating agent, resulting in the formation of a silyl ether.[5]
Experimental Workflow: A Step-by-Step Guide
A successful GC/MS analysis of phenols is contingent on a meticulously executed workflow. This section outlines the critical stages, from sample collection to data acquisition, providing both the "how" and the "why" for each step.
Caption: Overall workflow for the GC/MS analysis of phenols.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Sample preparation is arguably the most critical and often the most labor-intensive part of the analytical process. The goal is to isolate the phenolic analytes from the sample matrix, concentrate them, and prepare them for derivatization and subsequent GC/MS analysis.
1.1 Sample Collection and Preservation
The integrity of the analytical result begins with proper sample collection and preservation. For aqueous samples, such as drinking water or wastewater, specific precautions are necessary to prevent degradation or contamination of the target analytes.
-
Dechlorination: For chlorinated water samples, it is essential to quench any residual chlorine to prevent the formation of chlorinated phenols. This is typically achieved by adding sodium sulfite.[7]
-
Acidification: Acidifying the sample to a pH ≤ 2 with a strong acid like hydrochloric acid (HCl) helps to preserve the phenols by inhibiting microbial degradation.[7][8]
-
Storage: Samples should be stored in amber glass containers to prevent photodegradation and refrigerated at or below 6°C to minimize volatilization and degradation.[8]
1.2 Extraction: Isolating the Phenols
The choice of extraction technique depends on the sample matrix and the concentration of the phenols. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9]
-
Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves partitioning the phenols from the aqueous sample into an immiscible organic solvent. While effective, LLE can be time-consuming and requires large volumes of organic solvents.[9]
-
Solid-Phase Extraction (SPE): SPE has become the preferred method for extracting phenols from aqueous matrices due to its efficiency, reduced solvent consumption, and potential for automation.[7][10] Polystyrene-divinylbenzene (PS-DVB) based sorbents are commonly used for their ability to retain a wide range of phenolic compounds.[7]
This protocol is adapted from established methods for the analysis of phenols in drinking water.[7]
-
Cartridge Conditioning: Condition a 200-500 mg PS-DVB SPE cartridge by passing 5-10 mL of methylene chloride, followed by 5-10 mL of methanol, and finally 10-15 mL of reagent water (pH ≤ 2). Ensure the sorbent does not go dry after the final reagent water rinse.
-
Sample Loading: Pass a 500 mL to 1 L water sample (previously preserved as described in section 1.1) through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Sorbent Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped phenols from the cartridge with 5-10 mL of methylene chloride into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.
1.3 Derivatization: Enhancing Volatility and Detectability
As previously discussed, derivatization is a critical step. Silylation with BSTFA or MSTFA is a robust and widely used method.[6][11]
-
Solvent Exchange (if necessary): If the extract is in a solvent incompatible with the derivatizing reagent (e.g., methylene chloride), carefully evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent like pyridine or acetonitrile.
-
Reagent Addition: To the 1 mL concentrated extract (or reconstituted residue), add 100-200 µL of a silylating reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC/MS analysis.
Caption: Silylation reaction of a phenol with BSTFA.
Part 2: GC/MS Instrumental Analysis
The derivatized sample is now ready for instrumental analysis. The GC separates the individual phenolic compounds, and the MS detects and identifies them.
2.1 Gas Chromatography Parameters
The choice of GC column and temperature program is crucial for achieving good separation of the phenolic derivatives.
| Parameter | Typical Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane | A standard non-polar to mid-polar column provides good separation for a wide range of silylated phenols.[7][12] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Ensures consistent retention times and optimal separation.[7][12] |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation.[3][12] |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is essential for trace-level analysis.[7][12] |
| Oven Program | Initial temp: 40-60°C (hold 1-5 min), Ramp: 5-10°C/min to 280-300°C (hold 5-10 min) | A temperature ramp allows for the separation of compounds with a wide range of boiling points.[3][7][12] |
2.2 Mass Spectrometry Parameters
The mass spectrometer is used for the detection and identification of the separated compounds.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[5] |
| Ionization Energy | 70 eV | Standard energy for EI that generates consistent and extensive fragmentation.[6] |
| Mass Range | 35 - 550 amu | A wide mass range ensures the detection of both low and high molecular weight fragments.[3] |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and library searching. SIM is used for quantitative analysis to enhance sensitivity and selectivity. |
| Ion Source Temp. | 200 - 230 °C | Optimizes ionization efficiency and minimizes contamination.[3][13] |
| Transfer Line Temp. | 280 - 300 °C | Prevents condensation of the analytes as they transfer from the GC to the MS.[9][12] |
Part 3: Data Analysis and Quantification
3.1 Peak Identification
The identification of phenolic compounds is typically achieved by comparing the acquired mass spectrum of a chromatographic peak with a reference mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The combination of retention time and mass spectral matching provides a high degree of confidence in the identification.
3.2 Quantification
For quantitative analysis, an internal standard method is recommended. An internal standard is a compound with similar chemical properties to the analytes of interest but is not present in the sample. It is added to the sample at a known concentration before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample.
Common Challenges and Troubleshooting
-
Peak Tailing: This can be caused by active sites in the GC system (e.g., inlet liner, column). Using deactivated liners and high-quality columns can mitigate this issue.[12] Poor derivatization can also lead to peak tailing.
-
Contamination: Phenols are common environmental contaminants. It is crucial to run solvent blanks to identify and eliminate sources of contamination.[8]
-
Matrix Effects: Complex sample matrices can interfere with the analysis. Optimizing the sample preparation procedure, such as using a more selective SPE sorbent, can help to reduce matrix effects.
Conclusion
The GC/MS analysis of phenols is a powerful and versatile technique with broad applications in environmental, pharmaceutical, and food sciences. A thorough understanding of the principles of sample preparation, derivatization, and instrumental analysis is essential for obtaining accurate and reliable results. By following the detailed protocols and guidelines presented in this application note, researchers and scientists can develop and validate robust methods for the analysis of phenolic compounds in a variety of matrices.
References
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]
-
ResearchGate. (2007). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]
-
MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
-
ResearchGate. (2011). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Retrieved from [Link]
-
ACS Publications. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. Retrieved from [Link]
-
National Institutes of Health. (2011). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]
-
ResearchGate. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Retrieved from [Link]
-
Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
-
bioRxiv. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]
-
ResearchGate. (2015). Gas Chromatography–Mass Spectrometry Analysis of Polyphenols in Foods. Retrieved from [Link]
-
ResearchGate. (2016). What is the best way to analyze phenol concentration in waste water using GC/MS?. Retrieved from [Link]
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis | bioRxiv [biorxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC Analysis of Phenols in Water [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Phenol Derivatives
Introduction: The Critical Role of Phenol Derivative Analysis
Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and industry. Their presence spans from being essential components in pharmaceuticals and natural products to being environmental pollutants of significant concern. In drug development, phenol derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs). For researchers and scientists, the accurate quantification and characterization of these compounds are paramount for quality control, environmental monitoring, and the exploration of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the separation and quantification of phenol derivatives, offering high resolution, sensitivity, and reproducibility.[1] This application note provides a comprehensive guide to developing and validating robust HPLC methods for the analysis of phenol derivatives, grounded in scientific principles and field-proven protocols.
Pillar 1: The Principle of Reversed-Phase HPLC for Phenolic Compounds
The most widely employed technique for the analysis of phenol derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This is due to the predominantly non-polar to moderately polar nature of many phenolic structures.
The Separation Mechanism: In RP-HPLC, the stationary phase is non-polar (typically a C18 or C8 bonded silica), while the mobile phase is polar. The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases. Phenol derivatives, with their varying degrees of hydrophobicity, will interact differently with the non-polar stationary phase. More hydrophobic (less polar) compounds will have a stronger affinity for the stationary phase and thus elute later, while more hydrophilic (more polar) compounds will be swept through the column more quickly by the polar mobile phase.
The Role of the Mobile Phase: The mobile phase in RP-HPLC for phenol analysis is typically a mixture of water and an organic modifier, such as acetonitrile or methanol.[2] The composition of the mobile phase is a critical parameter that dictates the retention and resolution of the analytes.[2]
-
Organic Modifier: Increasing the concentration of the organic modifier (e.g., acetonitrile) in the mobile phase will decrease the retention time of the phenol derivatives. This is because a higher organic content makes the mobile phase less polar, thus reducing the hydrophobic interaction between the analytes and the C18 stationary phase.
-
Aqueous Component and pH Control: The aqueous component of the mobile phase often contains an acid, such as formic acid, acetic acid, or phosphoric acid, to control the pH.[3] The pH of the mobile phase is crucial as it influences the ionization state of the phenolic hydroxyl group.[3] Suppressing the ionization of the acidic phenol group (by maintaining a pH below its pKa) makes the compound less polar and increases its retention on a reversed-phase column, leading to sharper peaks and better separation.
Pillar 2: A Validated Protocol for the Analysis of a Phenol Mixture
This section details a generalized yet robust protocol for the separation and quantification of a mixture of common phenol derivatives. This protocol is designed to be a self-validating system, with built-in checks and explanations for each step.
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC analysis of phenol derivatives.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. Rationale: Formic acid is added to control the pH and suppress the ionization of the phenolic hydroxyl groups, leading to improved peak shape and retention. Filtering and degassing prevent pump blockages and baseline noise.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas as above. Rationale: Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity.[3]
2. Standard Preparation:
-
Prepare individual stock solutions of phenol, 4-nitrophenol, 2-chlorophenol, and 2,4-dimethylphenol in methanol at a concentration of 1000 µg/mL.
-
From the stock solutions, prepare a mixed working standard solution containing all four analytes at a concentration of 10 µg/mL in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Rationale: Preparing standards in the initial mobile phase composition ensures good peak shape for early eluting compounds.
3. Sample Preparation (Example for Environmental Water Sample):
-
For a water sample, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove matrix interferences.[4]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 100 mL of the water sample through the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the retained phenol derivatives with 5 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[5] Rationale: SPE is a crucial step for trace analysis in complex matrices, improving sensitivity and reducing instrument contamination.[4]
4. HPLC Instrumentation and Conditions:
The following table outlines a typical set of HPLC parameters for the analysis of the phenol mixture.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelengths | 270 nm (for Phenol, 2-chlorophenol, 2,4-dimethylphenol) and 318 nm (for 4-nitrophenol) |
Table 1: HPLC Instrument Parameters
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 80 | 20 |
| 25 | 80 | 20 |
Rationale: A gradient elution is employed to achieve optimal separation of compounds with a range of polarities. The initial low organic concentration allows for the retention and separation of more polar compounds, while the increasing organic concentration elutes the more non-polar compounds in a reasonable time with good peak shape.[6]
Pillar 3: Method Validation and Data Interpretation
A developed HPLC method must be validated to ensure it is fit for its intended purpose.[7] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6][8][9]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis using DAD; no interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Table 3: HPLC Method Validation Parameters according to ICH Guidelines
Data Interpretation and System Suitability
Before sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be ≤ 2 for all analyte peaks.
-
Theoretical Plates: A measure of column efficiency, should be > 2000 for all analyte peaks.
-
Resolution: The separation between two adjacent peaks, should be > 1.5.
Example Chromatogram and Data
A representative chromatogram for the separation of the phenol mixture under the described conditions would show distinct, well-resolved peaks for each compound. The retention times and peak areas would be used for identification and quantification, respectively.
Table 4: Expected Retention Times and UV Maxima
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| Phenol | ~ 5.2 | 270 |
| 4-Nitrophenol | ~ 7.8 | 318 |
| 2-Chlorophenol | ~ 9.5 | 274 |
| 2,4-Dimethylphenol | ~ 11.2 | 278 |
Note: Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.
Advanced Techniques: UPLC-MS/MS for Enhanced Sensitivity and Specificity
For applications requiring higher throughput and greater sensitivity, such as the analysis of trace-level phenolic compounds in complex matrices like food or biological samples, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is an increasingly powerful tool.[10][11] The advantages of UPLC-MS/MS include:
-
Increased Resolution and Speed: UPLC utilizes smaller particle size columns, resulting in sharper peaks and significantly shorter run times.[11]
-
Enhanced Sensitivity: Mass spectrometry is an inherently more sensitive detection technique than UV detection.[12]
-
Improved Specificity: Tandem mass spectrometry (MS/MS) provides structural information, allowing for confident identification of analytes even in the presence of co-eluting interferences.[12]
UPLC-MS/MS Workflow Diagram
Sources
- 1. redalyc.org [redalyc.org]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. agilent.com [agilent.com]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. akjournals.com [akjournals.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Solid-Phase Extraction (SPE) for the Purification of Substituted Phenols: An Application Note and Protocol
Introduction: The Critical Role of Sample Preparation in Phenol Analysis
Substituted phenols represent a broad class of organic compounds characterized by a hydroxyl group attached to an aromatic ring, with one or more hydrogen atoms on the ring replaced by other functional groups. These compounds are ubiquitous, finding applications as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, and also occurring as environmental pollutants.[1] Accurate and sensitive determination of substituted phenols in various matrices, such as environmental waters, biological fluids, and food products, is paramount for ensuring public health and environmental safety. However, the complexity of these sample matrices often necessitates a robust sample preparation step to remove interfering substances and concentrate the analytes of interest prior to instrumental analysis, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[1][2]
Solid-phase extraction (SPE) has emerged as a powerful and widely adopted technique for the purification and concentration of substituted phenols from diverse sample matrices.[1][3][4] Its advantages over traditional liquid-liquid extraction (LLE) include reduced solvent consumption, higher sample throughput, and the potential for automation.[1][5] This application note provides a comprehensive guide to the principles of SPE for substituted phenol purification, detailing the underlying separation mechanisms, critical experimental parameters, and step-by-step protocols for practical implementation in a research or drug development setting.
Principles of Solid-Phase Extraction for Substituted Phenols
SPE is a chromatographic technique that separates components of a mixture based on their differential partitioning between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[3] The selection of the appropriate SPE sorbent and elution solvents is critical for achieving selective extraction of the target phenols. The primary retention mechanisms employed in SPE for substituted phenols are reversed-phase, normal-phase, and ion-exchange.[6][7]
Reversed-Phase SPE
Reversed-phase SPE is the most common mode for extracting moderately polar to nonpolar analytes from polar matrices, such as water.[6][7] The stationary phase is nonpolar (e.g., C18-bonded silica or polymeric sorbents), and the mobile phase is polar.[6][8]
-
Mechanism of Retention: Substituted phenols, which possess both a polar hydroxyl group and a nonpolar aromatic ring, are retained on the nonpolar sorbent primarily through hydrophobic (van der Waals) interactions between their aromatic backbone and the stationary phase.[6][9]
-
Influence of pH: The pH of the sample is a critical parameter in reversed-phase SPE of phenols.[5] Phenols are weakly acidic, and their degree of ionization is dependent on the solution pH and their specific pKa value. To maximize retention on a nonpolar sorbent, the sample pH should be adjusted to at least two pH units below the pKa of the target phenols.[5] This ensures that the phenols are in their neutral, less polar form, enhancing their hydrophobic interaction with the stationary phase.[5]
-
Elution: The retained phenols are subsequently eluted with a nonpolar organic solvent, such as methanol, acetonitrile, or dichloromethane, which disrupts the hydrophobic interactions and releases the analytes from the sorbent.[1][10][11]
Normal-Phase SPE
Normal-phase SPE is employed for the extraction of polar analytes from nonpolar matrices. The stationary phase is polar (e.g., silica, alumina, or Florisil®), and the mobile phase is nonpolar.[6][12][13]
-
Mechanism of Retention: In this mode, polar substituted phenols are retained on the polar sorbent through interactions such as hydrogen bonding and dipole-dipole forces.[6][13]
-
Application: This mode is less common for aqueous samples but can be valuable for cleaning up extracts of phenols that are already in a nonpolar organic solvent.[12]
Ion-Exchange SPE
Ion-exchange SPE separates analytes based on electrostatic interactions between the charged analytes and a charged stationary phase.[7][12]
-
Mechanism of Retention: For acidic phenols, an anion-exchange sorbent (containing positively charged functional groups) is used.[7][13] To retain the phenols, the sample pH must be adjusted to a value above their pKa, ensuring they are in their anionic (phenolate) form.[5]
-
Elution: Elution is achieved by changing the pH to neutralize the analyte or the sorbent, or by using a buffer with a high ionic strength to displace the retained analytes.[12]
Critical Parameters for Method Development
Successful SPE of substituted phenols requires careful optimization of several key parameters to ensure high recovery and purity of the analytes.
Sorbent Selection
The choice of sorbent is dictated by the properties of the target phenols and the sample matrix.[13][14]
| Sorbent Type | Primary Interaction | Typical Application for Phenols |
| C18 (Octadecylsilane) | Reversed-Phase | Extraction of a wide range of substituted phenols from aqueous samples.[8] |
| Polymeric Sorbents (e.g., Polystyrene-divinylbenzene) | Reversed-Phase | High capacity and stability over a wide pH range; suitable for diverse phenols.[9][15][16] |
| Silica | Normal-Phase | Purification of phenols from nonpolar organic extracts.[6][7] |
| Strong Anion Exchanger (SAX) | Ion-Exchange | Selective extraction of acidic phenols.[14] |
| Weak Anion Exchanger (WAX) | Ion-Exchange | Extraction of strongly acidic phenols. |
| Mixed-Mode Sorbents | Multiple (e.g., Reversed-Phase and Ion-Exchange) | Enhanced selectivity for complex matrices by utilizing multiple retention mechanisms.[7][14] |
Table 1: Common SPE Sorbents for Substituted Phenol Purification
Sample pH Adjustment
As previously discussed, controlling the sample pH is crucial for maximizing the retention of phenols. The pKa values of substituted phenols can vary significantly depending on the nature and position of the substituents on the aromatic ring.[17][18][19][20] For reversed-phase SPE, acidifying the sample to a pH of 2 is a common practice to ensure that most phenols are in their neutral form.[10][11][21]
| Substituted Phenol | pKa |
| Phenol | 9.98[19] |
| 4-Nitrophenol | 7.08[21] |
| 2-Chlorophenol | 8.56[21] |
| 2,4-Dinitrophenol | 4.09[21] |
| Pentachlorophenol | 4.92[21] |
Table 2: Approximate pKa Values of Selected Substituted Phenols
Conditioning and Equilibration
Proper conditioning of the SPE sorbent is essential for reproducible results. The sorbent is first washed with a strong solvent (e.g., methanol for reversed-phase) to remove any contaminants and to activate the stationary phase. This is followed by an equilibration step with a solvent that mimics the sample matrix (e.g., acidified water for reversed-phase) to ensure proper interaction between the analyte and the sorbent upon sample loading.[10][11]
Sample Loading and Flow Rate
The sample should be loaded onto the SPE cartridge at a slow and consistent flow rate to allow for sufficient interaction between the analytes and the sorbent. A typical flow rate is 1-5 mL/min.[22]
Washing
After sample loading, a wash step is performed to remove any weakly retained interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to not elute the target phenols. For reversed-phase SPE, a mixture of water and a small percentage of organic solvent is often used.
Elution
The final step is the elution of the retained phenols using a strong solvent that disrupts the analyte-sorbent interactions. The choice of elution solvent and its volume should be optimized to ensure complete recovery of the analytes in the smallest possible volume to minimize the need for subsequent evaporation.[1]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for solid-phase extraction.
Caption: General workflow for solid-phase extraction.
Protocol 1: Reversed-Phase SPE of Substituted Phenols from Water Samples
This protocol is based on principles outlined in EPA Method 528 and is suitable for the extraction of a broad range of phenols from drinking water.[10][11][16]
Materials:
-
SPE cartridges: Polystyrene-divinylbenzene (PS-DVB), 500 mg
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite
-
Deionized water
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Sample Pretreatment:
-
Sorbent Conditioning:
-
Wash the PS-DVB cartridge with 5 mL of DCM.
-
Condition the cartridge with 10 mL of methanol. Do not allow the sorbent to go dry.
-
Equilibrate the cartridge with 10 mL of deionized water at pH ≤ 2.
-
-
Sample Loading:
-
Load the 1 L acidified water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained phenols with two 5 mL aliquots of DCM into a collection vial. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for each aliquot.
-
-
Post-Elution:
-
The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent GC-MS or HPLC analysis.
-
Protocol 2: Ion-Exchange SPE for Selective Extraction of Acidic Phenols
This protocol is designed for the selective isolation of acidic phenols from a complex matrix.
Materials:
-
SPE cartridges: Strong Anion Exchange (SAX)
-
Methanol, HPLC grade
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Sample Pretreatment:
-
Adjust the sample pH to be at least 2 pH units above the pKa of the target acidic phenols using a suitable buffer or base (e.g., ammonium hydroxide). This ensures the phenols are deprotonated and carry a negative charge.
-
-
Sorbent Conditioning:
-
Wash the SAX cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water at the same pH as the adjusted sample.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with deionized water to remove neutral and basic impurities.
-
A subsequent wash with a weak organic solvent (e.g., methanol) can be performed to remove any non-specifically bound compounds.
-
-
Elution:
-
Elute the retained acidic phenols by passing a solvent that neutralizes the charge on the analytes. A common elution solvent is a mixture of methanol and a small percentage of a strong acid (e.g., formic acid). This protonates the phenolate ions, neutralizing their charge and releasing them from the ion-exchange sorbent.
-
-
Post-Elution:
-
The eluate can then be further processed for analysis.
-
Troubleshooting and Method Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Improper sample pH | Verify and adjust sample pH based on the pKa of the target phenols.[5][23] |
| Sorbent bed drying out | Ensure the sorbent bed remains wet during conditioning and sample loading. | |
| Inappropriate elution solvent | Test different elution solvents or increase the solvent strength. | |
| Flow rate too high | Decrease the flow rate during sample loading and elution. | |
| Poor Reproducibility | Inconsistent sorbent conditioning | Standardize the conditioning and equilibration steps. |
| Variable flow rates | Use a vacuum manifold with flow control. | |
| Presence of Interferences in Eluate | Ineffective washing step | Optimize the wash solvent composition and volume. |
| Non-specific binding | Consider using a different sorbent with higher selectivity. |
Table 3: Troubleshooting Guide for SPE of Substituted Phenols
Conclusion
Solid-phase extraction is an indispensable tool for the purification and concentration of substituted phenols from a variety of sample matrices. By understanding the fundamental principles of SPE and carefully optimizing the experimental parameters, researchers can develop robust and reliable methods for the accurate analysis of these important compounds. The protocols provided in this application note serve as a starting point for method development and can be adapted to suit the specific needs of a particular application.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A (SW-846): Solid-Phase Extraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 3535A (SW-846): Solid-Phase Extraction (SPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3535A: Solid-phase extraction for organic analytes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
UCT, LLC. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. Retrieved from [Link]
-
UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of chemical theory and computation, 8(11), 4748–4765. Retrieved from [Link]
-
Affinisep. (n.d.). Phenolics. Retrieved from [Link]
-
Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of solid-phase microextraction conditions for determination of phenols. Analytical chemistry, 66(1), 160-167. Retrieved from [Link]
-
Caleja, C., et al. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 9(1), 5. Retrieved from [Link]
-
Manach, C., et al. (2004). Assessment of phenolic compounds in biological samples. Acta Horticulturae, (631), 221-232. Retrieved from [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2001). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(30), 7314-7319. Retrieved from [Link]
-
Dos Santos, C. M., et al. (2012). Optimization of solid-phase extraction of non-coloured phenolic compounds from fortified wines using response surface methodology. Brazilian Journal of Analytical Chemistry, 2(8), 345-351. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of chemical theory and computation, 8(11), 4748–4765. Retrieved from [Link]
-
Ri-Chie, L., et al. (2019). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 24(18), 3249. Retrieved from [Link]
-
Abdel-Salam, R. A., & Al-Othman, Z. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science, 45(21), 3848-3870. Retrieved from [Link]
-
Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2000). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Journal of Chromatography A, 885(1-2), 291-304. Retrieved from [Link]
-
Lestari, W. W., et al. (2025). OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES. Rasayan Journal of Chemistry, 18(2). Retrieved from [Link]
-
Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. Retrieved from [Link]
-
Waters Corporation. (n.d.). SPE Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Hawach Scientific. (2026). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
-
LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2000). Solid-phase extraction of phenols. Journal of chromatography. A, 885(1-2), 291–304. Retrieved from [Link]
-
Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]
-
Rodríguez, I., Llompart, M. P., & Cela, R. (2000). Solid-phase extraction of phenols. Journal of Chromatography A, 885(1-2), 291-304. Retrieved from [Link]
Sources
- 1. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. specartridge.com [specartridge.com]
- 4. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.co.kr [phenomenex.co.kr]
- 7. Solid Phase Extraction Explained [scioninstruments.com]
- 8. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 15. publ.iss.it [publ.iss.it]
- 16. epa.gov [epa.gov]
- 17. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols: A Guide to the Synthesis of 2-Methyl-4-(trifluoromethylthio)phenol and Its Analogs
Introduction: The Strategic Value of the Trifluoromethylthio Moiety
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique combination of strong electron-withdrawing effects and high lipophilicity.[1][2] This duality allows the SCF₃ moiety to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its high lipophilicity can enhance transport across lipid membranes, potentially improving drug absorption and bioavailability, while its powerful electron-withdrawing nature can increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2]
2-Methyl-4-(trifluoromethylthio)phenol serves as a critical and versatile building block, providing a scaffold for the synthesis of a diverse range of more complex derivatives.[2] These analogs are of high interest to researchers in medicinal chemistry and materials science. However, the introduction of the SCF₃ group onto an aromatic ring is not trivial and requires robust, well-understood synthetic protocols. This guide provides a detailed exploration of the synthesis of the parent compound and outlines validated protocols for its further functionalization, empowering researchers to efficiently create libraries of novel analogs.
Synthetic Strategy: Electrophilic Trifluoromethylthiolation
The most direct and widely adopted method for attaching an SCF₃ group to an electron-rich aromatic ring, such as a phenol, is through electrophilic aromatic substitution. This strategy relies on the use of a reagent that can deliver an electrophilic "SCF₃⁺" species to the aromatic nucleus.
Evolution of Reagents: Historically, the field was limited by reagents like trifluoromethylsulphenyl chloride (CF₃SCl), which is a highly toxic and difficult-to-handle gas.[1][3] The advancement of synthetic chemistry has led to the development of a new generation of safer, bench-stable electrophilic trifluoromethylthiolating reagents that are either liquids or solids.[4] Prominent examples include:
-
N-(Trifluoromethylthio)phthalimide (T3143) [1]
Mechanism and Regiocontrol: The reaction proceeds via a classic electrophilic aromatic substitution pathway. The phenol's hydroxyl group is a powerful ortho-, para-directing activator. To enhance the electrophilicity of the SCF₃ reagent and facilitate the reaction, an acid promoter is typically required.[4] Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or strong Brønsted acids such as triflic acid (TfOH) are commonly employed.[7][9]
For phenols that are unsubstituted at the para-position, such as the starting material o-cresol, the trifluoromethylthiolation reaction exhibits exceptional regioselectivity, yielding the para-substituted product almost exclusively.[7][9] This high degree of control is a significant advantage for targeted synthesis.
Sources
- 1. Trifluoromethylthiolation [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylthiolation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Advanced Catalytic Strategies in the Synthesis of Biologically Active Molecules
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The synthesis of biologically active molecules lies at the heart of modern medicine, driving the development of new therapeutics to combat a myriad of human diseases. The journey from a promising molecular target to a clinically approved drug is fraught with challenges, not least of which is the development of a robust, efficient, and sustainable synthetic route. Traditional synthetic methods, while foundational, often rely on stoichiometric reagents, harsh reaction conditions, and multi-step sequences that can be both economically and environmentally taxing.
In response to these challenges, the field of synthetic organic chemistry has witnessed a paradigm shift towards the development and application of advanced catalytic methodologies. These approaches, broadly categorized into organocatalysis, biocatalysis, and transition-metal catalysis, offer unprecedented levels of precision, efficiency, and stereocontrol. By lowering activation energies and providing chiral environments, catalysts enable the construction of complex molecular architectures with remarkable selectivity, often under mild reaction conditions. This not only streamlines the synthesis of active pharmaceutical ingredients (APIs) but also aligns with the principles of green chemistry, minimizing waste and improving the overall sustainability of pharmaceutical manufacturing.[1][2][3]
This technical guide delves into the practical application of these advanced catalytic strategies through in-depth case studies of two clinically significant molecules: Telcagepant , a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine, and Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. Through these examples, we will explore the causality behind the choice of catalytic systems, provide detailed experimental protocols for key transformations, and present quantitative data that underscores the power of these modern synthetic tools.
Case Study 1: Organocatalytic Synthesis of Telcagepant (MK-0974)
Scientific Rationale: The Power of Iminium Ion Catalysis
The synthesis of Telcagepant (MK-0974) presents a significant stereochemical challenge, with a key chiral center that dictates its biological activity.[4] The manufacturing process developed by Merck showcases a landmark application of asymmetric organocatalysis on an industrial scale.[4][5][6] The core of this strategy lies in the enantioselective conjugate addition of nitromethane to an α,β-unsaturated aldehyde, a transformation that establishes the crucial stereocenter with high fidelity.[6][7]
The chosen catalytic system revolves around a chiral secondary amine catalyst, specifically a derivative of proline known as a Jørgensen-Hayashi catalyst.[8][9] The mechanism of action proceeds through the formation of a transient iminium ion intermediate. The chiral catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, making it more susceptible to nucleophilic attack. The bulky chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile (the nitronate anion from nitromethane) to the opposite face, thus ensuring high enantioselectivity in the product.[10][11][12]
This organocatalytic approach offers several advantages over traditional metal-based catalysis, including lower toxicity, operational simplicity, and the absence of heavy metal contamination in the final API.[13]
Experimental Workflow: Asymmetric Michael Addition in the Synthesis of Telcagepant
The following diagram illustrates the key steps in the organocatalytic Michael addition for the synthesis of a key intermediate of Telcagepant.
Caption: Workflow for the organocatalytic synthesis of a chiral γ-nitroaldehyde intermediate.
Detailed Protocol: Asymmetric Michael Addition of Nitromethane
This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Nitromethane (5.0-10.0 equiv)
-
Jørgensen-Hayashi organocatalyst ((S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.05-0.1 equiv)
-
Benzoic acid (co-catalyst, 0.05-0.1 equiv)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Jørgensen-Hayashi organocatalyst and benzoic acid.
-
Dissolve the catalyst and co-catalyst in anhydrous toluene.
-
Add the α,β-unsaturated aldehyde to the reaction mixture.
-
Add nitromethane to the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired chiral γ-nitroaldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | Typically >90% | [7] |
| Enantiomeric Excess (ee) | >95% | [4][5][6] |
| Catalyst Loading | 5-10 mol% | [7] |
| Reaction Time | 24-48 hours | [7] |
| Temperature | Room Temperature | [7] |
Case Study 2: Biocatalytic Synthesis of Sitagliptin
Scientific Rationale: The Elegance of Asymmetric Transamination
The synthesis of Sitagliptin, a potent DPP-4 inhibitor, has been the subject of intense process development, culminating in a highly efficient and green manufacturing route by Merck, which was recognized with a Presidential Green Chemistry Challenge Award.[14] A key innovation in this process is the use of a specifically engineered transaminase enzyme to perform an asymmetric reductive amination of a prositagliptin ketone.[1][15]
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several profound advantages in pharmaceutical synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable.[16] For the synthesis of Sitagliptin, a transaminase enzyme was evolved through directed evolution by Codexis to efficiently convert the prochiral ketone into the desired (R)-amine with near-perfect enantioselectivity.[15][17]
The transaminase enzyme utilizes pyridoxal phosphate (PLP) as a cofactor. The reaction mechanism involves the transfer of an amino group from an amine donor (often isopropylamine, which is converted to acetone as a byproduct) to the ketone substrate. The enzyme's chiral active site precisely orients the ketone, leading to the highly stereoselective formation of the desired amine enantiomer. This biocatalytic approach circumvents the need for a high-pressure hydrogenation step and a costly rhodium catalyst used in a previous synthetic route, significantly improving the process's safety, cost-effectiveness, and environmental footprint.[3][15][18]
Enzymatic Pathway: Asymmetric Transamination for Sitagliptin Synthesis
The following diagram illustrates the enzymatic conversion of the prositagliptin ketone to Sitagliptin.
Caption: Biocatalytic synthesis of Sitagliptin via asymmetric transamination.
Detailed Protocol: Transaminase-Mediated Synthesis of Sitagliptin
This protocol is a generalized representation based on published industrial processes and should be adapted for specific laboratory conditions and enzyme preparations.[19][20]
Materials:
-
Prositagliptin ketone (1.0 equiv)
-
Engineered (R)-selective transaminase (e.g., from Codexis)
-
Isopropylamine (amine donor, in excess)
-
Pyridoxal phosphate (PLP) cofactor (catalytic amount)
-
Aqueous buffer (e.g., triethanolamine buffer, pH 8.5-9.0)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Hydrochloric acid (for pH adjustment)
-
Methyl tert-butyl ether (MTBE) for extraction
Procedure:
-
Prepare the aqueous buffer solution and adjust the pH to the optimal range for the transaminase enzyme (typically pH 8.5-9.0) using hydrochloric acid.
-
To the buffer, add the PLP cofactor and the engineered transaminase enzyme. Stir gently until the enzyme is dissolved or suspended.
-
In a separate vessel, dissolve the prositagliptin ketone in DMSO.
-
Add the isopropylamine to the enzyme solution.
-
Heat the enzyme solution to the optimal reaction temperature (e.g., 45-50°C).
-
Slowly add the DMSO solution of the prositagliptin ketone to the reaction mixture.
-
Maintain the reaction at the optimal temperature and pH, with gentle agitation.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench by adding MTBE.
-
Separate the organic layer containing the Sitagliptin product. The aqueous layer contains the enzyme and other water-soluble components.
-
The product can be further purified by crystallization or salt formation (e.g., as the phosphate salt).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | >92% | [18] |
| Enantiomeric Excess (ee) | >99.9% | [19] |
| Substrate Loading | Up to 200 g/L | [18] |
| Enzyme Loading | ~6 g/L | [18] |
| Productivity Increase | 53% increase compared to the chemical process | [18] |
| Total Waste Reduction | 19% reduction compared to the chemical process | [18] |
Conclusion: The Future of Biologically Active Molecule Synthesis
The case studies of Telcagepant and Sitagliptin provide compelling evidence for the transformative impact of advanced catalytic methodologies on the synthesis of biologically active molecules. Organocatalysis and biocatalysis, once considered niche academic pursuits, have matured into powerful and indispensable tools for industrial-scale pharmaceutical manufacturing. These strategies not only enable the efficient and highly selective synthesis of complex chiral molecules but also offer significant advantages in terms of process safety, cost-effectiveness, and environmental sustainability.
As our understanding of catalytic principles deepens and our ability to engineer novel catalysts and enzymes expands, we can anticipate even more remarkable breakthroughs in the synthesis of next-generation therapeutics. The continued integration of these advanced synthetic methods will be crucial in addressing the ever-growing demand for new medicines and in shaping a more sustainable future for the pharmaceutical industry.
References
- Alcántara, A. R. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Journal of Medicinal Chemistry and Drug Design, 1(1).
- Burgey, C. S., et al. (2008). Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache. Organic Letters, 10(15), 3235-8.
- Codexis, Inc. & Merck & Co., Inc. (2010). Use of Transaminase Towards Greener Manufacturing of Sitagliptin. EPA Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award.
- González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2020). Chemoenzymatic synthesis of an Odanacatib precursor through a Suzuki-Miyaura cross coupling and bioreduction sequence. Chemistry – A European Journal, 26(1), 168-174.
- Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
- Hsiao, Y., et al. (2004). A practical synthesis of a potent and selective DPP-4 inhibitor. Organic Letters, 6(17), 2985-2988.
- Kim, T., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738111.
- Merck & Co., Inc. (n.d.). Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase. EPA Presidential Green Chemistry Challenge Winners.
- O'Shea, P. D., et al. (2009). A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate. The Journal of Organic Chemistry, 74(5), 2199-2202.
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- Sigma-Aldrich. (n.d.).
- Storer, R. I., et al. (2011). The development of a scalable synthesis of the CGRP receptor antagonist telcagepant (MK-0974). Organic Process Research & Development, 15(5), 1075-1084.
- Tang, W., et al. (2010). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. The Journal of Organic Chemistry, 75(22), 7684-7689.
- Truppo, M. D., et al. (2011). Biocatalytic reductive amination for the synthesis of a key intermediate to the DPP-IV inhibitor sitagliptin. Organic Process Research & Development, 15(5), 1033-1036.
- U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award.
- Wang, Z., et al. (2019).
- Xu, F., et al. (2010). Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine. The Journal of Organic Chemistry, 75(22), 7684-7689.
- Zhang, X., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 121(50), 9723-9733.
- Zou, Y., et al. (2012). Highly Efficient Aerobic Oxidative Hydroxylation of Arylboronic Acids by Visible Light Photoredox Catalysis.
- Codexis, Inc. (n.d.). Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Gotor, V., & Gotor-Fernández, V. (2019). Biocatalytic reactions for the production of Odanacatib fragments by using lipases or ADHs.
- Bell, M., & Jørgensen, K. A. (2006). Organocatalytic Asymmetric Allylic Carbon-Carbon Bond Formation.
- Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazolines) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651.
- Jiang, H., et al. (2012). Electromediated Aerobic Ipso-Hydroxylation of Boronic Acids.
- Jensen, K. L., et al. (2012). Accessing Both Diastereoisomers Selectively in an Enantioselective, Intramolecular Michael Reaction Using a Single Chiral Organocatalyst and Formal Total Synthesis of (-)-Epibatidine. Journal of the American Chemical Society, 134(5), 2543-2546.
- Albrecht, Ł., et al. (2012). Dienamine-Mediated Inverse-Electron-Demand Hetero-Diels-Alder Reaction via H-Bond-Directing Strategy.
- Fraile, A., et al. (2012). Asymmetric Synthesis of Hexahydropyrrolo-isoquinolines via an Organocatalytic Three-Component Reaction. Chemistry – A European Journal, 18(9), 2773-2779.
- Cruz, D. C., Sanchez-Muricia, P. A., & Jørgensen, K. A. (2012). Formal Asymmetric Enone Aminohydroxylation: Organocatalytic One-pot Synthesis of 4,5-Disubstituted Oxazolidinones.
- Halskov, K. H., et al. (2012). Cross-trienamines in Asymmetric Organocatalysis. Journal of the American Chemical Society, 134(31), 12943-12946.
- Jessen, N. I., et al. (2021). Enantioselective Construction of Cycl[3.2.2]azines via Enantioselective Aminocatalytic [12+2] Cycloadditions. Journal of the American Chemical Society, 143(15), 6140-6147.
- Lamhauge, J. N., et al. (2021). Direct Enantioselective α-Etherification of Branched Aldehydes via Oxidative Umpolung.
- Liu, Y., et al. (2021). Organocatalytic Asymmetric Multicomponent Cascade Reaction for the Synthesis of Contiguously Substituted Tetrahydronaphthols. Journal of the American Chemical Society, 143(21), 8208-8214.
- Barløse, C. L., et al. (2021). A Direct Organocatalytic Enantioselective Route to Functionalized trans-Diels-Alder Products having the Norcarene Scaffold.
- Bertuzzi, G., et al. (2022). Organocatalytic Enantioselective Construction of Configurationally Stable C(sp2)-C(sp3) Atropisomers. Journal of the American Chemical Society, 144(3), 1056-1062.
- Zhang, H., et al. (2021). Ambimodal Transition States in Diels-Alder Cycloadditions of Tropolone with N-Methylmaleimide.
- Jessen, N. I., et al. (2021). Aminocatalytic [8+2] Cycloadditions towards Chiral Cyclazines.
- TCI Chemicals. (n.d.).
- US Patent US20230227457A1, Improved process for prepar
- Kim, Y., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of Biotechnology, 285, 1-8.
- Guo, C., et al. (2010). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates.
- Chen, Y., et al. (2021).
- Park, E. S., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15007-15014.
- Gotor-Fernández, V., & Gotor, V. (2021). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 23(1), 269-275.
- Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2024).
- Chemoenzymatic synthesis. (2025).
- Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. (2022). Accounts of Chemical Research, 55(15), 2067-2083.
- Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
- Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. (2018). Organic Chemistry Frontiers, 5(12), 1956-1960.
- Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. (2019). Organic Letters, 21(15), 6046-6050.
- Allan, H., et al. (2024).
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]
- 8. 2012 — Jørgensen [groupjorgensen.com]
- 9. 2006 — Jørgensen [groupjorgensen.com]
- 10. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciforschenonline.org [sciforschenonline.org]
- 19. mdpi.com [mdpi.com]
- 20. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-4-(trifluoromethylthio)phenol Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethylthio)phenol. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we go beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own lab.
Core Synthesis Protocol: Electrophilic Trifluoromethylthiolation
The most direct and reliable method for synthesizing this compound involves the electrophilic aromatic substitution of 2-methylphenol (o-cresol). This protocol is adapted from established, peer-reviewed methods.[1][2][3]
Experimental Protocol: Synthesis of this compound (4b)
-
Reaction Setup: To a solution of 2-methylphenol (1.0 mmol, 108.1 mg) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.3 mmol, 1.3 equiv.).
-
Acid Promotion: Slowly add triflic acid (TfOH) (1.3 mmol, 1.3 equiv.) to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed (typically up to 16 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with an additional 10 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of NaHCO₃ to quench the acid, followed by a wash with water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification:
Plausible Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution pathway. The strong Brønsted acid, Triflic Acid (TfOH), protonates the N-(Trifluoromethylsulfanyl)aniline reagent, creating a highly polarized intermediate. This enhances the electrophilicity of the sulfur atom, making it susceptible to attack by the electron-rich phenol ring.[1][4]
Caption: Proposed mechanism for acid-promoted trifluoromethylthiolation.
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format, providing both solutions and the scientific reasoning behind them.
Frequently Asked Questions
Q1: My reaction yield is very low or has failed completely. What went wrong?
A: This is a common issue that typically points to one of three areas: the acid promoter, reagent quality, or moisture.
-
Inadequate Acid Promotion: The choice of acid is critical. While weaker acids like BF₃·Et₂O or p-TsOH·H₂O can be used for highly reactive phenols, 2-methylphenol requires a strong acid to sufficiently activate the electrophilic reagent.[2] Methane-sulfonic acid (MSA) shows some activity, but Triflic acid (TfOH) is proven to be the promoter of choice for achieving high conversion and yield.[1] Insufficient activation of the PhNHSCF₃ reagent will result in no reaction.
-
Reagent Purity: Ensure the N-(Trifluoromethylsulfanyl)aniline is of high purity. Degradation can lead to inactive species. It is advisable to use a freshly opened bottle or a reagent that has been stored properly under an inert atmosphere.
-
Presence of Water: The reaction is sensitive to moisture. Water can compete with the phenol as a nucleophile and can also deactivate the strong acid promoter. Always use anhydrous solvents and properly dried glassware.
| Promoter | Equivalents | Conversion (%) | Isolated Yield (%) |
| BF₃·Et₂O | 2.5 - 5.0 | 0 | - |
| p-TsOH·H₂O | 2.5 - 5.0 | 0 | - |
| CH₃SO₃H (MSA) | 2.0 | 30 | - |
| TfOH | 1.3 | 100 | 77 |
| Table 1: Effect of different acid promoters on the trifluoromethylthiolation of phenol. Data sourced from Jereb, M., & Gosak, K. (2015).[1] |
Q2: I'm concerned about regioselectivity. Could the -SCF₃ group add to the ortho position?
A: For 2-methylphenol, this reaction is highly regioselective for the para position.[1][3] The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack.
-
Directing Effects: Both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. The para position relative to the powerful hydroxyl group is the most electronically enriched and sterically accessible site. The ortho position to the hydroxyl group is sterically hindered by the adjacent methyl group.
-
Observed Outcome: Experimental results consistently show that with 2-methylphenol, the 4-SCF₃-substituted product is formed exclusively.[1][3] No ortho-substituted byproducts are typically observed, which greatly simplifies purification.
Q3: The purification by column chromatography is proving difficult. Any tips?
A: If the reaction has gone to completion and is as regioselective as expected, purification should be straightforward.[3] If you are facing issues, consider the following:
-
Incomplete Reaction: If significant amounts of starting material remain, it can co-elute with the product. Ensure the reaction has gone to completion using TLC before beginning the work-up. If needed, you can add slightly more TfOH and/or PhNHSCF₃ and increase the reaction time.
-
Baseline Impurities: The crude reaction mixture should be thoroughly washed during the work-up. The NaHCO₃ wash is crucial for removing the triflic acid, which can streak on the silica column.
-
Solvent System: A non-polar eluent system, such as a hexane-diethyl ether or hexane-ethyl acetate gradient, is typically effective for separating the slightly more polar product from any non-polar impurities.
Q4: What is the primary mechanism, and can radical side reactions occur?
A: The primary pathway is strongly believed to be an electrophilic substitution.[1][4] To test for the possibility of a radical mechanism, experiments have been conducted in the presence of a radical scavenger like TEMPO. The reaction proceeds in the same manner, indicating that a radical pathway is not the chief course of the reaction.[1][3]
Q5: Are there alternative electrophilic trifluoromethylthiolating reagents I can use?
A: Yes, the field of fluorine chemistry has developed several reagents for this purpose. While PhNHSCF₃ with a strong acid is effective for phenols, other reagents have complementary reactivity.[5]
-
N-Trifluoromethylthiosaccharin: This is a more electrophilic and highly reactive crystalline solid that can often be used for direct trifluoromethylthiolation of electron-rich arenes, alcohols, and amines, sometimes under milder conditions.[5]
-
Hypervalent Iodine Reagents: These were among the first shelf-stable electrophilic reagents developed and show broad reactivity.[5]
-
Trifluoromethanesulfenates: These reagents are particularly reliable in transition-metal-catalyzed reactions.[5]
The choice of reagent depends on the specific substrate and desired reaction conditions. For phenols, the acid-promoted method described here is well-documented and efficient.[1][2]
General Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Standard laboratory workflow for the synthesis and purification.
Q6: How do I confirm the final product's identity?
A: Standard spectroscopic methods are used for confirmation. The data for this compound are well-characterized.[1]
-
¹H NMR (500 MHz, CDCl₃): Expect signals at δ 2.26 (s, 3H, -CH₃), 5.07 (br s, 1H, -OH), 6.79 (d, J = 8.3 Hz, 1H, Ar-H), 7.38 (dd, J = 8.3, 1.8 Hz, 1H, Ar-H), 7.42 (d, J=1.8 Hz, 1H, Ar-H).
-
¹⁹F NMR (470 MHz, CDCl₃): A singlet corresponding to the -SCF₃ group should be observed.
-
Mass Spectrometry (ESI-HRMS): This can be used to confirm the exact mass of the molecule.
References
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. [Link]
-
Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Xu, C., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 21(24), 10024–10028. [Link]
-
Shen, X., & Qing, F.-L. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1739–1749. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. PubMed, 25627036. [Link]
-
Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram. [Link]
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). Procedure for Trifluoromethylation. Organic Syntheses Procedure. [Link]
-
Jereb, M., & Gosak, K. (2015). Supplementary Information for Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). o-Cresol. Wikipedia. [Link]
-
YouTube. (2022). MCQ 157, Multiple reactions on Cresol. Dr. Tanmoy Biswas. [Link]
- Google Patents. (n.d.). Preparation of trifluoromethylphenols. EP0004447A2.
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. [Link]
Sources
- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethylthiolated (SCF₃) Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges of trifluoromethylthiolated (SCF₃) compounds. The incorporation of the SCF₃ group, prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity, often introduces significant hurdles in downstream processing.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights and systematic troubleshooting strategies to achieve high purity for your target molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of SCF₃-containing molecules. Each issue is broken down by potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low Recovery or No Elution During Column Chromatography
A common frustration is injecting your crude material onto a silica gel column only to recover a fraction of your expected product. This often points to incompatibility between your compound and the stationary phase.
Potential Causes:
-
High Polarity Mismatch: While the SCF₃ group is highly lipophilic, the overall polarity of your molecule may be dominated by other functional groups, causing it to bind irreversibly to the acidic silica gel.[4]
-
On-Column Degradation: The Lewis acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups on your molecule. Pyrazole-containing structures, for example, can interact strongly with acidic silanol groups.[5]
-
Inappropriate Solvent System: The chosen eluent may be too non-polar to effectively displace your highly retained compound from the stationary phase.[6]
Recommended Solutions:
-
Assess Stability with a TLC Test: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If you observe a new spot or significant streaking from the baseline that wasn't in the initial spot, your compound is likely unstable on silica.[6]
-
Deactivate the Stationary Phase: Neutralize the acidic silanol groups on silica gel by preparing your slurry or packing the column with an eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume).[5]
-
Switch the Stationary Phase:
-
Neutral Alumina: For basic or acid-sensitive compounds, neutral alumina is an excellent alternative to silica gel.[5]
-
Reversed-Phase Silica (C18): If your compound is highly polar, reversed-phase chromatography using polar mobile phases (e.g., acetonitrile/water or methanol/water) may provide superior recovery and separation.[4][5]
-
-
Optimize the Eluent: If the compound is stable but retained, a systematic gradient elution is required. Gradually increase the eluent polarity, for example, from 100% hexane to a high percentage of ethyl acetate or from dichloromethane to a methanol/DCM mixture.[7]
Workflow for Diagnosing Low Recovery
Caption: Decision tree for troubleshooting low compound recovery.
Issue 2: Co-elution of Product with Impurities
The unique electronic properties of the SCF₃ group can result in impurities with polarities very similar to the target compound, making separation by standard chromatography challenging.
Potential Causes:
-
Isomeric Byproducts: The synthesis reaction may have produced regioisomers with nearly identical polarity.[4]
-
Reagent-Derived Impurities: Unreacted electrophilic trifluoromethylthiolating reagents (e.g., N-trifluoromethylthiosaccharin or others) or their decomposition products can persist through work-up and co-elute with the product.[8][9][10]
-
Suboptimal Solvent System: The chosen eluent may not provide sufficient selectivity to resolve the components.
Recommended Solutions:
-
Systematic Eluent Optimization via TLC: Before running a column, screen various solvent systems with different selectivities. Aim for a system that provides a clear separation and a target Rf value of 0.2-0.4 for your product.[4]
-
Example Systems: Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone.
-
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations of valuable materials, preparative HPLC or Supercritical Fluid Chromatography (SFC) offers significantly higher resolving power than flash chromatography.[4]
-
Implement a Multi-Step Purification Strategy: Do not rely on chromatography alone.
Issue 3: Compound "Oils Out" or Fails to Crystallize
Recrystallization is a powerful technique for achieving high purity, but the high lipophilicity of the SCF₃ group can sometimes hinder the formation of a well-ordered crystal lattice.[1]
Potential Causes:
-
Inhibitory Impurities: The presence of even small amounts of impurities can disrupt crystal lattice formation.[4]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal growth, leading to an amorphous oil.[11]
-
Inappropriate Solvent Choice: The solvent may be too good at solvating the molecule even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.[5][11]
Recommended Solutions:
-
Improve Purity Pre-Crystallization: Pass the material through a quick silica plug to remove baseline impurities before attempting recrystallization.[5]
-
Ensure Slow Cooling: After dissolving the compound in a minimum of hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm sand bath) to slow the cooling rate dramatically.[5][11]
-
Induce Crystallization:
-
Perform a Systematic Solvent Screen: Use small vials to test a variety of solvents and solvent mixtures to find the ideal system where the compound is soluble when hot but sparingly soluble at room temperature.[4][12][13]
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place ~10-20 mg of your crude, solid material into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, hexane, ethyl acetate, toluene, water, or mixtures) dropwise at room temperature until the solid is just covered. Note the solubility.
-
Heating: For solvents where the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid fully dissolves. Use the minimum amount necessary.[13][14]
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice bath.[12]
-
Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at high temperatures, and which produces a high yield of crystalline solid upon cooling.[14]
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of the SCF₃ group make these compounds challenging to purify? A1: The trifluoromethylthio group possesses a unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character.[2][3] This duality can lead to unpredictable solubility and chromatographic behavior. A molecule may become significantly less polar overall, requiring non-polar eluents, yet still retain interactions with silica due to other functional groups. This can result in poor peak shape, streaking, and difficult separations from non-thiolated starting materials or byproducts.
Q2: What are the most reliable analytical techniques for assessing the purity of my trifluoromethylthiolated compound? A2: A multi-technique approach is always best for confirming purity. ¹⁹F NMR is particularly powerful for SCF₃ compounds because the ¹⁹F nucleus provides a clean, distinct signal in a region of the spectrum that is typically free of other signals, allowing for straightforward purity assessment against an internal standard.[15] HPLC with UV detection and Gas Chromatography (GC) are also excellent for quantitative analysis.[15][][17]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Technique | Sensitivity | Sample Prep | Key Advantage for SCF₃ Compounds | Limitations |
| ¹⁹F NMR | Moderate | Minimal; direct analysis of crude mixture is possible. | Excellent selectivity due to the wide chemical shift range and low background noise of the ¹⁹F nucleus.[15] | Higher instrumentation cost; may not resolve isomers. |
| HPLC-UV | Good | Requires filtration and dissolution in a suitable solvent. | Widely available; good for resolving closely related impurities and isomers.[4] | Requires a UV chromophore; co-elution can be an issue.[15] |
| GC-FID | Good to Excellent | Compound must be volatile and thermally stable. | Excellent for separating volatile compounds and isomers. | Not suitable for non-volatile or thermally labile molecules.[15] |
| LC-MS | Excellent | May require extraction for complex matrices. | Provides mass confirmation of the parent compound and impurities, aiding in identification. | Quantification can be more complex than with other methods. |
Q3: My SCF₃ compound is a volatile liquid. What is the best purification strategy? A3: For volatile and thermally stable liquids, distillation is the preferred method, especially on a larger scale.[6]
-
Simple Distillation: Use if the boiling points of your product and impurities differ by more than 70-100 °C.[7][18]
-
Fractional Distillation: Necessary for separating liquids with closer boiling points.[18]
-
Vacuum Distillation: If the compound is sensitive to high temperatures and may decompose at its atmospheric boiling point, reducing the pressure will lower the boiling point and allow for safer purification.[18] During distillation, be mindful that some trifluoromethylthiolated compounds can be thermally labile, and decomposition might occur.[19]
Purification Method Selection Guide
Caption: Guide for selecting the primary purification technique.
References
- A Comparative Guide to Analytical Techniques for Quantifying N-(trifluoromethylthio)saccharin Reaction Products. (2025). Benchchem.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). The Journal of Organic Chemistry.
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. (n.d.).
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. (2025). Benchchem.
- Recrystalliz
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Recrystalliz
- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. (2023). Royal Society of Chemistry.
- Technical Support Center: Purification of Trifluoromethyl
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. (2025).
- Recrystalliz
- Recrystalliz
- Shelf-stable electrophilic reagents for trifluoromethylthiol
- Analytical Services for Purity Determin
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Purification strategies to remove starting m
- Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. (n.d.). Wiley Online Library.
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. (2017). Organic Syntheses. [Link]
- Chemical Purity Analysis. (2016). Agilent Technologies.
- Troubleshooting Recrystalliz
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (2015). Current Organic Chemistry.
- Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. (n.d.).
- Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (n.d.). University of Colorado Boulder.
- Volatile Oils. (n.d.). University of Technology, Iraq.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Recrystallization [wiredchemist.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. chemistry.muohio.edu [chemistry.muohio.edu]
- 19. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethylthio)phenol
Welcome to the technical support guide for the synthesis of 2-Methyl-4-(trifluoromethylthio)phenol. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of this important chemical intermediate. Our approach is built on explaining the fundamental chemical principles behind each step, enabling you to not only solve problems but also to adapt and optimize the synthesis for your specific needs.
Core Synthesis Pathway: Electrophilic Trifluoromethylthiolation
The most reliable and high-yielding method for synthesizing this compound is the direct electrophilic aromatic substitution on 2-methylphenol (o-cresol). This reaction is characterized by its exceptional regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. In 2-methylphenol, the 4-position (para to the hydroxyl group) is the most electronically activated and sterically accessible site for electrophilic attack, leading almost exclusively to the desired product.
A robust system for this transformation involves using an electrophilic trifluoromethylthiolating agent, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃), activated by a strong Brønsted acid like triflic acid (TfOH). The acid protonates the reagent, generating a highly potent electrophilic "SCF₃⁺" species.[1][2]
Recommended Experimental Protocol
This protocol is adapted from established literature procedures known for high efficiency and selectivity.[1][2]
Materials and Reagents:
-
2-Methylphenol (o-cresol)
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃)
-
Triflic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methylphenol (1.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL). To this solution, add N-(trifluoromethylsulfanyl)aniline (1.3 mmol, 1.3 eq).
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add triflic acid (1.3 mmol, 1.3 eq) dropwise via syringe. Caution: Triflic acid is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-16 hours).
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with an additional 10 mL of dichloromethane. Carefully pour the mixture into a separatory funnel containing a saturated solution of NaHCO₃ (20 mL) to quench the acid. Caution: CO₂ evolution will occur.
-
Workup - Extraction: Shake the funnel, releasing pressure frequently. Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Workup - Washing and Drying: Combine the organic layers, wash with water (20 mL), then with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is often very clean due to the high selectivity of the reaction.[2] If necessary, purify the resulting yellow, viscous liquid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction is not starting or is proceeding very slowly. What is the cause?
Answer: This issue typically points to insufficient activation of the electrophilic reagent.
-
Cause 1: Inactive Promoter. The strength of the acid promoter is critical. While weaker acids can be used for more electron-rich phenols, 2-methylphenol benefits from a strong acid. Triflic acid (TfOH) is the promoter of choice for this substrate.[1] If you are using a weaker acid like p-toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF₃·Et₂O), you may see little to no conversion.[2]
-
Solution 1: Ensure you are using a strong acid promoter like TfOH. If using TfOH, check its quality. Old or improperly stored TfOH can absorb moisture and lose activity.
-
Cause 2: Poor Reagent Quality. The trifluoromethylthiolating agent (N-(trifluoromethylsulfanyl)aniline or similar) may have degraded.
-
Solution 2: Use a fresh bottle of the reagent or verify its purity by NMR if possible.
-
Cause 3: Presence of Water. Moisture in the reaction will quench the strong acid promoter and can react with the electrophile.
-
Solution 3: Ensure your solvent (DCM) is anhydrous and that the reaction is performed under a dry, inert atmosphere.
Q2: My final yield is low, although the starting material was consumed.
Answer: Low isolated yield after complete conversion suggests issues during the workup and purification stages or the occurrence of difficult-to-separate side products.
-
Cause 1: Product Loss During Workup. The product, this compound, is a phenol and thus slightly acidic. Aggressive washing with a strong base can deprotonate the hydroxyl group, causing the product to partition into the aqueous layer as a phenoxide salt.
-
Solution 1: Use a mild base like saturated sodium bicarbonate for quenching. Avoid using stronger bases like sodium hydroxide (NaOH). Ensure the aqueous layer is thoroughly back-extracted with dichloromethane to recover any dissolved product.
-
Cause 2: Evaporation Loss. While not extremely volatile, some product loss can occur if rotary evaporation is performed at too high a temperature or for an extended period.
-
Solution 2: Remove the solvent at a moderate temperature (e.g., <40 °C) and pressure.
-
Cause 3: Oxidation. Although this reaction system is generally robust against oxidation, prolonged reaction times or the presence of oxidizing impurities could lead to the formation of colored, polymeric byproducts, complicating purification and reducing the yield of the desired product.
-
Solution 3: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Ensure high-purity reagents and solvents.
Q3: I see multiple spots on my TLC plate, indicating side products. What are they?
Answer: While this reaction is known for being highly regioselective, the formation of unexpected products is possible under non-optimal conditions.
-
Probable Side Product 1: Regioisomers. The primary regioisomer is the 4-substituted product. Formation of the 2-Methyl-6-(trifluoromethylthio)phenol isomer is electronically and sterically disfavored but could occur if the reaction mechanism is altered (e.g., by a radical pathway). The reaction is believed to proceed via an electrophilic pathway, which strongly favors the para-product.[1][2]
-
Troubleshooting: Confirm the identity of your starting material. If you accidentally used p-cresol (4-methylphenol), the reaction would be forced to substitute at the ortho position, yielding 4-Methyl-2-(trifluoromethylthio)phenol.[2] Also, ensure that no radical initiators are present.
-
Probable Side Product 2: Aniline. If using PhNHSCF₃, aniline is a stoichiometric byproduct. It is basic and should be removed during the aqueous bicarbonate wash. If it persists, it will appear as a separate spot on the TLC.
-
Troubleshooting: Ensure the acidic workup step is effective. A wash with dilute HCl (1M) after the initial quench can also be used to remove residual aniline, but be cautious of product partitioning (see Q2).
-
Probable Side Product 3: Oxidized/Polymeric Materials. Phenols can be sensitive. These usually appear as a streak or baseline material on the TLC plate.
-
Troubleshooting: Use high-purity starting material and run the reaction under an inert atmosphere to minimize oxidation.
Troubleshooting Workflow
Below is a decision-making diagram for troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q: Can I use a different trifluoromethylthiolating reagent?
A: Yes. Several electrophilic SCF₃⁺ sources are available. Reagents like N-(Trifluoromethylthio)saccharin or N-trifluoromethylthiodibenzenesulfonimide are known to be more reactive than phthalimide-based reagents.[3][4] The choice may depend on substrate reactivity, cost, and availability. For this specific transformation, PhNHSCF₃ with TfOH is a proven, effective combination.[1]
Q: Why is this reaction so regioselective for the 4-position?
A: This is a classic example of directing group effects in electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director. The methyl group is a weaker activating, ortho-, para-director. Both groups activate the positions ortho and para to themselves. The 4-position is para to the strong -OH director and ortho to the -CH₃ director, making it highly electron-rich. Furthermore, it is the most sterically unhindered of the activated positions, leading to substitution almost exclusively at this site.
Regioselectivity Diagram
Caption: Electrophilic attack at the activated 4-position.
Q: What is the mechanism of acid promotion?
A: The trifluoromethylthiolating agent, like PhNHSCF₃, is a relatively weak electrophile on its own. A strong Brønsted acid (H-A), like triflic acid, protonates the nitrogen atom. This protonation places a positive charge on the nitrogen, making the aniline moiety a much better leaving group. The increased polarization of the N-S bond makes the sulfur atom significantly more electrophilic and susceptible to attack by the electron-rich phenol ring.[1][2]
Q: Are there any major safety concerns?
A: Yes. Triflic acid (TfOH) is an extremely strong, corrosive acid and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) inside a chemical fume hood. Dichloromethane is a volatile, chlorinated solvent and should also be handled in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Data Summary
The following table summarizes the typical reaction conditions for the synthesis.
| Parameter | Recommended Condition | Rationale / Notes | Reference |
| Substrate | 2-Methylphenol (o-cresol) | - | [1] |
| Reagent | N-(Trifluoromethylsulfanyl)aniline | 1.2–1.3 equivalents | [1] |
| Promoter | Triflic Acid (TfOH) | 1.3 equivalents. A strong acid is required for efficient activation. | [1][2] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. | [2] |
| Temperature | Room Temperature | Reaction proceeds efficiently without heating. | [2] |
| Time | 1–16 hours | Monitor by TLC for completion. | [2] |
| Yield | ~77% (Isolated) | High yields are reported for this specific transformation. | [1] |
References
- Benchchem. An In-depth Technical Guide to the Mechanism of Electrophilic Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin.
- ACS Publications. N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.
- Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115.
- ACS Publications. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry.
- RSC Publishing. Organic & Biomolecular Chemistry.
Sources
Improving regioselectivity in phenol trifluoromethylthiolation
A Guide to Mastering Regioselectivity
Welcome to the technical support center for phenol trifluoromethylthiolation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing the trifluoromethylthio (-SCF3) group onto a phenol scaffold with high regiochemical control. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured to address your challenges from foundational questions to specific, in-lab troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding the factors that govern regioselectivity in phenol trifluoromethylthiolation.
Q1: What are the primary factors controlling the regioselectivity (ortho vs. para) in electrophilic phenol trifluoromethylthiolation?
The regiochemical outcome of electrophilic trifluoromethylthiolation of phenols is a delicate balance of several competing factors. Unlike many classical electrophilic aromatic substitutions, the high reactivity and unique nature of "SCF3+" sources can lead to mixtures of isomers. The key factors are:
-
Steric Hindrance: The bulky nature of the incoming electrophilic trifluoromethylthiolating reagent and the substituents already present on the phenol ring play a crucial role. The ortho positions are sterically more hindered than the para position. Consequently, substrates with bulky groups at the ortho-positions will strongly favor para-substitution.
-
Electronic Effects: The hydroxyl group of the phenol is a strong ortho, para-director. The high electron density at these positions makes them susceptible to electrophilic attack. The intrinsic electronic preference is often for the para position due to reduced steric clash.
-
The Nature of the Electrophilic Reagent: The reactivity and structure of the trifluoromethylthiolating reagent are critical. Highly reactive electrophiles tend to be less selective, leading to a mixture of isomers. Reagents developed more recently, such as those based on sulfonium or sulfoxonium ylides, can offer improved selectivity.
-
Solvent and Temperature: The reaction medium can influence the stability of the reaction intermediates and the transition states leading to the different regioisomers. Hydrogen-bonding solvents can solvate the hydroxyl group, potentially increasing steric bulk around the ortho positions and favoring para substitution. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable para isomer.
Q2: Why do I get a mixture of ortho and para products, and how can I favor one over the other?
Obtaining a mixture of isomers is common because the electronic activation provided by the hydroxyl group is strong at both the ortho and para positions, and the activation energy barrier for reaction at either site can be similar.
To favor para-selectivity:
-
Utilize Steric Hindrance: If your synthesis allows, introduce a bulky substituent at one of the ortho positions. Even a methyl group can significantly disfavor substitution at the adjacent position.
-
Choose a Bulky Reagent: Employ a sterically demanding trifluoromethylthiolating reagent. This will further penalize attack at the more crowded ortho positions.
-
Optimize Reaction Conditions: Experiment with non-coordinating solvents and lower reaction temperatures to maximize the thermodynamic preference for the para product.
To favor ortho-selectivity: This is significantly more challenging and often requires a specific strategy that overrides the intrinsic electronic and steric preferences. The most effective method is the use of a directing group .
Q3: What is a directing group, and how does it promote ortho-trifluoromethylthiolation?
A directing group (DG) is a functional group that is temporarily installed on the substrate to steer the reaction to a specific position, typically the ortho position. It achieves this through a process called chelation-assisted C-H functionalization.
The mechanism generally involves:
-
Coordination: The directing group and the phenolic oxygen coordinate to a metal catalyst (if used) or interact with the reagent.
-
Cyclometalation/Conformation Lock: This coordination forms a stable cyclic intermediate, bringing the reagent into close proximity with the ortho C-H bond.
-
Directed C-H Activation/Substitution: The trifluoromethylthiolation occurs at the now-activated and proximal ortho position.
-
Removal of the DG: The directing group is cleaved to reveal the desired ortho-functionalized phenol.
Common directing groups for this purpose include amides, pyridyls, and other Lewis basic moieties that can effectively chelate. Research by the Baran laboratory, for example, has demonstrated the use of a removable pyridyl ether directing group for the ortho-trifluoromethylthiolation of phenols.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Poor or No Regioselectivity (Significant mixture of o and p isomers)
If your reaction is yielding an inseparable or undesirable mixture of regioisomers, consider the following flowchart.
Caption: Troubleshooting flowchart for poor regioselectivity.
Detailed Actions:
-
If ortho-selectivity is desired: The most robust solution is to employ a directing group. This fundamentally changes the reaction mechanism from a standard electrophilic aromatic substitution to a directed C-H functionalization, providing high levels of ortho-control.
-
If para-selectivity is desired:
-
Modify the Substrate: If possible, start with a phenol that has a small substituent at one or both ortho positions.
-
Screen Reagents: Compare the regioselectivity of different electrophilic trifluoromethylthiolating reagents. The Shen reagent (N-trifluoromethylthiosaccharin) and Baran's zinc sulfinate salt (CF3SO2Na) are common starting points, but others may offer different selectivity profiles.
-
Systematic Condition Optimization:
-
Temperature: Run the reaction at 0 °C, -20 °C, and -78 °C to see if selectivity improves.
-
Solvent: Screen a range of solvents from non-polar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., Acetonitrile, DMF). Avoid protic solvents like methanol unless specified in the literature protocol.
-
-
Problem 2: Low Yield of the Desired Regioisomer
Even if selectivity is acceptable, low yield can be a significant hurdle.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reagent Decomposition | Ensure the trifluoromethylthiolating reagent is fresh and has been stored under inert conditions (Argon or Nitrogen). Run a control reaction with a simple, reactive substrate like anisole to check reagent activity. | Many SCF3+ reagents are moisture-sensitive and can decompose over time, reducing the effective concentration of the active electrophile. |
| Substrate Decomposition | Phenols can be sensitive to oxidative conditions. Degas your solvent and run the reaction under an inert atmosphere. Check for the formation of colored byproducts, which can indicate oxidative coupling or degradation. | The electron-rich phenol ring is susceptible to oxidation, which competes with the desired trifluoromethylthiolation pathway. |
| Incorrect Stoichiometry | Carefully re-evaluate the stoichiometry. Try increasing the equivalents of the trifluoromethylthiolating reagent incrementally (e.g., from 1.2 eq to 1.5 eq to 2.0 eq). | If the reagent is being consumed by side reactions or is not perfectly pure, an excess may be required to drive the reaction to completion. |
| Poor Solubility | Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. | The reaction can only occur in the solution phase. If a reactant crashes out, the reaction rate will plummet. |
Section 3: Key Experimental Protocols
This section provides a detailed, representative protocol for achieving high regioselectivity.
Protocol 1: para-Selective Trifluoromethylthiolation of Phenols
This protocol is adapted from general procedures for electrophilic trifluoromethylthiolation, optimized for para-selectivity.
Workflow Diagram:
Caption: General workflow for para-selective trifluoromethylthiolation.
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10 minutes.
-
Dissolution: Add anhydrous dichloromethane (DCM, 0.1 M concentration) via syringe and stir until the phenol is fully dissolved.
-
Cooling: Place the flask in an ice-water bath (0 °C) or a dry ice/acetone bath (-20 °C) and allow it to equilibrate for 15 minutes.
-
Reagent Addition: In a separate vial under an inert atmosphere, weigh the electrophilic trifluoromethylthiolating reagent (e.g., N-Trifluoromethylthiosaccharin, 1.2 mmol, 1.2 eq). Dissolve it in a minimal amount of anhydrous DCM and add it dropwise to the stirred phenol solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the cold temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-16 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the para-substituted product.
References
-
Ng, K. K., & Baran, P. S. (2015). A User-Friendly ortho-Trifluoromethylthiolation of Phenols. Angewandte Chemie International Edition, 54(42), 12347-12349. [Link]
Technical Support Center: Catalyst Selection for Efficient Trifluoromethylthiolation
Welcome to the technical support center for trifluoromethylthiolation reactions. The strategic incorporation of the trifluoromethylthio (SCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties.[1][2][3] However, the successful installation of this moiety is highly dependent on the judicious selection of a catalyst and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles.
I. Foundational Principles: A Mechanistic Overview
A thorough understanding of the underlying reaction mechanisms is paramount for effective troubleshooting. Trifluoromethylthiolation reactions can be broadly categorized based on the nature of the SCF₃ source and the catalytic system employed.
Key Catalytic Systems:
-
Transition-Metal Catalysis: Copper, palladium, and gold complexes are workhorses in this field, each offering distinct advantages.[4][5]
-
Copper-catalyzed reactions are particularly prevalent due to copper's cost-effectiveness and versatile reactivity. These systems can facilitate both nucleophilic and electrophilic trifluoromethylthiolation pathways.[6][7][8]
-
Palladium and nickel catalysts are often employed for the trifluoromethylthiolation of aryl halides, though they can be sensitive to air and moisture.[5][9]
-
Gold catalysis has emerged as a mild and efficient method with a broad substrate scope, particularly for the trifluoromethylthiolation of organohalides.[5]
-
-
Photoredox Catalysis: This approach utilizes light to initiate radical-based trifluoromethylthiolation, often under mild reaction conditions.[1][9] It has proven effective for substrates that are challenging for traditional transition-metal catalysis.
-
Dual Catalysis: Combining different catalytic modes, such as Lewis acid and Lewis base catalysis, can lead to enhanced reactivity and efficiency.[10]
The Nature of the Trifluoromethylthiolating Reagent:
The choice of the SCF₃ source is intrinsically linked to the catalyst and reaction mechanism.
-
Electrophilic Reagents: These reagents, such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, deliver an "SCF₃⁺" equivalent.[11][12][13][14] They are often shelf-stable and highly reactive.[12][13][15]
-
Nucleophilic Reagents: Reagents like AgSCF₃ and Me₄NSCF₃ provide a nucleophilic "SCF₃⁻" source.[5][6] AgSCF₃ is noted for its stability and ready availability.[5]
-
Radical Precursors: Some reagents can generate the SCF₃ radical under specific conditions, often initiated by light or a radical initiator.[3]
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your trifluoromethylthiolation experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired trifluoromethylthiolated product. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Inactive Catalyst
-
Expertise & Experience: Many transition-metal catalysts, particularly those involving Pd(0) or Ni(0), can be sensitive to air and moisture, leading to catalyst deactivation. Copper catalysts, while generally more robust, can also be affected by atmospheric oxygen.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
Use Fresh Catalyst: If possible, use a freshly opened bottle of the catalyst or a catalyst from a reliable supplier.
-
Consider a Pre-catalyst: Some reactions benefit from the use of a stable pre-catalyst that is activated in situ.
-
Ligand Choice: For copper and palladium-catalyzed reactions, the choice of ligand is critical. The ligand can stabilize the active catalytic species and promote the desired reactivity. Experiment with different ligands if the initial choice is ineffective.
-
Possible Cause 2: Poor Reagent Stability or Reactivity
-
Expertise & Experience: The stability of trifluoromethylthiolating reagents can vary. Some electrophilic reagents can be moisture-sensitive, while nucleophilic sources like AgSCF₃ can be light-sensitive.
-
Troubleshooting Steps:
-
Check Reagent Quality: Use a fresh, high-purity trifluoromethylthiolating reagent.
-
Proper Handling: Handle air- and moisture-sensitive reagents in a glovebox. Protect light-sensitive reagents from light.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the reagent is used. An excess may be required in some cases.
-
Possible Cause 3: Sub-optimal Reaction Conditions
-
Expertise & Experience: Temperature, solvent, and reaction time are critical parameters that can significantly impact yield.
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are observed, lowering the temperature may be beneficial. For instance, some gold-catalyzed trifluoromethylthiolations show improved yields at elevated temperatures (e.g., 70 °C).[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Screen a range of solvents (e.g., MeCN, DCM, DCE, THF, DMF). For example, in certain trifluoromethylthiolations of difluoro enol silyl ethers, acetonitrile was found to be a superior solvent to dichloromethane.[16]
-
Reaction Time: Monitor the reaction progress by techniques like TLC, GC-MS, or ¹⁹F NMR to determine the optimal reaction time.
-
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired compound. What are the common side reactions and how can I suppress them?
A: Side product formation often points to issues with reaction selectivity or reagent decomposition.
Possible Cause 1: Homocoupling of the Substrate
-
Expertise & Experience: In cross-coupling reactions, homocoupling of the starting material (e.g., aryl halide) can compete with the desired trifluoromethylthiolation. This is often promoted by high temperatures or overly reactive catalysts.
-
Troubleshooting Steps:
-
Lower Temperature: Reducing the reaction temperature can often disfavor the homocoupling pathway.
-
Adjust Catalyst Loading: In some cases, a lower catalyst loading can improve selectivity.
-
Ligand Modification: The electronic and steric properties of the ligand can influence the relative rates of cross-coupling and homocoupling.
-
Possible Cause 2: Decomposition of the Trifluoromethylthiolating Reagent
-
Expertise & Experience: Some trifluoromethylthiolating reagents can decompose under the reaction conditions, leading to the formation of undesired byproducts. For example, electrophilic reagents can react with nucleophilic solvents or impurities.
-
Troubleshooting Steps:
-
Use High-Purity Reagents and Solvents: Ensure all components of the reaction are of high purity.
-
Choose a Non-Nucleophilic Solvent: If using an electrophilic SCF₃ source, avoid nucleophilic solvents like alcohols unless they are part of the desired reaction.
-
Control Reaction Time: Prolonged reaction times can sometimes lead to reagent decomposition. Monitor the reaction and quench it once the starting material is consumed.
-
Possible Cause 3: Reaction with Solvent or Additives
-
Expertise & Experience: The solvent or additives (e.g., bases, salts) can sometimes participate in side reactions.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that is inert under the reaction conditions.
-
Additive Screening: If using additives, screen different options to find one that promotes the desired reaction without causing side reactions. For instance, in some trifluoromethylthiolations, potassium fluoride (KF) was found to be a more effective and selective activator than cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[16]
-
Data-Driven Catalyst and Condition Selection
To minimize side products and maximize yield, a systematic evaluation of catalysts and conditions is often necessary.
| Catalyst/Precursor | Ligand | SCF₃ Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | BrettPhos | Me₄NSCF₃ | 4-Bromobenzonitrile | 100 | 18 | 85 | [4] |
| CuBr | 1,10-phenanthroline | AgSCF₃ | 4-Iodoanisole | RT | 12 | 92 | [4] |
| (MeDalPhos)AuCl | - | AgSCF₃ | 4-Iodobenzonitrile | 70 | 1 | 97 | [4] |
| Ni(II) salt / Ir photocatalyst | - | (not specified) | Aryl iodides | RT | (not specified) | (not specified) | [9] |
| Cu(CH₃CN)₄PF₆ | PyBox Ligand (L5) | AgSCF₃ | Propargyl Sulfonate | -40 | 120 | 72 | [6] |
III. Frequently Asked Questions (FAQs)
Q1: I am performing a late-stage functionalization on a complex molecule with multiple functional groups. Which catalytic system is generally considered the most robust and functional group tolerant?
A1: For late-stage functionalization, mild reaction conditions and high functional group tolerance are paramount.[9] Gold-catalyzed trifluoromethylthiolation has shown remarkable robustness in this regard, successfully functionalizing bioactive molecules containing sensitive groups like chlorides, ketones, ethers, and carboxylic acids without the need for protecting groups.[5] Photoredox catalysis using nickel and an iridium photocatalyst also demonstrates broad functional group tolerance.[9]
Q2: My substrate is an unactivated olefin. What catalytic approach would you recommend for its trifluoromethylthiolation?
A2: The trifluoromethylthiolation of unactivated olefins can be challenging. A copper-catalyzed approach using an electrophilic trifluoromethylating reagent like a Togni-type reagent has been shown to be effective.[17] It's important to carefully optimize the reaction conditions, as side products such as chlorinated and bis(trifluoromethylated) compounds can form.[17] Using a slight excess of the olefin can help suppress the formation of bis(trifluoromethylated) byproducts.[17]
Q3: I am working with an aryl boronic acid. What are the key considerations for its trifluoromethylthiolation?
A3: Copper-catalyzed oxidative trifluoromethylthiolation is a viable strategy for aryl boronic acids.[2] This approach often utilizes a nucleophilic trifluoromethylating reagent in the presence of an oxidant. Alternatively, organotrifluoroborates, which are often more stable and easier to handle than boronic acids, can be effectively trifluoromethylated using a copper catalyst and an electrophilic Togni's reagent.[18] For these reactions, the presence of a suitable ligand and molecular sieves can be crucial for achieving high efficiency.[18]
Q4: How do I choose between an electrophilic and a nucleophilic trifluoromethylthiolating reagent?
A4: The choice depends on your substrate and the catalytic system.
-
Electrophilic reagents are well-suited for nucleophilic substrates such as enolates, indoles, and electron-rich arenes.
-
Nucleophilic reagents are typically used in cross-coupling reactions with electrophilic substrates like aryl halides or in copper-catalyzed reactions involving oxidative addition.[3]
Catalyst and Reagent Selection Logic
Caption: Decision guide for choosing the type of trifluoromethylthiolating reagent.
IV. Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylthiolation of an Aryl Iodide
This protocol is adapted from a representative copper-catalyzed reaction.[4]
-
To an oven-dried reaction vial, add CuBr (5 mol%), 1,10-phenanthroline (10 mol%), and AgSCF₃ (1.2 equivalents).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the aryl iodide (1.0 equivalent) and degassed solvent (e.g., DMF, 0.2 M).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl trifluoromethyl sulfide.
Protocol 2: General Procedure for Trifluoromethylthiolation of a Difluoro Enol Silyl Ether
This protocol is based on a method using an electrophilic trifluoromethylthiolating reagent.[16][19]
-
In a glovebox, add the difluoro enol silyl ether (1.0 equivalent), N-trifluoromethylthiodibenzenesulfonimide (1.0 equivalent), and KF (1.0 equivalent) to a dry reaction vial.
-
Add dry acetonitrile (0.2 M).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the product.
V. References
-
Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates. Chinese Chemical Society. [Link]
-
Shelf-stable reagents for electrophilic trifluoromethylthiolation. ResearchGate. [Link]
-
Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PMC. [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. MDPI. [Link]
-
trifluoromethylthiolation. ResearchGate. [Link]
-
Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent. ResearchGate. [Link]
-
Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. PMC. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]
-
Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate. [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. [Link]
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. PMC. [Link]
-
Copper-catalyzed trifluoromethyl thiolation of nucleophiles with hypervalent iodonium ylide. ResearchGate. [Link]
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. PMC. [Link]
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. [Link]
-
Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. [Link]
-
Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. [Link]
-
Substrates scope of trifluoromethylthiolation of aryl halides. ResearchGate. [Link]
-
N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 19. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GC/MS Analysis of Complex Phenol Mixtures
Welcome to the technical support center for Gas Chromatography/Mass Spectrometry (GC/MS) analysis of phenolic compounds. Phenols are a challenging class of analytes due to their polarity, acidity, and potential for interaction with active sites within the GC system. This guide provides in-depth, experience-based solutions to common problems encountered by researchers and drug development professionals. Our approach is structured in a practical question-and-answer format, focusing on the causality behind experimental issues and providing robust, self-validating protocols.
Part 1: Sample Preparation and Derivatization FAQs
The analysis of phenols by GC/MS almost invariably requires a derivatization step to reduce their polarity and increase their volatility and thermal stability.[1] This initial stage is the source of many analytical problems.
Q1: My derivatization seems incomplete, leading to low and inconsistent analyte response. What can I do?
A1: Incomplete derivatization is a frequent issue, often stemming from the presence of moisture, incorrect reagent-to-analyte ratios, or suboptimal reaction conditions. Phenols must be derivatized to cap the active hydroxyl group, which would otherwise lead to severe peak tailing and poor sensitivity.[2][3]
Causality & Solution:
-
Moisture is the Enemy: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are highly sensitive to moisture. Water will preferentially react with the reagent, consuming it before it can react with your analytes.
-
Action: Ensure all glassware is rigorously dried. Dry your sample extracts completely under a stream of nitrogen before adding the derivatization reagent. Consider passing your solvent over a drying agent if necessary.
-
-
Reagent Stoichiometry: An insufficient amount of derivatization reagent will lead to an incomplete reaction, especially in complex matrices where other active compounds (e.g., alcohols, amines) may also be present.
-
Action: A common starting point is a mass ratio of 1:10 for phenol to derivatization reagent.[3] It is often necessary to optimize this ratio. Create a series of standards with increasing reagent amounts to find the point where the analyte response plateaus, indicating a complete reaction.
-
-
Reaction Kinetics (Time & Temperature): Derivatization is a chemical reaction that requires sufficient time and energy.
-
Action: Optimal conditions vary by reagent and analyte. For BSTFA, a reaction at 37.5°C for 12 hours has been shown to be effective for complex polyphenol mixtures.[3] For MTBSTFA, heating at 60-70°C for 30-60 minutes is typical. Always consult the literature or the reagent manufacturer's guidelines and optimize for your specific mixture.
-
-
Sample Preparation: Aliquot your dried sample extract into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile). Add 100 µL of BSTFA (often with 1% TMCS as a catalyst). Note: The ratio may need optimization.
-
Reaction: Cap the vial tightly and place it in a heating block or oven at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection.
-
Analysis: Inject 1 µL into the GC/MS system. The derivatized sample is often stable for several hours, but stability should be verified.
This diagram outlines the critical steps and decision points for successful phenol derivatization.
Caption: Workflow for successful phenol derivatization.
Part 2: Gas Chromatography (GC) Separation FAQs
Even with perfect derivatization, the chromatographic separation of complex phenol mixtures presents significant challenges.
Q2: I see severe peak tailing for my derivatized phenols. What is the cause?
A2: Peak tailing is the most common chromatographic problem for phenols. It occurs when analyte molecules interact with "active sites" in the GC flow path.[4] These sites, which contain exposed silanol (-Si-OH) groups or metal oxides, can form hydrogen bonds with any remaining polar character on the analyte, delaying its elution and causing a "tail."
Causality & Solution:
-
Active Inlet Liner: The hot injection port is a primary location for analyte degradation and interaction. Standard glass wool liners are notoriously active.
-
Column Contamination/Aging: Non-volatile matrix components can accumulate at the head of the GC column, creating new active sites. Over time, the stationary phase itself can degrade.
-
Action: Perform column maintenance by trimming 10-20 cm from the front of the column.[7] This removes the most contaminated section. If tailing persists, the column may be damaged beyond repair and require replacement.
-
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet and detector can create dead volume or expose the analyte to active metal surfaces, causing peak distortion.[8]
-
Action: Ensure the column is cut cleanly with a ceramic scoring wafer to create a square, flat end. Follow the instrument manufacturer's instructions precisely for the correct column installation depth.
-
This logical flow chart provides a systematic approach to diagnosing the cause of peak tailing.
Caption: A logical troubleshooting tree for peak tailing.
Q3: How do I choose the right GC column for a complex mixture of phenols?
A3: Column selection is a balance between stationary phase polarity, column dimensions, and film thickness. The goal is to achieve separation based on the boiling points and specific interactions of your derivatized phenol isomers.
Causality & Solution:
-
Stationary Phase: The polarity of the stationary phase should generally match the polarity of the analytes ("like dissolves like").[9] Since phenols are derivatized to be less polar, a low-to-mid polarity column is usually the best choice.
-
Action: A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5ms) is the most common and versatile choice.[10] It provides excellent separation for a wide range of semi-volatile compounds. For more polar phenols, a higher phenyl content phase (e.g., DB-35ms) may offer better selectivity.
-
-
Column Dimensions (Length, I.D.): These parameters control efficiency and analysis time.
-
Action: A 30-meter column is a standard length providing a good balance of resolution and run time. A 0.25 mm internal diameter (I.D.) is typical. For highly complex mixtures requiring maximum resolution, a 60-meter column can be used. To speed up analysis without significant resolution loss, a shorter, narrower column (e.g., 15m x 0.15mm) can be employed, but requires adjusting method parameters.[11]
-
| Stationary Phase | Polarity | Common Trade Names | Primary Application |
| 100% Dimethylpolysiloxane | Non-Polar | DB-1, HP-1, Rtx-1 | General purpose, boiling point separation |
| 5% Phenyl-methylpolysiloxane | Low Polarity | DB-5ms, HP-5ms, TG-5MS | Most common choice for phenols , environmental semivolatiles[10] |
| 35% Phenyl-methylpolysiloxane | Mid Polarity | DB-35, HP-35 | Increased selectivity for aromatic compounds |
| Polyethylene Glycol (PEG) | High Polarity | DB-WAX, HP-INNOWax | For underivatized, highly polar compounds (less common for phenols)[12] |
Part 3: Mass Spectrometry (MS) Detection & Data Analysis FAQs
The mass spectrometer provides identification and quantification, but it is not immune to issues that can compromise data quality.
Q4: The mass spectrum for my phenol doesn't match the library spectrum. Why?
A4: Mismatches can occur due to several factors, including co-elution with an interfering compound, incorrect derivatization, or issues with the MS ion source.
Causality & Solution:
-
Co-elution: If another compound elutes at the same time as your analyte, their mass spectra will be combined, leading to a poor library match.
-
Action: Review the chromatogram for peak symmetry. A "fronted" or "tailed" peak may hide a small co-eluting impurity. Adjust the GC temperature program (e.g., slow the ramp rate) to improve separation.[11]
-
-
Incomplete or Alternative Derivatization: If the derivatization is incomplete, you may see a spectrum of the underivatized phenol. Some complex phenols with multiple hydroxyl groups may form di- or tri-silylated derivatives.
-
Action: Check for the expected molecular ion of the fully derivatized compound. For a TMS-derivatized phenol, the molecular ion will be the original molecular weight + 72 amu for each TMS group added. Phenol's characteristic fragmentation includes a strong molecular ion peak and a loss of CO (M-28).[13][14]
-
-
Ion Source Contamination: A dirty ion source can lead to peak tailing within the MS itself and cause spectral distortions or ion suppression.
-
Action: If chromatographic peak shapes are good but MS sensitivity is low and spectra are poor, the ion source likely needs cleaning. Follow the manufacturer's procedure for cleaning the source components.
-
Q5: Why is the sensitivity for my derivatized phenols low?
A5: Low sensitivity can stem from problems in the injector, the column, or the detector.
Causality & Solution:
-
Injector Discrimination: High molecular weight compounds (like derivatized phenols) can be vaporized less efficiently in a hot split/splitless injector, a phenomenon known as discrimination.
-
Action: Ensure the injector temperature is adequate (e.g., 250-280°C). Consider using a pulsed splitless injection, which uses a higher initial pressure to transfer the sample onto the column more efficiently.
-
-
Leaks in the System: A small leak in the carrier gas flow path will reduce the amount of analyte reaching the detector and introduce oxygen, which can damage the column and degrade the signal.[15]
-
Action: Use an electronic leak detector to systematically check all fittings from the gas trap to the detector. Pay close attention to the septum nut and column connections.
-
-
Detector Issues: An aging electron multiplier (EM) in the mass spectrometer will have a reduced response.
-
Action: Check the EM voltage during an autotune procedure. If the voltage is approaching the maximum limit, the EM is nearing the end of its life and should be replaced.[10]
-
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
-
YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]
-
Kubec, R., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. Retrieved from [Link]
-
Zazouli, M. A., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). GC - MS Troubleshooting Sheets. Retrieved from [Link]
-
ResearchGate. (2016). What is the best way to analyze phenol concentration in waste water using GC/MS?. Retrieved from [Link]
-
Li, X., et al. (2018). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Chromatography Forum. (2011). phenol gc method reproducibility issues. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
LCGC North America. (2020). Overview of Methods and Considerations for Handling Complex Samples. Retrieved from [Link]
-
MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
-
LCGC North America. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Separation Science. (n.d.). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
Sources
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.gnest.org [journal.gnest.org]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. scribd.com [scribd.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. postnova.com [postnova.com]
- 13. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Stability issues of 2-Methyl-4-(trifluoromethylthio)phenol under reaction conditions
Technical Support Center: 2-Methyl-4-(trifluoromethylthio)phenol
A Guide to Navigating Stability and Reactivity in Experimental Chemistry
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and reactivity of this compound. By understanding its unique chemical nature, you can better anticipate its behavior under various reaction conditions, troubleshoot common issues, and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the structural features of this compound and how they dictate its stability and reactivity.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The behavior of this molecule is governed by the interplay of three key functional groups on the aromatic ring:
-
Phenolic Hydroxyl (-OH): This group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily directing incoming groups to the ortho and para positions.
-
Methyl (-CH₃): A weakly electron-donating group that also provides a slight activating effect.
-
Trifluoromethylthio (-SCF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] It is also highly lipophilic.[2] This group deactivates the aromatic ring, making it less susceptible to electrophilic attack, and can enhance the metabolic stability of molecules containing it.[2][3]
The combined effect is a molecule with a complex electronic profile. While the hydroxyl group strongly activates the ring, the -SCF₃ group significantly tempers this reactivity.
Q2: How does the trifluoromethylthio (-SCF₃) group affect the reactivity of the aromatic ring in electrophilic substitution reactions?
A2: The -SCF₃ group is strongly deactivating, which means it reduces the rate of electrophilic aromatic substitution compared to phenol or cresol. This deactivation stems from its powerful electron-withdrawing nature.[4] In reactions like nitration, halogenation, or Friedel-Crafts, this can lead to sluggish reactions or require harsher conditions (e.g., stronger acids, higher temperatures) to achieve good conversion. The strong electron-withdrawing nature of the trifluoromethylthio group significantly influences the reactivity of such compounds.[4]
Q3: Is the thioether linkage in this compound susceptible to oxidation?
A3: Yes. The sulfur atom in the trifluoromethylthio group is in a lower oxidation state and is susceptible to oxidation. This is a critical stability concern, especially when using oxidative reagents or under aerobic conditions. The expected oxidation pathway proceeds first to the corresponding sulfoxide (2-Methyl-4-(trifluoromethylsulfinyl)phenol) and, upon further oxidation, to the sulfone (2-Methyl-4-(trifluoromethylsulfonyl)phenol). This is a common degradation pathway for thioethers.[5] Reactions involving strong oxidants like nitric acid or hydrogen peroxide must be carefully controlled to avoid this side reaction.
Q4: What is the expected acidity of the phenolic proton in this molecule?
A4: The acidity of the phenolic proton is expected to be significantly higher (i.e., a lower pKa) than that of 2-methylphenol (o-cresol). The strong electron-withdrawing -SCF₃ group at the para position stabilizes the resulting phenoxide conjugate base, thereby increasing the acidity of the parent phenol.[1] This enhanced acidity makes the molecule more prone to deprotonation under mildly basic conditions, which can be a factor in designing reaction conditions, particularly for O-alkylation or O-acylation reactions.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides practical advice for overcoming specific challenges encountered during reactions involving this compound.
Issue 1: Low Yields or No Reaction in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
-
Plausible Cause: The powerful deactivating effect of the para-SCF₃ group is likely counteracting the activating effects of the hydroxyl and methyl groups, making the ring insufficiently nucleophilic for the reaction to proceed under standard conditions.
-
Troubleshooting Steps:
-
Increase Reagent Electrophilicity: Use a stronger Lewis or Brønsted acid to generate a more potent electrophile. For example, in trifluoromethylthiolation of less reactive phenols, triflic acid is often required instead of the milder BF₃·Et₂O.[4][6] This principle applies to other electrophilic substitutions.
-
Elevate Reaction Temperature: Cautiously increase the reaction temperature while monitoring for decomposition or side product formation by TLC or LC-MS.
-
Protect the Hydroxyl Group: The phenolic -OH can coordinate with Lewis acids, potentially altering its directing effect or leading to undesired side reactions. Protecting it as a less-coordinating ether (e.g., methyl ether or silyl ether) can sometimes improve outcomes.
-
Verify Reagent Purity: Ensure all reagents and solvents are anhydrous, as moisture can quench catalysts and inhibit the reaction.[7]
-
Issue 2: Formation of Unidentified, More Polar Byproducts, Especially with Oxidizing Agents
-
Plausible Cause: The thioether linkage is being oxidized to the sulfoxide or sulfone, which are significantly more polar than the starting material.
-
Troubleshooting Steps:
-
Select Milder Reagents: If the primary reaction is not oxidation, avoid strong oxidants. For example, for bromination, use NBS in a non-polar solvent rather than Br₂ in a protic solvent which might have oxidative impurities.
-
Control Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to minimize over-oxidation.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation, which can be a factor over long reaction times or at elevated temperatures.
-
Stoichiometric Control: Use the minimum required stoichiometry of the oxidizing agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 3: Compound Degradation During Aqueous Work-up or Silica Gel Chromatography
-
Plausible Cause: The compound may be sensitive to pH extremes or prolonged exposure to silica gel, which is acidic and can catalyze degradation. Phenols can also be prone to air oxidation, which is often accelerated on a high-surface-area medium like silica.
-
Troubleshooting Steps:
-
Neutralize Work-up: Ensure the aqueous work-up is performed at or near neutral pH. Avoid strong acid or base washes unless necessary, and if used, minimize contact time.
-
Deactivate Silica Gel: If silica gel chromatography is necessary, consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent (e.g., 0.1-1% v/v). This neutralizes acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like C18) for purification if sensitivity to silica is confirmed.
-
Minimize Purification Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.
-
Part 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for common procedures related to the handling and modification of this compound.
Protocol 1: General Procedure for Hydroxyl Group Protection (as a TBDMS Ether)
This protocol is useful for preventing side reactions at the phenolic -OH group during subsequent synthetic steps.
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using hexane/ethyl acetate as eluent) to yield the TBDMS-protected phenol.
-
Protocol 2: Recommended Purification by Flash Chromatography
This protocol is designed to minimize degradation on silica gel.
-
Materials:
-
Crude reaction mixture containing the target compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM gradient)
-
Triethylamine (optional, for deactivation)
-
-
Procedure:
-
Prepare the eluent system. If compound instability is suspected, add 0.5% triethylamine to the chosen solvent mixture.
-
Dry-load the crude material onto a small amount of silica gel to ensure even application to the column.
-
Pack the column with silica gel slurried in the initial, low-polarity eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Run the column using a gradient of increasing polarity, applying positive pressure (flash chromatography) to expedite the separation.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. If triethylamine was used, it can typically be removed by co-evaporation with a low-boiling solvent like DCM.
-
Part 4: Data Summaries and Visualizations
Table 1: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Effect |
| -OH | 1 | Strong Electron-Donating | Activating | Ortho, Para |
| -CH₃ | 2 | Weak Electron-Donating | Activating | Ortho, Para |
| -SCF₃ | 4 | Strong Electron-Withdrawing | Deactivating | Meta* |
*Note: The directing effect of the -SCF₃ group is largely overridden by the powerful ortho, para-directing hydroxyl group.
Diagrams of Key Processes
Caption: Potential oxidation pathway of the thioether linkage.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
-
Guo, Y., et al. (2017). Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. CHINESE CHEM LETT. Referenced in ResearchGate. [Link]
-
Jereb, M., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Jereb, M., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 3103-3115. RSC Publishing. [Link]
-
Ma, M. Y. (2023). Study On Radical Trifluoromethyl(thio)lation Of Aromatic Alkenes. Globe Thesis. [Link]
-
Sáfrán, G., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Xu, C., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. ACS Publications. [Link]
-
Wang, Z-L., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Wikipedia. Trifluoromethylation. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethylthio Group: Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]
-
Farag, S., et al. (2013). Biochemical, Transcriptional and Translational Evidences of the Phenol-Meta-Degradation Pathway by the Hyperthermophilic Sulfolobus Solfataricus 98/2. PLOS ONE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. globethesis.com [globethesis.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethylthio)phenol
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethylthio)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis. The trifluoromethylthio (-SCF3) group is a critical pharmacophore due to its high lipophilicity and strong electron-withdrawing nature, which can significantly enhance the metabolic stability and cell-membrane permeability of drug candidates[1]. This guide focuses on a modern and reliable method for its introduction onto a cresol scaffold.
I. Core Synthesis Protocol: Electrophilic Trifluoromethylthiolation of o-Cresol
The recommended method for synthesizing this compound is the direct electrophilic aromatic substitution on o-cresol. This approach offers high regioselectivity and good yields, avoiding the multi-step sequences and harsh reagents of older methods. The reaction proceeds via an acid-promoted activation of an electrophilic SCF3-transfer reagent, followed by attack from the electron-rich phenol ring.
Reaction Mechanism Overview
The reaction is believed to follow an electrophilic aromatic substitution (EAS) pathway[2]. The strong Brønsted acid (promoter) protonates the electrophilic reagent, N-(trifluoromethylthio)aniline, creating a more potent electrophile. The electron-rich o-cresol then attacks this species, preferentially at the para-position due to steric hindrance from the methyl group and the directing effect of the hydroxyl group. Subsequent deprotonation restores aromaticity, yielding the final product.
Caption: Simplified mechanism of trifluoromethylthiolation.
Experimental Procedure (Lab Scale: 1-10 mmol)
This protocol is adapted from established literature procedures for the acid-promoted trifluoromethylthiolation of phenols[3].
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Typical Amount (1 mmol scale) | Stoichiometry | Notes |
| o-Cresol | C₇H₈O | 108.14 | 108 mg | 1.0 equiv | Ensure purity >98% |
| N-(trifluoromethylthio)aniline | C₇H₆F₃NS | 193.19 | 251 mg | 1.3 equiv | Store under inert gas, away from moisture |
| Triflic Acid (TfOH) | CF₃SO₃H | 150.08 | 195 mg (116 µL) | 1.3 equiv | Highly corrosive, handle with extreme care |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - | Anhydrous grade recommended |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~20 mL | - | Saturated solution for workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying organic phase |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add o-cresol (1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of o-cresol) and stir until the o-cresol is fully dissolved.
-
Reagent Addition: Add N-(trifluoromethylthio)aniline (1.3 equiv) to the solution.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add triflic acid (1.3 equiv) dropwise via syringe. Caution: The addition can be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-cresol) is consumed (typically 12-16 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction & Wash: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with water (1 x 20 mL), then with brine (1 x 20 mL).
-
Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., 98:2 to 95:5) to yield this compound as a yellow, viscous liquid[2].
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reagents: Moisture has degraded the triflic acid or the SCF3 reagent. 2. Insufficient Activation: The promoter (acid) is not strong enough or used in insufficient quantity. 3. Low Temperature: Reaction is too slow at room temperature. | 1. Use freshly opened or properly stored anhydrous reagents. Ensure glassware is thoroughly dried[4]. 2. Increase the equivalents of triflic acid cautiously to 1.5-2.0 equiv. For less reactive phenols, TfOH is generally superior to BF₃·Et₂O[2]. 3. Gently warm the reaction to 30-40 °C, but monitor closely for side product formation. |
| Formation of Multiple Products (by TLC/NMR) | 1. Over-reaction/Polysubstitution: The product is sufficiently activated for a second trifluoromethylthiolation. 2. Oxidation of Phenol: Presence of oxidizing impurities or air, especially with highly activated phenols. 3. Formation of Isomers: Small amounts of ortho-substituted product may form. | 1. Use a slight excess of the phenol relative to the SCF3 reagent or add the SCF3 reagent slowly to a solution of the phenol and acid. 2. Ensure the reaction is run under a strict inert atmosphere. Degas solvents if necessary. 3. The para-product is strongly favored. Isomers can typically be separated by careful column chromatography. |
| Difficult Purification / Oily Product | 1. Residual Acid: Traces of triflic acid remaining after workup can cause streaking on silica gel and product degradation. 2. Byproducts from SCF3 Reagent: Aniline or other derivatives from the SCF3 reagent may be present. 3. Product Volatility: The product may have some volatility. | 1. Ensure the NaHCO₃ wash is thorough. A dilute NaOH wash can be used, but this may lead to emulsions. 2. The standard workup and chromatography should remove these. An initial "filtration" through a short plug of silica can remove polar baseline impurities[3]. 3. Be cautious during solvent removal on the rotary evaporator; avoid high temperatures and excessive vacuum. |
| Reaction Stalls Before Completion | 1. Reagent Degradation: One of the reagents may be degrading over the extended reaction time. 2. Insufficient Stirring: In larger scale reactions, poor mixing can lead to localized concentration gradients. | 1. Add a small additional charge of the SCF3 reagent and/or acid to see if the reaction restarts. 2. Ensure vigorous stirring, especially if the reaction mixture is not fully homogeneous. |
III. Scaling Up the Synthesis
Transitioning from a 1 mmol lab-scale synthesis to a multi-gram or pilot scale requires careful consideration of several factors.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4-(trifluoromethylthio)phenol
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the chemical environment of individual atoms within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-4-(trifluoromethylthio)phenol, a compound of interest due to the unique electronic properties imparted by the trifluoromethylthio group.
This guide will not only dissect the NMR spectral features of the target molecule but also provide a comparative analysis with structurally related, commercially available alternatives. This comparative approach, supported by experimental data, aims to equip researchers with a practical understanding of how substituent effects manifest in NMR spectra, thereby aiding in the characterization of similar chemical entities.
Interpreting the Spectroscopic Signature: ¹H and ¹³C NMR of this compound
The structural characterization of this compound by NMR spectroscopy reveals a distinct set of signals that are diagnostic of its chemical architecture. The spectra were acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1]
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by the following key resonances:
-
Aromatic Protons: The three protons on the benzene ring appear as distinct signals due to their unique electronic environments.
-
A singlet at 7.42 ppm is assigned to the proton at the C5 position (H-5). This proton is deshielded by the adjacent trifluoromethylthio group.
-
A doublet of doublets at 7.38 ppm corresponds to the proton at the C3 position (H-3). The splitting pattern arises from coupling to the neighboring protons.
-
A doublet at 6.79 ppm is attributed to the proton at the C6 position (H-6), which is influenced by the adjacent hydroxyl group.
-
-
Hydroxyl Proton: A broad singlet observed at 5.07 ppm is characteristic of the phenolic hydroxyl (-OH) proton. The broadness of this signal is a result of chemical exchange with residual water in the solvent and intermolecular hydrogen bonding.[2]
-
Methyl Protons: A sharp singlet at 2.26 ppm corresponds to the three protons of the methyl group (-CH₃) at the C2 position.
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule:
-
Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent and give rise to distinct signals. The carbon attached to the trifluoromethylthio group (C-4) and the trifluoromethyl carbon itself show characteristic quartet splitting due to coupling with the three fluorine atoms.
-
The carbon bearing the hydroxyl group (C-1) resonates at 156.3 ppm .
-
The carbons at the C-3 and C-5 positions appear at 139.4 ppm and 136.0 ppm , respectively.
-
The carbon attached to the methyl group (C-2) is found at 125.3 ppm .
-
The carbon at the C-6 position resonates at 115.9 ppm .
-
The carbon attached to the trifluoromethylthio group (C-4) appears as a quartet at 114.7 ppm with a coupling constant (J) of 1.7 Hz.
-
-
Trifluoromethyl Carbon: The carbon of the trifluoromethyl (-CF₃) group exhibits a quartet at 129.6 ppm with a large coupling constant (J) of 308.1 Hz, a hallmark of the C-F coupling.
-
Methyl Carbon: The carbon of the methyl group (-CH₃) gives a signal at 15.6 ppm .
Comparative NMR Analysis: Understanding Substituent Effects
To better understand the influence of the trifluoromethylthio group on the NMR spectra, a comparison with commercially available analogs possessing different substituents at the 4-position is highly instructive. Here, we compare this compound with 4-Chloro-2-methylphenol and 2-Methyl-4-nitrophenol. The electronic nature of the substituent at the para-position to the hydroxyl group significantly impacts the chemical shifts of the aromatic protons and carbons.
| Compound | 4-Substituent | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] | Reference |
| This compound | -SCF₃ | 7.42 (d, J=1.8 Hz, 1H), 7.38 (dd, J=8.3, 1.8 Hz, 1H), 6.79 (d, J=8.3 Hz, 1H), 5.07 (s, 1H), 2.26 (s, 3H) | 156.3, 139.4, 136.0, 129.6 (q, J=308.1 Hz), 125.3, 115.9, 114.7 (q, J=1.7 Hz), 15.6 | Jereb, M. et al. (2015) |
| 4-Chloro-2-methylphenol | -Cl | 7.07 (d, J=2.4 Hz, 1H), 7.03 (dd, J=8.4, 2.4 Hz, 1H), 6.67 (d, J=8.4 Hz, 1H), 4.79 (s, 1H), 2.20 (s, 3H) | 151.0, 129.5, 128.8, 125.9, 125.0, 115.6, 15.7 | ChemicalBook |
| 2-Methyl-4-nitrophenol | -NO₂ | 8.05 (d, J=2.8 Hz, 1H), 7.95 (dd, J=8.8, 2.8 Hz, 1H), 6.90 (d, J=8.8 Hz, 1H), 5.80 (s, 1H), 2.30 (s, 3H) | 161.4, 140.9, 126.8, 125.5, 124.7, 115.3, 16.2 | Sigma-Aldrich |
The data clearly illustrates the electron-withdrawing nature of the -SCF₃, -Cl, and -NO₂ groups, which generally cause a downfield shift (deshielding) of the aromatic proton and carbon signals compared to unsubstituted phenol. The effect is most pronounced for the strongly withdrawing nitro group. Understanding these substituent-induced chemical shift variations is a fundamental aspect of NMR spectral interpretation for aromatic compounds.[3]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Logical Relationships in Spectral Interpretation
The process of elucidating a chemical structure from its NMR spectra involves a logical workflow that integrates different pieces of information.
Caption: Logical workflow for interpreting NMR spectral data to determine a chemical structure.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of this compound and its comparison with relevant analogs. By understanding the principles of NMR spectroscopy and the influence of chemical structure on spectral parameters, researchers can confidently elucidate the structures of novel compounds in their respective fields.
References
-
Jereb, M., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances, 5(12), 8919-8927. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Methyl-4-(trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule, offering deep insights into its chemical architecture. This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 2-Methyl-4-(trifluoromethylthio)phenol, a compound of interest in medicinal chemistry and materials science. By dissecting its probable fragmentation pathways, we offer a comparative framework against simpler, well-characterized analogues, thereby equipping researchers with the predictive power to interpret mass spectra of similarly complex molecules.
The Analytical Challenge of Polyfunctional Aromatic Compounds
This compound incorporates three key functional groups that collaboratively influence its fragmentation behavior: a hydroxyl group (phenol), a methyl group, and a trifluoromethylthio group on an aromatic ring. The interplay of these substituents—their electron-donating or -withdrawing nature, their propensity for rearrangement, and the relative strengths of their bonds—dictates the cascade of fragmentation events following ionization. Understanding these intricate interactions is paramount for accurate spectral interpretation.
Predicted Fragmentation Pathways of this compound
The molecular ion ([M]•+) of this compound (m/z 208) is expected to be reasonably stable due to the presence of the aromatic ring. The initial fragmentation events are likely to be dictated by the weakest bonds and the formation of the most stable fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: The methyl group attached to the aromatic ring provides a site for benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic compounds.[1] This would involve the loss of a hydrogen radical to form a stable benzyl-type cation.
-
Cleavage of the C-S Bond: The carbon-sulfur bond is susceptible to cleavage. This can occur in two ways:
-
Loss of the trifluoromethyl radical (•CF3), leading to a thiophenol-like fragment.
-
Loss of the trifluoromethylthio radical (•SCF3), resulting in a cresol-like fragment.
-
-
Fragmentation involving the Phenolic Group: Phenols typically exhibit characteristic fragmentation patterns, including the loss of carbon monoxide (CO) and a hydrogen atom.[2][3][4]
-
Rearrangement Reactions: Intramolecular rearrangements, such as the migration of the trifluoromethyl group, are also plausible, especially in the gas phase under energetic ionization conditions.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Sources
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Trifluoromethylthiolation: A Comparative Analysis of Modern Reagents
Introduction: The Power of the Trifluoromethylthio Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (-SCF3) group holds a privileged position. Its unique combination of high lipophilicity (Hansch parameter π = 1.44), strong electron-withdrawing character, and enhanced metabolic stability can profoundly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Consequently, the development of safe, efficient, and versatile reagents for introducing the -SCF3 moiety is a field of intense research.
This guide provides an in-depth, objective comparison of the primary classes of trifluoromethylthiolation reagents available to the modern chemist. Moving beyond a simple catalog, we will dissect the causality behind reagent choice, provide field-proven experimental protocols, and present comparative data to empower researchers to select the optimal tool for their specific synthetic challenge.
Understanding the Arsenal: A Classification of SCF3 Reagents
Trifluoromethylthiolation reagents can be broadly categorized into three classes based on the nature of the "SCF3" species they deliver: electrophilic, nucleophilic, and radical. The choice of reagent class is fundamentally dictated by the electronic nature of the substrate to be functionalized.
Caption: Logical workflow for selecting a trifluoromethylthiolation reagent class.
Electrophilic Trifluoromethylthiolation Reagents: The Workhorses
Electrophilic reagents are arguably the most widely used class, designed to react with a vast array of nucleophiles. These reagents function as "SCF3+" synthons and are particularly effective for the functionalization of electron-rich systems like arenes, heterocycles, and stabilized carbanions.[3]
Key Reagents:
-
N-(Trifluoromethylthio)saccharin (Shen/Lu's Reagent): A highly reactive, bench-stable, crystalline solid that can be synthesized in two steps from inexpensive saccharin.[4][5] It has become a go-to reagent for many applications due to its broad substrate scope and ease of handling.[6][7]
-
N-Trifluoromethylthio-dibenzenesulfonimide: A "super electrophilic" reagent that exhibits remarkably higher reactivity than the saccharin-based counterpart.[8] This increased power allows it to functionalize less reactive substrates without the need for an activator.[9]
-
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): Among the earliest developed shelf-stable electrophilic reagents, these sulfonium salts are effective but often require more steps for their synthesis, making them a more expensive option.[10]
Mechanism of Action: Friedel-Crafts Type Reaction
The trifluoromethylthiolation of an electron-rich arene, such as indole, typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The high electrophilicity of the reagent is driven by the presence of a potent electron-withdrawing group (e.g., saccharin), which makes the N-S bond highly polarized and susceptible to cleavage upon attack by a nucleophile. For less reactive substrates, a Lewis or Brønsted acid can be used to further activate the reagent.[1][11]
Caption: Mechanism of electrophilic trifluoromethylthiolation of indole.
Comparative Performance Data
The choice between electrophilic reagents often comes down to a balance of reactivity and cost. For highly activated substrates, the less expensive N-(trifluoromethylthio)saccharin is typically sufficient. However, for more challenging substrates, the superior electrophilicity of N-trifluoromethylthio-dibenzenesulfonimide justifies its use.
| Substrate | N-(Trifluoromethylthio)saccharin (Yield %) | N-Trifluoromethylthio-dibenzenesulfonimide (Yield %) | Conditions | Reference |
| Indole | 96 | >95 | Promoter-free, rt | [8][12] |
| 5-Bromobenzofuran | No Reaction | 85 | DMF, 80 °C, 1h | [8] |
| 1,3,5-Trimethoxybenzene | 95 | >95 | CH2Cl2, rt | [8] |
| 4-Methoxystyrene | <10 | 83 | DCE, 80 °C | [8] |
Nucleophilic Trifluoromethylthiolation Reagents: A Complementary Approach
Nucleophilic reagents deliver an "SCF3-" equivalent and are the method of choice for functionalizing electrophilic substrates, most notably aryl and vinyl halides.[13] These reactions typically require a transition-metal catalyst, with copper being the most common.[14]
Key Reagents:
-
Silver(I) Trifluoromethanethiolate (AgSCF3): A stable, commercially available solid. While effective, its high cost due to the silver content can be a significant drawback for large-scale synthesis.[13] It can be used directly or to generate other active species in situ.
-
Copper(I) Trifluoromethanethiolate (CuSCF3): A highly effective nucleophilic reagent. It can be prepared and used in situ from less expensive copper sources and AgSCF3 or other SCF3 precursors, offering a more cost-effective protocol.[15][16]
-
(Trifluoromethyl)trimethylsilane (TMSCF3) / Sulfur: An oxidative system where TMSCF3 and elemental sulfur combine to generate a nucleophilic trifluoromethylthiolating species.[14] This approach avoids expensive metal-thiolate reagents.
Mechanism of Action: Copper-Catalyzed Cross-Coupling
The trifluoromethylthiolation of an aryl iodide typically proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates. The cycle is initiated by the oxidative addition of the aryl iodide to a Cu(I)-SCF3 species, formed from the reaction of a copper(I) salt with the SCF3 source. This is followed by reductive elimination from the resulting Cu(III) intermediate to yield the aryl-SCF3 product and regenerate the active Cu(I) catalyst.
Caption: Simplified mechanism for Cu-catalyzed nucleophilic trifluoromethylthiolation.
Radical Trifluoromethylthiolation Reagents: Accessing New Reactivity
Radical trifluoromethylthiolation provides a powerful means to functionalize substrates that are poor electrophiles or nucleophiles, most notably through direct C-H bond functionalization.[17] These methods often employ an oxidant or photoredox catalysis to generate the key trifluoromethylthio radical (•SCF3).[18]
Key Reagent:
-
Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): This inexpensive, stable, and easy-to-handle white solid is not a direct source of •SCF3.[19] Instead, under oxidative conditions (e.g., with t-BuOOH or K2S2O8), it generates a trifluoromethyl radical (•CF3), which can then be trapped by a sulfur source or, in some cases, undergo further transformations to act as an SCF3 source.[9][19][20] More advanced protocols have been developed where CF3SO2Na, in the presence of a reductant like PPh3, can generate a trifluoromethylthiolating species in situ.[9]
Mechanism of Action: Radical C-H Functionalization
The generation of the reactive trifluoromethylthio radical is the key initiating step. For C-H trifluoromethylthiolation, the process often begins with the generation of a trifluoromethyl radical (•CF3) from Langlois' reagent and an oxidant. This electrophilic radical can then abstract a hydrogen atom from a C-H bond or add to an arene. The resulting carbon-centered radical is then trapped by a suitable SCF3 source to furnish the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 15. sci-hub.st [sci-hub.st]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. researchgate.net [researchgate.net]
- 18. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 20. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Methyl-4-(trifluoromethylthio)phenol and Other Substituted Phenols
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of the reactivity of 2-Methyl-4-(trifluoromethylthio)phenol against other commonly substituted phenols. This document synthesizes experimental data and mechanistic insights to inform experimental design and chemical synthesis.
Introduction: The Nuanced Reactivity of Substituted Phenols
Phenolic compounds are a cornerstone in organic synthesis and drug design, prized for their versatile reactivity. The hydroxyl group's strong activating, ortho, para-directing nature makes the aromatic ring highly susceptible to electrophilic substitution. However, the introduction of additional substituents dramatically modulates this reactivity, influencing not only the rate and regioselectivity of ring-based reactions but also the reactivity of the phenolic hydroxyl group itself. This guide focuses on this compound, a unique structure featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethylthio group. By comparing its reactivity profile to phenols bearing other substituents, we aim to provide a predictive framework for its synthetic utility.
Understanding Substituent Effects: A Physicochemical Perspective
The reactivity of a substituted phenol is governed by a complex interplay of electronic and steric effects. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the aromatic ring, enhancing its nucleophilicity and thus accelerating electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the ring's electron density, deactivating it towards electrophiles.
The trifluoromethylthio (-SCF₃) group is a potent EWG due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring. This effect significantly influences the acidity of the phenol and its reactivity in various chemical transformations.
To quantify these electronic effects, the Hammett equation (log(k/k₀) = σρ) is an invaluable tool. The substituent constant (σ) measures the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature. The Hammett constant for the para-trifluoromethylthio group (σₚ) is approximately +0.44, highlighting its strong electron-withdrawing nature through induction and resonance.
Acidity (pKa): A Measure of Hydroxyl Reactivity
The acidity of the phenolic proton is a direct measure of the stability of the corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).
| Compound | Substituents | pKa |
| Phenol | H | 10.00 |
| p-Cresol | 4-CH₃ | 10.26 |
| p-Nitrophenol | 4-NO₂ | 7.15 |
| 4-(Trifluoromethyl)phenol | 4-CF₃ | 9.39[1] |
| 4-(Trifluoromethylthio)phenol | 4-SCF₃ | ~8.53 (Predicted) [2] |
The predicted pKa of ~8.53 for 4-(trifluoromethylthio)phenol indicates it is a significantly stronger acid than phenol and p-cresol, a direct consequence of the potent electron-withdrawing nature of the -SCF₃ group which stabilizes the phenoxide anion. The presence of a methyl group at the ortho position in this compound would be expected to slightly decrease the acidity (increase the pKa) due to its electron-donating inductive effect.
Reactivity in Key Chemical Transformations
Electrophilic Aromatic Substitution
The hydroxyl group of phenols is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The overall rate of reaction is heavily influenced by the electronic nature of other substituents on the ring.
General Reactivity Trend: Phenols with EDGs > Phenol > Phenols with EWGs
In the case of this compound, the activating, ortho, para-directing hydroxyl and methyl groups are in opposition to the deactivating trifluoromethylthio group. The vacant ortho and meta positions relative to the hydroxyl group are potential sites for electrophilic attack.
A study on the electrophilic trifluoromethylthiolation of various substituted phenols provides valuable comparative data.[3][4] In this reaction, a trifluoromethylthio group is introduced onto the aromatic ring. It was observed that electron-rich phenols, such as catechol and pyrogallol, react smoothly, while less reactive phenols require stronger acidic promoters.[3][4] For instance, 2-methylphenol and 3-methylphenol exclusively yield the 4-SCF₃-substituted products, demonstrating the strong directing effect of the hydroxyl and methyl groups.[3]
While direct quantitative rate comparisons for various electrophilic substitution reactions on this compound are scarce, the strong deactivating effect of the 4-SCF₃ group suggests that it will be significantly less reactive than phenols bearing only activating groups like p-cresol. However, the combined activating influence of the hydroxyl and ortho-methyl groups will likely make it more reactive than phenols with multiple strong deactivating groups, such as dinitrophenols.
dot graph ER_Reactivity { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} dot Figure 1: Relative reactivity of substituted phenols in electrophilic aromatic substitution.
Oxidation Reactions
The electron-rich nature of the phenolic ring makes it susceptible to oxidation. The ease of oxidation is generally increased by electron-donating substituents and decreased by electron-withdrawing substituents.[3][5][6][7]
General Reactivity Trend: Phenols with EDGs > Phenol > Phenols with EWGs
Kinetic studies on the oxidation of various substituted phenolic compounds by hydroxyl radicals have shown that phenols with electron-donating groups like -OH, -OCH₃, and -CH₃ exhibit higher reaction rates.[3][5] Conversely, phenols with electron-withdrawing groups such as -NO₂ and -COOH have significantly lower degradation rates.[3][5]
For this compound, the presence of the electron-donating methyl group would increase its susceptibility to oxidation compared to a phenol with only the -SCF₃ group. However, the potent electron-withdrawing nature of the trifluoromethylthio group will render the molecule significantly more resistant to oxidation than phenols with solely electron-donating groups like p-cresol.
Experimental Protocol: Comparative Oxidation with Fremy's Salt
This protocol allows for a qualitative comparison of the oxidation rates of different phenols.
-
Preparation of Solutions: Prepare 0.1 M solutions of this compound, p-cresol, and p-nitrophenol in acetone. Prepare a 0.1 M solution of Fremy's salt (potassium nitrosodisulfonate) in water.
-
Reaction Setup: In separate test tubes, add 1 mL of each phenol solution.
-
Initiation of Oxidation: To each test tube, add 1 mL of the Fremy's salt solution and shake vigorously.
-
Observation: Observe the rate of color change. Fremy's salt is a violet radical, and its color will fade as it is consumed in the oxidation of the phenol. A faster disappearance of the violet color indicates a higher rate of oxidation.
Expected Outcome: p-cresol will react the fastest, followed by this compound, with p-nitrophenol reacting the slowest.
O-Alkylation and O-Acylation
The phenolic hydroxyl group can act as a nucleophile in O-alkylation (Williamson ether synthesis) and O-acylation reactions. The reactivity in these transformations is primarily dependent on the nucleophilicity of the corresponding phenoxide ion.
General Reactivity Trend: Phenols with EDGs > Phenol > Phenols with EWGs
Electron-donating groups increase the electron density on the phenoxide oxygen, making it a stronger nucleophile and accelerating the rate of O-alkylation and O-acylation. Conversely, electron-withdrawing groups delocalize the negative charge of the phenoxide, reducing its nucleophilicity and slowing down these reactions.
Given the strong electron-withdrawing nature of the -SCF₃ group, this compound is expected to be a poorer nucleophile than phenol or p-cresol. The methyl group will slightly enhance its nucleophilicity compared to 4-(trifluoromethylthio)phenol, but the overall effect of the -SCF₃ group will be dominant. Therefore, more forcing conditions (e.g., stronger base, higher temperature) may be required for efficient O-alkylation and O-acylation of this compound compared to phenols with electron-donating or neutral substituents.[8][9][10][11][12]
dot graph Nucleophilicity { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"];
} dot Figure 2: Relative nucleophilicity of substituted phenoxides.
Conclusion
This compound exhibits a fascinating and synthetically useful reactivity profile shaped by the opposing electronic effects of its substituents.
-
Acidity: It is a moderately strong acid, significantly more acidic than simple alkylphenols, due to the stabilizing effect of the -SCF₃ group on the phenoxide anion.
-
Electrophilic Aromatic Substitution: The aromatic ring is deactivated towards electrophilic attack compared to phenol, but the combined directing effects of the hydroxyl and methyl groups will still favor substitution at the positions ortho to the hydroxyl group.
-
Oxidation: It is more resistant to oxidation than phenols bearing electron-donating groups.
-
O-Alkylation/Acylation: The nucleophilicity of its corresponding phenoxide is attenuated, suggesting that more forcing reaction conditions may be necessary for these transformations.
By understanding these reactivity patterns, researchers can strategically employ this compound in the synthesis of complex molecules, leveraging its unique electronic properties to achieve desired chemical outcomes.
References
- Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115.
- Li, Y., et al. (2022). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
- Zhang, Q., et al. (2022). A Comparative Study on the Oxidation Mechanisms of Substituted Phenolic Pollutants by Ferrate(VI) through Experiments and Density Functional Theory Calculations. Environmental Science & Technology, 56(21), 14973-14983.
- Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 314-327.
-
Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Leffier, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(46), 14069-14078.
-
Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. PubMed. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Birladeanu, L. (n.d.). Unit 4: Free Energy Relationships. Chemistry 341. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. Retrieved from [Link]
- Singh, R. P., & Shreeve, J. M. (2004). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Accounts of Chemical Research, 37(1), 31-44.
- Yamato, T. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
- Kim, J. H., et al. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 45(6), 535-540.
- Bui, L. T., et al. (2019). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 123(35), 7565-7575.
-
Hunt, I. (n.d.). Ch24 - Acylation of phenols. University of Calgary. Retrieved from [Link]
- Zhang, Z., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(18), 6044-6049.
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethylthio)phenol | 461-84-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study on the Oxidation Mechanisms of Substituted Phenolic Pollutants by Ferrate(VI) through Experiments and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Biological Activity of Trifluoromethylthio-Containing Isomers
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethylthio (-SCF3) group into molecular scaffolds represents a key strategy for optimizing drug candidates. This powerful functional group is known for its unique electronic properties and high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and overall biological efficacy. However, the precise placement of the -SCF3 group on an aromatic ring—in the ortho, meta, or para position—can lead to vastly different pharmacological profiles.
This guide provides an in-depth comparison of the biological activities of trifluoromethylthio-containing isomers, synthesizing data from the literature to explain the causality behind their divergent effects. We will explore how the positional isomerism of the -SCF3 group influences key physicochemical properties and, consequently, the interaction of these molecules with biological targets. This analysis is supported by detailed experimental protocols for relevant in vitro assays, enabling researchers to validate these principles in their own work.
The Physicochemical Impact of -SCF3 Positional Isomerism
The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. The trifluoromethylthio group is a strong electron-withdrawing group and is highly lipophilic.[1][2] The position of this group on an aromatic ring alters the molecule's electronic distribution, steric profile, and lipophilicity, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target engagement.
Electronic Effects: The -SCF3 group exerts a strong electron-withdrawing inductive effect (-I) and a weaker resonance effect. The net electronic effect is deactivating, making the aromatic ring less susceptible to oxidative metabolism.[3] The position of the -SCF3 group influences the electron density at different points on the ring, which can be critical for interactions with biological targets.
Lipophilicity: The -SCF3 group is one of the most lipophilic substituents used in drug design.[4] This high lipophilicity can enhance a drug's ability to cross cell membranes, a crucial factor for reaching intracellular targets.[2] However, the overall lipophilicity of a molecule can be subtly influenced by the position of the -SCF3 group due to differences in intramolecular forces and solvation.
Steric Hindrance: An -SCF3 group in the ortho position can introduce significant steric hindrance, which may either block or promote binding to a biological target, depending on the topology of the binding site.[5] This steric bulk can also influence the molecule's conformation and metabolic stability.
Comparative Biological Activity: A Positional Perspective
While direct comparative studies across a wide range of biological targets for ortho, meta, and para-SCF3 isomers are not abundant, we can infer the likely impact of positional isomerism based on structure-activity relationship (SAR) studies of related compounds and the known properties of the -SCF3 group.
Case Study: Chalcone Derivatives
Chalcones, a class of compounds with a characteristic three-carbon α,β-unsaturated carbonyl system, have been explored for various biological activities, including antimicrobial and anticancer effects.[6] A study on fluoro and trifluoromethyl-substituted chalcones revealed that the position of the substituent on the phenyl ring significantly impacts antimicrobial activity. For instance, certain trifluoromethyl-substituted chalcone analogs demonstrated potent antibacterial activity against Staphylococcus aureus. While a direct comparison of ortho, meta, and para-SCF3 chalcones was not presented, the data on related fluorinated compounds suggest that the para position often leads to favorable interactions.
| Isomer Position | Predicted Impact on Biological Activity | Rationale |
| Ortho | Potentially reduced activity due to steric hindrance. | The bulky -SCF3 group in the ortho position can clash with the binding site of the target protein, preventing optimal interaction. However, in some cases, this steric bulk can shield the molecule from metabolic enzymes, increasing its half-life. |
| Meta | Moderate to high activity. | The meta position avoids the direct steric clash of the ortho position while still benefiting from the electron-withdrawing and lipophilic properties of the -SCF3 group. |
| Para | Often the most potent isomer. | The para position typically allows for optimal interaction with the target's binding site without the steric hindrance of the ortho position. The linear extension of the molecule can be favorable for fitting into deep binding pockets. |
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of trifluoromethylthio-containing isomers, a variety of in vitro assays can be employed. Below are detailed protocols for three common assays relevant to the activities often explored for this class of compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the trifluoromethylthio-containing isomers (e.g., 0.1, 1, 10, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
MTT Assay Workflow
Pancreatic Lipase Inhibition Assay
This assay is used to screen for potential anti-obesity agents by measuring the inhibition of pancreatic lipase, a key enzyme in fat digestion.
Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (p-NPB), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically.[6]
Protocol:
-
Reagent Preparation: Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer and a solution of p-NPB in a suitable solvent.
-
Assay Reaction: In a 96-well plate, add 20 µL of the test compound (dissolved in DMSO), 160 µL of Tris-HCl buffer, and 10 µL of the lipase solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of the p-NPB solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and the IC50 value.
Pancreatic Lipase Inhibition Assay Workflow
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Principle: The assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound, and the chromogenic substrate. Incubate for a few minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance versus time curve. Calculate the percent inhibition and the IC50 value.
COX-2 Inhibition Assay Workflow
Conclusion
The positional isomerism of the trifluoromethylthio group is a critical consideration in drug design and development. The choice of ortho, meta, or para substitution can profoundly impact a molecule's physicochemical properties and, consequently, its biological activity. While general trends suggest that the para position is often optimal for maximizing potency, the specific context of the biological target and the overall molecular scaffold must be taken into account. The experimental protocols provided in this guide offer a starting point for researchers to empirically evaluate the biological activities of their own trifluoromethylthio-containing isomers and to further elucidate the nuanced structure-activity relationships that govern their therapeutic potential.
References
-
ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
-
RSC Publishing. (2015). Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. MedChemComm. [Link]
-
Semantic Scholar. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. [Link]
-
ResearchGate. (2010). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). [Link]
-
MDPI. (2017). Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]
-
PubMed. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. [Link]
-
Scilit. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
PMC. (2012). Metabolically Stable tert-Butyl Replacement. [Link]
-
ResearchGate. (2013). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. [Link]
-
PMC. (2020). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
RSC Publishing. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
-
ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. [Link]
-
ResearchGate. (2023). Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. [Link]
-
PubMed. (2019). Novel, mercury-free synthetic pathway for trifluoromethylthio-substituted metallocenes. [Link]
-
ResearchGate. (2016). FLUOROALKYLTHIOLATION OF MEDICINAL TARGETS AND BIOLOGICAL RELEVANT COMPOUNDS. [Link]
-
PMC. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
-
ResearchGate. (2019). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]
-
ACS Publications. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]
-
Semantic Scholar. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
-
PubMed Central. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. [Link]
-
MDPI. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
-
PMC. (2022). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. [Link]
-
PubMed. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
-
PMC. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]
-
MDPI. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. [Link]
-
ResearchGate. (2007). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. [Link]
-
PubMed. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. [Link]
-
ResearchGate. (2022). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. [Link]
-
MDPI. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. [Link]
-
PubMed. (2001). Analysis of triacylglycerol positional isomers in food products as brominated derivatives by high-performance liquid chromatography coupled with a flame ionization detection. [Link]
-
PubMed. (2020). Characterization of Phosphopeptide Positional Isomers on the Transcriptional Co-activator TAZ. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Chemist's Guide to Carbon-Sulfur Bond Formation: A Comparative Analysis of Catalytic Systems
The carbon-sulfur (C–S) bond is a cornerstone of modern medicinal chemistry and materials science, forming the structural backbone of numerous blockbuster pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and versatile methods for constructing this linkage has been a paramount goal in synthetic organic chemistry. This guide provides an in-depth comparative analysis of the leading catalytic systems for C–S bond formation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical transformation. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and validated understanding of each system's strengths and limitations.
The Titans of Thioether Synthesis: Palladium and Copper
For decades, transition metal catalysis has dominated the landscape of C–S cross-coupling. Palladium and copper complexes, in particular, have proven to be the most reliable and versatile tools for this purpose. While both are highly effective, they operate through distinct mechanisms and present different advantages regarding cost, functional group tolerance, and reaction conditions.
Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig-Migita Reaction)
Palladium catalysis is arguably the gold standard for C–S bond formation, offering exceptional reliability and a broad substrate scope.[1] The reaction, a variation of the renowned Buchwald-Hartwig amination, typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base.[2][3] The key to success lies in the choice of ligand, which modulates the reactivity and stability of the palladium center.[3]
Mechanistic Rationale: The catalytic cycle, as understood from extensive mechanistic studies, proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination.
-
Oxidative Addition: A Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand.
-
Ligand Exchange/Deprotonation: The thiol is deprotonated by the base to form a thiolate, which then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl and thioether fragments are eliminated from the palladium, forming the desired C–S bond and regenerating the active Pd(0) catalyst.
Figure 1: Simplified catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Performance Comparison: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Xantphos and DiPPF, are often employed to accelerate the oxidative addition and reductive elimination steps.[1][2]
| Catalyst System | Aryl Partner | Thiol Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 4-Bromotoluene | Thiophenol | i-Pr₂NEt | Dioxane | 100 | 95 | [2] |
| Pd₂(dba)₃ / Xantphos | 4-Chlorobenzonitrile | Thiophenol | Cs₂CO₃ | Dioxane | 100 | 96 | [2] |
| Pd(OAc)₂ / DiPPF | 4-Chlorotoluene | 1-Dodecanethiol | NaOtBu | Toluene | 100 | 95 | [1] |
| Pd(OAc)₂ / CyPF-tBu | Bromobenzene | TIPS-SH | LiHMDS | Toluene | 110 | 92 | [4] |
Table 1: Representative examples of Palladium-catalyzed C-S bond formation.
Copper-Catalyzed C–S Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-heteroatom bonds, and its application to C–S bond formation has seen a renaissance with the development of modern catalytic systems.[5][6] The primary advantage of copper is its lower cost and abundance compared to palladium.[7] Historically, Ullmann reactions required harsh conditions, but the use of ligands like diamines and amino acids has enabled these couplings to proceed under much milder temperatures.[8]
Mechanistic Rationale: The mechanism of the copper-catalyzed Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle.
-
Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate.
-
Metathesis: The thiolate displaces the halide on the copper center.
-
Reductive Elimination: The C–S bond is formed through reductive elimination, regenerating a Cu(I) species.
Figure 2: Proposed catalytic cycle for Copper-catalyzed Ullmann-type C-S coupling.
Performance Comparison: Supported copper nanoparticles have emerged as highly active and reusable catalysts, often eliminating the need for expensive ligands.[7]
| Catalyst System | Aryl Partner | Thiol Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuNPs/zeolite | Iodobenzene | Thiophenol | K₂CO₃ | DMF | 140 | 95 | [7] |
| CuNPs/zeolite | 4-Bromoanisole | 1-Octanethiol | K₂CO₃ | DMF | 140 | 93 | [7] |
| CuI | 4-Iodotoluene | Thiophenol | K₃PO₄ | Toluene | 110 | 94 | [8] |
| Cu₂O | 2-Bromopyridine | 4-Methoxythiophenol | K₂CO₃ | DMSO | 120 | 85 | [8] |
Table 2: Representative examples of Copper-catalyzed C-S bond formation.
The Challenger: Nickel-Catalyzed Thiolation
Nickel catalysis has recently emerged as a powerful and cost-effective alternative to palladium, particularly for the activation of more challenging substrates like aryl chlorides and triflates.[9][10] Nickel's unique electronic properties often lead to different reactivity and selectivity profiles.[11]
Mechanistic Rationale: The mechanism of nickel-catalyzed C–S coupling is analogous to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle. However, nickel catalysts can also be uniquely suited for electrochemical methods, where the reductive potential is used to drive the catalytic cycle, often under base-free conditions at room temperature.[12][13]
Figure 3: Simplified catalytic cycle for Nickel-catalyzed C-S cross-coupling.
Performance Comparison: Nickel catalysts demonstrate excellent functional group tolerance and can be particularly effective for sterically hindered substrates.[9][14][15] Mechanochemical (ball-milling) conditions have also been shown to enhance reactivity and reduce catalyst loading.[11]
| Catalyst System | Aryl Partner | Thiol Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| XantphosNi(o-tolyl)Cl | Phenyl triflate | 1-Dodecanethiol | KOAc | THF | RT | 95 | [10] |
| Ni(cod)₂ / DPEphos | 2-Methylphenyl triflate | 1-Hexanethiol | NaOtBu | Dioxane | 60 | 91 | [15] |
| NiBr₂·(phen)₂ | 4-Bromoanisole | β-D-glucopyranosyl thiol | K₃PO₄ | TPGS-750-M/H₂O | RT | 85 | [16] |
| NiCl₂(dppe) / e⁻ | 4-Chlorotoluene | Thiophenol | None | DMF | RT | 92 | [12] |
Table 3: Representative examples of Nickel-catalyzed C-S bond formation.
The Green Frontier: Photoredox and Metal-Free Couplings
Driven by the principles of green chemistry, visible-light-mediated and metal-free C–S bond formation methods have gained significant traction.[17] These approaches often proceed under exceptionally mild conditions, avoiding the need for high temperatures and strong bases.[18][19][20]
Mechanistic Rationale: Visible-light photoredox catalysis typically involves the generation of radical intermediates through single-electron transfer (SET) processes.[20] An excited-state photocatalyst can oxidize a thiolate to a thiyl radical or reduce an aryl halide to an aryl radical. These radicals then combine to form the C–S bond. In some cases, an electron donor-acceptor (EDA) complex can form between the thiol and the aryl halide, which upon photoexcitation, directly leads to the radical intermediates without a dedicated photocatalyst.[19][20]
Figure 4: General workflow for visible-light photoredox-catalyzed C-S bond formation.
Performance Comparison: These methods are prized for their exceptional mildness and functional group tolerance. They represent a significant step towards more sustainable chemical synthesis.[17]
| Catalyst System | Aryl Partner | Thiol Partner | Conditions | Solvent | Temp. (°C) | Yield (%) | Reference |
| None (EDA Complex) | 4'-Bromoacetophenone | 4-t-Butylthiophenol | Cs₂CO₃, Blue LED | Cyclohexane | RT | 71 | [19][20] |
| H₂O₂ (Oxidant) | 4-Nitroiodobenzene | Thiophenol | K₂CO₃ | DMSO | 80 | 92 | [18] |
| Rose Bengal (PC) | 4-Iodoanisole | 4-Methylthiophenol | K₂CO₃, Green LED | DMSO | RT | 88 | [21] |
| TBN (Oxidant) | Indole | Thiophenol | None | DCE | 80 | 85 | [18] |
Table 4: Representative examples of Photoredox and Metal-Free C-S bond formation.
Experimental Protocols
For the practical application of these methodologies, detailed and validated protocols are essential. Below are representative procedures for each major catalytic system.
Protocol 1: Palladium-Catalyzed C–S Coupling of an Aryl Bromide
This protocol is adapted from a general method for the coupling of aryl bromides and thiols.[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (i-Pr₂NEt) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (9.2 mg), Xantphos (17.4 mg), and a magnetic stir bar.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl bromide (1.0 mmol) and anhydrous dioxane (3 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the thiol (1.2 mmol) followed by i-Pr₂NEt (0.35 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thioether.
Protocol 2: Nickel-Catalyzed C–S Coupling of an Aryl Triflates
This protocol is based on a mild and efficient nickel-catalyzed thiolation procedure.[10]
Materials:
-
Aryl triflate (1.0 mmol)
-
Alkyl thiol (1.1 mmol)
-
XantphosNi(o-tolyl)Cl precatalyst (0.05 mmol, 5 mol%)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (3 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, charge a flame-dried Schlenk tube with the Ni precatalyst (36.5 mg) and KOAc (147 mg).
-
Add a magnetic stir bar.
-
Remove the tube from the glovebox (if used) and connect to a Schlenk line.
-
Add the aryl triflate (1.0 mmol) and the alkyl thiol (1.1 mmol).
-
Add anhydrous THF (3 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Upon completion, quench the reaction by adding brine (3 mL) and dilute with ethyl acetate (8 mL).
-
Transfer the mixture to a separatory funnel, wash the organic phase with brine (5 mL).
-
Extract the combined aqueous phases with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Conclusion and Outlook
The formation of C–S bonds is a mature yet continually evolving field in organic synthesis.
-
Palladium-catalyzed systems remain the benchmark for reliability and broad scope, with a vast library of ligands available to tune reactivity.[1][2]
-
Copper-catalyzed reactions offer a cost-effective and increasingly mild alternative, making them highly attractive for large-scale industrial applications.[7][8]
-
Nickel catalysis provides a powerful solution for challenging substrates and has opened new avenues through electrochemistry and mechanochemistry.[11][12]
-
Photoredox and metal-free methods represent the future of sustainable C–S bond formation, operating under exceptionally mild conditions with high functional group tolerance.[17][19]
The choice of catalyst ultimately depends on the specific requirements of the synthesis, including substrate scope, cost, scalability, and green chemistry considerations. By understanding the underlying mechanisms and comparative performance of these systems, researchers can make informed decisions to efficiently construct the vital C–S linkages that drive innovation in medicine and materials.
References
-
Mitrofanov, A. Y., Murashkina, A. V., Martín-García, I., Alonso, F., & Beletskaya, I. P. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology, 7(19), 4539-4549. [Link]
-
Lee, C.-H., & Lee, Y. M. (2002). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 4(17), 2885–2888. [Link]
-
Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024). Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis. [Link]
-
Cherney, A. H., & Reisman, S. E. (2013). Functional-group-tolerant, nickel-catalyzed cross-coupling reaction for enantioselective construction of tertiary methyl-bearing stereocenters. Journal of the American Chemical Society, 135(24), 9083–9090. [Link]
-
Cherney, A. H., & Reisman, S. E. (2013). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(24), 9083-9090. [Link]
-
Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]
-
Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. RSC Publishing. [Link]
-
Rombouts, F., et al. (2019). Visible light-triggered C-C and C-N Bond Formation by C-S bonds cleavage of benzylic thioethers. Chemical Science, 10(4), 1056-1061. [Link]
-
Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660. [Link]
-
Sahoo, A. K., et al. (2020). Metal-free C–S coupling of thiols and disulfides. Organic & Biomolecular Chemistry, 18(33), 6445-6460. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Nishizawa, Y., et al. (2021). Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. ACS Organic & Inorganic Au, 1(1), 23-28. [Link]
-
Fernández-Rodríguez, M. A., et al. (2009). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition, 48(46), 8643-8646. [Link]
-
ResearchGate. (n.d.). Table 3. Hetero-aromatic substrates for Buchwald-Hartwig coupling. [Link]
-
ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. [Link]
-
Wang, H., et al. (2019). Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides Through Electrochemistry. Angewandte Chemie International Edition, 58(15), 5033-5037. [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. [Link]
-
Vautravers, N. F., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(12), 11534-11540. [Link]
-
Nishizawa, Y., et al. (2021). Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. ACS Organic & Inorganic Au. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Wang, H., et al. (2019). Nickel‐Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry. Angewandte Chemie International Edition. [Link]
-
Nishizawa, Y., et al. (2021). Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. ACS Publications. [Link]
-
Liu, C., & Szostak, M. (2014). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 114(18), 9219-9280. [Link]
-
Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in Organometallic Chemistry, 35, 129-156. [Link]
-
Kunz, K., et al. (2003). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N, C-O and C-S-Coupling. Current Organic Chemistry, 7(16), 1631-1662. [Link]
-
Messaoudi, S., et al. (2023). Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution. Molecules, 28(19), 6825. [Link]
-
Wu, M., et al. (2023). Recent Progress in the C—S Bond Formation Reactions Mediated by Visible Light. Chinese Journal of Organic Chemistry, 43(7), 2269-2292. [Link]
-
ResearchGate. (n.d.). Nickel‐Catalyzed Thiolation of Aryl Nitriles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddy, G. S., et al. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 27(19), 6296. [Link]
-
RSC Publishing. (2024). Facile fabrication of binary copper–palladium alloy thin film catalysts for exceptional hydrogen evolution performance. [Link]
-
ResearchGate. (n.d.). Metal-free C–S coupling of thiols and disulfides. [Link]
-
ResearchGate. (n.d.). Transition metal-free cross-coupling reactions with the formation of carbon-heteroatom bonds. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
Sources
- 1. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional-group-tolerant, nickel-catalyzed cross-coupling reaction for enantioselective construction of tertiary methyl-bearing stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 16. Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Progress in the C—S Bond Formation Reactions Mediated by Visible Light [sioc-journal.cn]
- 18. Metal-free C–S coupling of thiols and disulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methyl-4-(trifluoromethylthio)phenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Trifluoromethylthio-Containing Phenols
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing molecular properties.[1][2] The trifluoromethylthio (SCF₃) group, in particular, is prized for its ability to modulate lipophilicity and metabolic stability, often leading to improved efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1][3] 2-Methyl-4-(trifluoromethylthio)phenol is a key building block in the synthesis of numerous such advanced molecules.[1][4][5]
However, the synthetic routes to this intermediate, while innovative, can introduce a variety of impurities, including starting materials, isomeric byproducts, and reagents.[5][6] The presence of these impurities, even in trace amounts, can have profound and often detrimental effects on downstream applications, from altering pharmacological profiles to introducing unforeseen toxicity. Therefore, rigorous and multi-faceted purity assessment is not merely a quality control step but a fundamental necessity for ensuring the reliability and reproducibility of research and the safety of potential therapeutics.
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this compound. It is designed to equip researchers with the rationale behind method selection, detailed experimental protocols, and a comparative framework for interpreting the resulting data.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. The primary techniques for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
The selection and application of these techniques should be guided by a thorough understanding of the synthetic pathway, as this provides insight into the likely impurities that may be present.[5][6]
Logical Workflow for Purity Assessment
Caption: Logical workflow for the comprehensive purity assessment of synthesized compounds.
Comparative Analysis of Key Purity Assessment Techniques
The following sections detail the principles, advantages, and limitations of the recommended analytical methods. A comparative summary is provided in Table 1.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in pharmaceutical and chemical research, offering excellent separation of non-volatile and thermally unstable compounds.[6] For substituted phenols, reverse-phase HPLC with UV detection is a standard and effective method.[7][8][9]
-
Principle of Operation: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase (typically C18 for reverse-phase).[10] Components of the mixture are separated based on their differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.
-
Why It's a Primary Choice: HPLC provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks (area percent method). It is highly sensitive and can separate closely related isomers, which are common byproducts in the synthesis of substituted phenols.[6]
-
Self-Validation: A robust HPLC method is validated for specificity, linearity, accuracy, and precision, ensuring that the results are reliable and reproducible.[11][12][13] The specificity is demonstrated by the ability of the method to separate the main peak from potential impurities and degradation products.[12]
Table 1: Comparison of Purity Assessment Techniques for this compound
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Quantitative purity, detection of non-volatile impurities and isomers. | High sensitivity, excellent for quantitative analysis, widely applicable.[7] | May not detect impurities that do not have a UV chromophore, not suitable for volatile compounds. |
| GC-MS | Partitioning between a mobile gas phase and a stationary liquid/solid phase, followed by mass-based detection | Identification of volatile and semi-volatile impurities, structural information from mass spectra. | High resolution for volatile compounds, definitive identification through mass spectral libraries.[6][14] | Not suitable for non-volatile or thermally labile compounds, potential for on-column reactions.[15] |
| NMR (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field | Unambiguous structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, ¹⁹F NMR is highly specific for fluorinated compounds with a wide chemical shift range.[16][17] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Melting Point Analysis | Temperature at which a solid transitions to a liquid | Indication of bulk purity. | Simple, rapid, and inexpensive.[18][19] | Insensitive to small amounts of impurities, not a quantitative measure.[20] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials.[6]
-
Principle of Operation: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.
-
Causality in Application: While this compound itself can be analyzed by GC, the primary utility of GC-MS in this context is to screen for lower boiling point impurities that might be missed by HPLC. The reactivity of some organofluorine compounds needs to be considered, as they can potentially interact with the GC column's stationary phase.[15]
-
Trustworthiness: The mass spectrum provides a high degree of confidence in the identification of an impurity, especially when compared against established spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation and can also serve as a quantitative method for purity assessment. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
Principle of Operation: Atomic nuclei with a non-zero spin (like ¹H, ¹³C, and ¹⁹F) align in a strong magnetic field. Radiofrequency pulses are used to excite these nuclei, and the signals emitted as they relax back to their ground state are detected. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed structural information.
-
The Power of ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[16] Furthermore, the chemical shift range for ¹⁹F is very wide (over 400 ppm), which minimizes signal overlap and makes it an excellent probe for identifying and quantifying different fluorinated species in a sample.[17][21]
-
Expertise in Interpretation: The presence of impurities can often be detected by extraneous peaks in the ¹H and ¹⁹F spectra. The integration of these peaks relative to the main compound's peaks can provide a quantitative measure of purity, provided the structures of the impurities are known or can be deduced.
Melting Point Analysis
Melting point is a fundamental physical property that can serve as a quick and simple indicator of purity.[18][19][22]
-
Principle of Operation: A pure crystalline solid typically melts over a very narrow temperature range (0.5-1°C).[20] The presence of impurities disrupts the crystal lattice, which generally causes a depression and broadening of the melting point range.[20][23]
-
Contextual Utility: While not a standalone method for definitive purity assessment, a sharp melting point that is consistent with the literature value provides strong corroborating evidence of high purity. Conversely, a broad or depressed melting range is a clear indication of significant impurities.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques.
Protocol: HPLC Purity Assay
Caption: Step-by-step workflow for HPLC purity analysis.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[10] A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[10]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase (50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 254 nm
-
Gradient Elution:
-
0-15 min: 50% to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: Hold at 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Protocol: ¹H and ¹⁹F NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) capable of ¹H and ¹⁹F detection.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard if quantitative analysis (qNMR) is desired. For ¹⁹F NMR, trifluorotoluene can be a suitable standard.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The wide spectral width of ¹⁹F NMR allows for clear separation of signals from different fluorinated species.[17]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate all signals in both the ¹H and ¹⁹F spectra.
-
Correlate signals in the ¹H spectrum to the protons of this compound.
-
In the ¹⁹F spectrum, the SCF₃ group should appear as a singlet.
-
Identify any extraneous peaks as impurities. Compare their chemical shifts and coupling patterns to known potential impurities.
-
Comparison with an Alternative: 2-Methyl-4-(trifluoromethoxy)phenol
To provide context, it is useful to compare the purity assessment of this compound with a structurally related compound, 2-Methyl-4-(trifluoromethoxy)phenol. The trifluoromethoxy (OCF₃) group is another important moiety in drug design.[24]
The analytical strategies for both compounds are largely similar, leveraging HPLC, GC-MS, and NMR. However, the specific nuances of their synthesis and potential impurities will dictate the fine-tuning of these methods.
Table 2: Comparative Purity Assessment Strategy
| Feature | This compound (SCF₃) | 2-Methyl-4-(trifluoromethoxy)phenol (OCF₃) | Rationale for Differences |
| Primary Impurities | Unreacted thiophenol, oxidation products (sulfoxides, sulfones), isomeric byproducts. | Unreacted phenol, products of incomplete trifluoromethoxylation, isomeric byproducts. | The different heteroatoms (S vs. O) lead to different potential side reactions and degradation pathways. |
| Key NMR Probe | ¹⁹F NMR signal for SCF₃ group. | ¹⁹F NMR signal for OCF₃ group. | The chemical shift of the ¹⁹F signal is highly sensitive to the attached heteroatom, providing a distinct spectral region for analysis. |
| Chromatography | Standard reverse-phase HPLC is effective. Potential for sulfur-related interactions with some column packings. | Standard reverse-phase HPLC is effective. | Both are phenolic compounds with similar polarity profiles, making their chromatographic behavior comparable. |
| Stability Issues | The thioether linkage can be susceptible to oxidation. | The ether linkage is generally more stable to oxidation. | This difference may necessitate stricter control of storage conditions and consideration of potential oxidative degradants during analysis. |
Conclusion: An Integrated and Validated Approach
The assessment of purity for a critical synthetic intermediate like this compound is a non-negotiable aspect of scientific rigor in drug development and chemical research. An effective purity assessment strategy is not a monolithic procedure but a carefully considered, multi-technique approach.
By integrating the quantitative power of HPLC, the specific identification capabilities of GC-MS, the definitive structural confirmation of NMR (particularly ¹⁹F NMR), and the corroborative evidence from melting point analysis, researchers can build a comprehensive and trustworthy profile of their synthesized material. Each method acts as a self-validating system when used orthogonally, providing the necessary confidence to proceed with subsequent research and development activities. This meticulous approach ensures that the unique and beneficial properties of the trifluoromethylthio group are harnessed effectively and safely.
References
- Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? YouTube.
- Mettler Toledo. (n.d.). What is Melting Point?
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
- Analytical Testing Labs. (n.d.). Melting Point Determination.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Patel, K. et al. (n.d.). Analytical method validation: A brief review.
- BenchChem. (n.d.). A Guide to Inter-laboratory Comparison of Analytical Results for Substituted Phenols.
- NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Phenol.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol.
- MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed Central. (2025, July 18).
- PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- OSHA. (n.d.). Method 32: Phenol and Cresol.
- NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
-
BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6CWxTPS2fz483XGgiGWQw8WYxZQKDf5Dl0q85Sx5YMI-EeEXm-t5l1hhVMMkN1JocTHjSLfxvTWY4tfsxfJszirGDkuMaRODlO7F6n8LLbtymuIfOhOn4WDYW7S1AHKzc5ctVa4hYckYy-Lv9ypIpO4O9wP30QRpKArtUxFAQ4b6H4B_7YikLgZXZgicaIMxrnTvpXDwAvZ5Fkc5gBrI-bySDeMHQSDvmkrP-vaj4i3enrg==]([Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. particle.dk [particle.dk]
- 12. scielo.br [scielo.br]
- 13. wjarr.com [wjarr.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mt.com [mt.com]
- 21. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. westlab.com [westlab.com]
- 23. promptpraxislabs.com [promptpraxislabs.com]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results with Different Techniques
Introduction: The Imperative of Analytical Certainty
In the landscape of drug development, the data generated by analytical methods forms the bedrock upon which critical decisions are made—from preclinical characterization to commercial batch release. A single analytical technique, no matter how well validated, provides only one perspective on a molecule's properties. This inherent limitation creates a risk of method-specific biases or blind spots, which can obscure a complete understanding of a product's critical quality attributes (CQAs).[1][2]
Cross-validation is the systematic process of verifying that an analytical procedure yields reliable and consistent results by comparing it against data from a different, independent method or laboratory.[3] This guide moves beyond simple method comparison to champion the principle of orthogonality —the use of analytical techniques based on fundamentally different physicochemical principles to measure the same attribute.[1][2] By doing so, we build a multi-faceted, robust, and defensible data package that ensures product quality and regulatory compliance. Relying on a single method is like viewing a complex sculpture from only one angle; an orthogonal approach allows you to walk around it, understand its full dimensionality, and be confident that no critical features are missed.[1]
This guide provides researchers, scientists, and drug development professionals with the strategic insights and practical protocols necessary to design and execute effective cross-validation studies, ensuring the scientific integrity of their analytical results.
The Regulatory Framework and Core Principles
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical procedure validation.[4][5][6] The foundational guideline, ICH Q2(R1), and its recent revision, ICH Q2(R2), detail the validation characteristics required to ensure a method is suitable for its intended purpose.[7][8][9][10][11] These guidelines emphasize that validation is a continuous process throughout the method's lifecycle.[12]
The objective of cross-validation is to demonstrate that an analytical procedure is fit for its intended purpose by comparing its performance against another.[10][13] While ICH Q2(R1) doesn't explicitly detail cross-validation protocols, its principles of specificity, accuracy, precision, and range are directly applicable.[14] Specificity, in particular, is a cornerstone of cross-validation; if a single method lacks complete specificity, employing a second, orthogonal method can compensate for this limitation to achieve the necessary level of discrimination.[10]
-
Orthogonal Method Cross-Validation: Comparing two methods based on different scientific principles (e.g., chromatography vs. spectroscopy). This provides the highest level of confidence in the result.[15]
-
Inter-Laboratory Cross-Validation (Method Transfer): Ensuring a single method produces comparable results at different sites, with different analysts, and on different equipment.[3][15]
-
Comparison with a Compendial Method: Verifying that an in-house method provides results equivalent to a standard method published in a pharmacopeia (e.g., USP, Ph. Eur.).
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#4285F4", penwidth=2];
} Caption: High-level workflow for the cross-validation of analytical methods.
A Comparative Guide to Orthogonal Techniques
Choosing the right orthogonal pairing is critical for a successful cross-validation study. The goal is to select techniques whose potential failure modes are uncorrelated. For example, a chromatographic method separates based on polarity and size, while mass spectrometry separates based on mass-to-charge ratio, providing a powerful orthogonal check.
| Attribute | Primary Technique | Orthogonal Technique | Scientific Rationale for Pairing |
| Identity & Purity (Small Molecule) | HPLC-UV / UPLC-UV (Chromatographic Separation) | LC-MS (Mass-to-Charge Ratio) | HPLC confirms retention time and UV profile, while MS provides unambiguous mass confirmation, detecting co-eluting impurities that are invisible to UV.[2] |
| Quantification / Assay | HPLC-UV (External Standard Calibration) | Quantitative NMR (qNMR) (Absolute Quantification) | HPLC relies on a reference standard, which may have its own purity uncertainty. qNMR is a primary ratio method that quantifies molecules without a specific reference standard, providing an independent verification of concentration. |
| Protein Aggregation | Size-Exclusion Chromatography (SEC) (Hydrodynamic Radius) | Analytical Ultracentrifugation (AUC) (Sedimentation Coefficient) | SEC separates based on size in solution but can be susceptible to column interactions. AUC measures aggregation based on sedimentation in a centrifugal field, a fundamentally different physical principle, providing a more direct measure of aggregate size and distribution.[1] |
| Biologic Potency | Ligand-Binding Assay (ELISA) (Binding Affinity) | Cell-Based Assay (Biological Response) | An ELISA confirms the drug binds to its target but doesn't guarantee a biological effect.[16] A cell-based assay measures the actual physiological response (e.g., cell death, proliferation), confirming the drug's functional potency. |
| Higher Order Structure (Biologics) | Circular Dichroism (CD) (Secondary Structure) | Fourier-Transform Infrared Spectroscopy (FT-IR) (Secondary Structure) | CD is highly sensitive to alpha-helical content, while FT-IR is particularly sensitive to beta-sheet structures.[17] Using both provides a more complete picture of the protein's secondary structure.[17] |
Experimental Design and Execution: A Case Study
Scenario: Cross-validation of a new reversed-phase HPLC-UV method (Test Method) against a validated LC-MS method (Reference Method) for the assay and purity determination of a novel small molecule drug substance, "Compound X."
Part A: Pre-Study Validation
Causality: Before comparing the two methods, each must be independently validated (or verified, if compendial) according to ICH Q2(R1) guidelines to prove it is fit for purpose.[7][18] This is a non-negotiable prerequisite. Attempting to cross-validate with an unvalidated method is scientifically unsound, as you cannot distinguish poor method performance from true sample differences.
Self-Validating System: The validation protocol itself must be self-validating. This involves pre-defining acceptance criteria for all parameters before the experiment begins.
| Validation Parameter | Test Method (HPLC-UV) | Reference Method (LC-MS) |
| Specificity | Peak purity analysis (PDA), spiked placebo | Mass specificity, no interfering peaks at analyte m/z |
| Linearity | ≥ 5 concentrations, R² ≥ 0.999[18] | ≥ 5 concentrations, R² ≥ 0.995 |
| Range | 80-120% of nominal concentration | 80-120% of nominal concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | Repeatability ≤ 1.0%, Intermediate ≤ 2.0% | Repeatability ≤ 5.0%, Intermediate ≤ 10.0% |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |
Part B: Cross-Validation Protocol
1. Sample Selection:
-
Rationale: The sample set must be representative of process variability.
-
Protocol: Select a minimum of three independent batches of Compound X, including one batch that may contain known process-related impurities or has been subjected to mild stress conditions (e.g., light exposure, heat) to generate degradation products.
2. Sample Analysis:
-
Rationale: To minimize analytical variability, samples should be prepared from a common stock solution and analyzed in parallel by both methods where possible.
-
Protocol:
-
Prepare a stock solution of each batch of Compound X.
-
From each stock, prepare triplicate samples at the nominal concentration (e.g., 1.0 mg/mL).
-
Analyze all nine preparations (3 batches x 3 preps) on the same day by both the HPLC-UV and LC-MS methods.
-
Ensure system suitability criteria (e.g., resolution, tailing factor, injection precision) are met for both systems before and during the analysis.
-
3. Data Collection:
-
Rationale: Collect raw data that allows for a direct and statistically relevant comparison.
-
Protocol:
-
HPLC-UV: Record the peak area and %Area for the main peak and all impurity peaks. Calculate the assay value (% w/w) against a reference standard.
-
LC-MS: Record the peak area for the main peak (from the extracted ion chromatogram) and all impurity peaks. Calculate the %Area for all components.
-
Statistical Analysis and Interpretation
The choice of statistical tools is crucial for an objective comparison.[19] The goal is to demonstrate that any observed differences between the two methods are not statistically significant and are within acceptable analytical variation.
1. Comparison of Precision (F-test):
-
Rationale: Before comparing the means, we must confirm that the variances of the two methods are comparable. The F-test is used for this purpose.[20]
-
Procedure: Calculate the F-statistic (F = s₁²/s₂², where s₁² > s₂²). Compare the calculated F-value to the critical F-value at a given confidence level (e.g., 95%) with the appropriate degrees of freedom. If F_calc < F_crit, the variances are considered equivalent.
2. Comparison of Means (Student's t-test):
-
Rationale: The two-sample t-test is used to determine if there is a significant difference between the mean results obtained from the two methods.[20][21][22]
-
Procedure: Calculate the t-statistic based on the means, standard deviations, and number of replicates for each method. Compare the calculated t-value to the critical t-value. If |t_calc| < t_crit, the difference between the means is not statistically significant.
Example Data & Acceptance Criteria:
| Batch ID | Mean Assay (% w/w) HPLC-UV (n=3) | Mean Assay (% w/w) LC-MS (n=3) | Absolute Difference |
| Batch 001 | 99.5% | 99.2% | 0.3% |
| Batch 002 | 99.8% | 100.1% | -0.3% |
| Batch 003 | 98.9% | 98.5% | 0.4% |
| Overall Mean | 99.4% | 99.27% | 0.13% |
| Overall SD | 0.45 | 0.81 | |
| F-test (p > 0.05) | Variances are equivalent | ||
| t-test (p > 0.05) | Means are not significantly different |
-
Acceptance Criterion: The absolute difference in the mean assay value between the two methods for any given batch should not exceed 2.0%. The overall mean difference should not exceed 1.0%.
dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Orthogonality: Different principles converging on a single analyte truth.
Conclusion: Building a Foundation of Trust
Cross-validation using orthogonal analytical techniques is not merely a regulatory checkbox; it is a fundamental scientific practice that underpins the reliability of pharmaceutical development. By systematically challenging analytical results with independent, mechanistically different methods, we minimize the risk of method-specific errors and build a comprehensive, trustworthy understanding of our product. This rigorous, multi-perspective approach ensures data integrity, facilitates smooth method transfers, and ultimately safeguards product quality and patient safety.
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (2023, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Jaano & Seekho. (2023, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. Retrieved from [Link]
-
Deidda, R., et al. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
-
PharmaGuru. (2023, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Kringle, R., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]
- Findlay, J. W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1145–1152.
-
BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis. Retrieved from [Link]
-
Agilent Technologies. (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Retrieved from [Link]
-
NCSS Statistical Software. (n.d.). T-Tests, ANOVA, and Comparing Means. Retrieved from [Link]
-
University of Toronto. (2019, January 4). Statistics in Analytical Chemistry - Tests. Retrieved from [Link]
-
ResearchGate. (n.d.). Case Study: Validation of a High‐performance Liquid Chromatography (HPLC) Method for Identity, Assay, and Degradation of Products. Retrieved from [Link]
-
Lab Manager. (2023, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]
-
Scribbr. (2020, January 28). Choosing the Right Statistical Test | Types & Examples. Retrieved from [Link]
-
Bioanalytical Workshop (CC V). (n.d.). Ligand Binding Assays: Summary and Consensus. Retrieved from [Link]
-
SlideShare. (n.d.). General Principles of Analytical Method of Validation.pdf. Retrieved from [Link]
- Lee, J. W., et al. (2009). Some important considerations for validation of ligand-binding assays. Bioanalysis, 1(5), 957-961.
-
Waters Corporation. (n.d.). Case Study: Investigating Unexpected Results of a Global Cross-Laboratory Study of a USP Organic Impurities Method on an Arc HPLC System. Retrieved from [Link]
- Bodin, J., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceuticals, 14(8), 793.
- Kenakin, T. (2006). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 147(S1), S38-S48.
- Dhirendra, A., et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 10(1), 235-242.
-
Semantic Scholar. (n.d.). Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. Retrieved from [Link]
-
Fluidic Sciences. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. Retrieved from [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. jaanoandseekho.in [jaanoandseekho.in]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. General Principles of Analytical Method of Validation.pdf [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 19. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 20. Statistics in Analytical Chemistry - Tests [sites.chem.utoronto.ca]
- 21. ncss.com [ncss.com]
- 22. scribbr.com [scribbr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-(trifluoromethylthio)phenol
As researchers and developers in the chemical and pharmaceutical sciences, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 2-Methyl-4-(trifluoromethylthio)phenol, with its trifluoromethylthio and phenolic functional groups, requires a nuanced approach to waste management. Its structural complexity suggests potential for environmental persistence and toxicity, necessitating protocols that prioritize safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step. Our objective is to ensure that this compound is handled not as a mere waste product, but as a hazardous material requiring meticulous deactivation and disposal, thereby safeguarding both laboratory personnel and the ecosystem.
Part 1: Immediate Safety & Handling Precautions
Personal Protective Equipment (PPE): Based on the hazards of analogous compounds, which include skin and severe eye irritation, a robust PPE protocol is mandatory.[1][2][3]
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[1][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or perforation before use and dispose of them as contaminated solid waste immediately after handling the compound.[5]
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashing, supplement with a chemically resistant apron.[5][6]
-
Respiratory Protection: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][7]
Spill Management: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Small Spills (<50 mL): Secure and ventilate the area.[8][9] Wearing appropriate PPE, absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[9] Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material and any contaminated debris into a clearly labeled, sealable container for hazardous waste disposal.[6][9]
-
Large Spills (>50 mL): Evacuate the laboratory immediately and secure the area to prevent entry.[6][9] Alert your institution's Environmental Health & Safety (EHS) department.[6][9] Do not attempt to clean up a large spill without specialized training and equipment.
Part 2: Hazard Profile Summary
The following table summarizes the known hazards of the closely related compound, 4-(Trifluoromethylthio)phenol, which should be considered representative for this compound until specific data becomes available.
| Hazard Classification | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | [1][2][3] |
| STOT - Single Exposure | Category 3: May cause respiratory irritation. | [2][3] |
| Acute Toxicity | No definitive data available, but should be handled as a potentially toxic substance via ingestion, inhalation, and dermal contact. | [2][3] |
| Environmental Hazard | Organofluorine compounds can be persistent. Do not allow to enter drains or waterways. | [10][11] |
Part 3: Core Disposal Workflow
The proper disposal of this compound is not a single action but a systematic process. The decision-making workflow below illustrates the critical steps from waste generation to final disposal. The guiding principle is that this compound must be treated as hazardous chemical waste; under no circumstances should it be disposed of via sanitary sewer or as regular trash.[8][12]
Caption: Disposal workflow for this compound.
Part 4: Step-by-Step Disposal Procedures
Adherence to a detailed, systematic protocol is essential. These procedures ensure that waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.[13]
Protocol 1: Disposal of Unused Solid or Liquid Waste
-
Segregation: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated solvents or other waste streams. The presence of fluorine necessitates this segregation for proper incineration.
-
Container Selection:
-
Container Filling: Never fill a waste container more than 90% full to allow for vapor expansion and prevent spills. Keep the container closed at all times except when adding waste.[12]
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
Relevant hazard pictograms (e.g., Irritant, Health Hazard).
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of the laboratory personnel, at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[12]
-
Disposal Request: Once the container is full, or if waste generation is complete, submit a request for pickup to your institution's EHS department or their designated hazardous waste contractor.[9][12]
Protocol 2: Decontamination and Disposal of Contaminated Labware and PPE
-
Glassware Decontamination:
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone, ethanol). This first rinsate is highly contaminated and must be collected and disposed of as halogenated liquid hazardous waste, as described in Protocol 1.[12] For highly toxic materials, the first three rinses must be collected.[12]
-
Thorough Cleaning: Because this compound contains a thioether group, which can be malodorous and persistent, a subsequent decontamination step is advised. After the solvent rinse, soak the glassware in a bleach bath (sodium hypochlorite solution) for at least 12-24 hours inside a fume hood.[15] This helps oxidize residual thiol/thioether compounds.
-
Final Wash: After the bleach soak, the glassware can be washed using standard laboratory detergents and water.[15]
-
-
Disposal of Contaminated Solids:
-
Items such as used gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
This container should be labeled as "Solid Hazardous Waste" and include the name of the chemical contaminant.
-
Dispose of this container through your institution's EHS hazardous waste program.[14]
-
Part 5: Prohibited Disposal Methods
Understanding what not to do is as critical as knowing the correct procedures. The following methods are strictly prohibited due to the compound's chemical nature and regulatory status.
-
DO NOT Pour Down the Drain: Phenolic and organofluorine compounds are toxic to aquatic life and can persist in the environment.[16] They are not effectively removed by standard wastewater treatment processes.[16]
-
DO NOT Dispose of in Regular Trash: This compound is a hazardous chemical. Disposing of it in the trash can lead to environmental contamination and poses a risk to sanitation workers.
-
DO NOT Evaporate in the Fume Hood: Intentionally evaporating chemical waste is illegal and unsafe. It releases volatile compounds into the atmosphere and does not eliminate the hazard.[12]
-
DO NOT Attempt In-Lab Neutralization: The trifluoromethylthio group and the aromatic ring are highly stable. There are no simple, reliable in-lab neutralization reactions for this class of compound that would render it non-hazardous. Complex procedures like Fenton's reagent oxidation are resource-intensive and should only be performed by specialists. The only approved method is professional, high-temperature incineration.[11]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental responsibility. The meticulous management of chemical waste is a hallmark of scientific excellence and a non-negotiable aspect of our professional duties.
References
-
How can I dispose phenol? - ResearchGate. (2015, January 9). Retrieved from ResearchGate. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Phenol - Fact Sheet. UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]
-
How to Work with Thiols-General SOP. University of Rochester Department of Chemistry. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-(Trifluoromethylthio)phenol. (2025, September 23). Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 3-Trifluoromethyl-4-nitrophenol. (2013, November 26). TFM Bar. [Link]
-
Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. (2024). Environmental Science & Technology Letters. ACS Publications. [Link]
-
High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. (2025, January 6). Proceedings of the National Academy of Sciences. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. Retrieved from [Link]
-
Safety Data Sheet - 2-(Trifluoromethyl)phenol. (2024, December 7). Angene Chemical. [Link]
- Method for removing thiol-contaminants from thioether solutions. (1963, November 12).
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025, March 27). University of Oxford. [Link]
-
Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Removal of Smelly Thiol via Extraction? (2020, April 2). Reddit. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. pnas.org [pnas.org]
Personal protective equipment for handling 2-Methyl-4-(trifluoromethylthio)phenol
Comprehensive Safety and Handling Guide: 2-Methyl-4-(trifluoromethylthio)phenol
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
This compound is a compound that requires careful handling due to its potential health hazards. A thorough understanding of its risk profile is the foundation of a safe experimental workflow.
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with this chemical.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
These classifications indicate that the primary routes of exposure and concern are dermal (skin) contact, eye contact, and inhalation of dust or aerosols.[1][3] The trifluoromethylthio group, a common moiety in modern pharmaceuticals and agrochemicals, can significantly alter the biological properties of the parent phenol molecule, necessitating a cautious approach.[4]
1.2. Engineering Controls: Your First Line of Defense
Primary containment and ventilation are critical to minimize exposure. All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[4] This engineering control is non-negotiable as it prevents the inhalation of airborne particles and contains any potential spills.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][5]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a static checklist but a dynamic process based on the specific experimental conditions. The following provides a comprehensive guide to ensure your protection.
2.1. Core PPE Requirements (All Operations)
-
Body Protection : A flame-resistant lab coat should be worn at all times and kept fully buttoned.[4][5] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are required.[1][6] If there is a significant risk of splashing or if the material is being heated, a full-face shield must be worn in addition to the goggles.[4][5]
-
Hand Protection : Due to the classification as a skin irritant, appropriate chemical-resistant gloves are mandatory.[2][3] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used.[4][7] For handling larger quantities or during prolonged procedures, double-gloving is a prudent measure.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Footwear : Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5]
2.2. Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and potential for exposure.
Caption: PPE selection workflow based on risk assessment.
Operational Plan: From Benchtop to Disposal
3.1. Safe Handling and Use
-
Preparation : Before handling, ensure all required engineering controls and PPE are in place. Wash hands thoroughly before donning gloves.[1][2]
-
Weighing and Transfer : Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent dust inhalation.[2][4] Use anti-static weigh boats or paper.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After completing the work, wash hands thoroughly with soap and water after removing gloves.[1] Contaminated clothing should be removed immediately and washed before reuse.[2]
3.2. Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
-
Small Spills (Manageable by trained personnel) :
-
Alert personnel in the immediate area and restrict access.[4]
-
Wearing appropriate PPE (at a minimum, double gloves, goggles, face shield, and lab coat), contain the spill with a compatible absorbent material (e.g., sand, vermiculite).[4]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the affected area with an appropriate solvent and then soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.[4]
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
3.3. Emergency First Aid Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1][2] For phenol-type compounds, rapid decontamination is crucial to minimize absorption.[8]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, call a poison center or doctor immediately.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
3.4. Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Containment : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of the waste through your institution's licensed environmental health and safety (EHS) office.[1] Do not pour down the drain.
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but your colleagues and your research. Trust in these protocols is trust in a secure and productive scientific environment.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Rutgers University. (n.d.). Standard Operating Procedure for Fluorine Gas.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (2023). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)phenol.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethylthio)phenol.
- TCI Chemicals. (2025). Safety Data Sheet: 4-(Trifluoromethylthio)phenol.
- Fisher Scientific. (2021). Safety Data Sheet: 4-(Trifluoromethyl)thiophenol.
- TFM Bar. (2013). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethylthio)phenol.
- University of New Mexico. (n.d.). Standard Operating Procedure - Phenol.
- Sigma-Aldrich. (2025). Safety Data Sheet: Phenol.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenol.
- Synquest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
